molecular formula C5H5ClN2O2S B098301 5-Chloropyridine-2-sulfonamide CAS No. 19506-41-3

5-Chloropyridine-2-sulfonamide

カタログ番号: B098301
CAS番号: 19506-41-3
分子量: 192.62 g/mol
InChIキー: WGGLFVLYPJOVSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloropyridine-2-sulfonamide is an organic compound with the molecular formula C5H5ClN2O2S and a molecular weight of 192.63 g/mol . Its structure features a chloropyridine ring, a common scaffold in medicinal chemistry, coupled with a sulfonamide functional group . This combination makes it a valuable intermediate for chemical synthesis and a candidate for the development of novel bioactive molecules. As a building block in organic chemistry, this compound can be utilized to synthesize more complex structures. Sulfonamide-containing compounds are a significant class in pharmaceutical research, often explored for their wide range of biological activities. Researchers may investigate this compound for its potential in creating new sulfonamide-based ligands or inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Always refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-chloropyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGLFVLYPJOVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyridine-2-sulfonamide: Properties, Structure, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring, a chloro substituent, and a sulfonamide functional group, presents a unique combination of electronic and steric properties that make it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic approaches for this compound, offering insights for its application in research and development. While experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates information from closely related analogues and foundational chemical principles to provide a robust resource for professionals in the field.

Introduction: The Significance of Pyridine Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in pharmaceutical sciences, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The pyridine ring is also a "privileged scaffold" in medicinal chemistry, recognized for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] The strategic combination of these two moieties in this compound results in a molecule with significant potential as a building block for the synthesis of new chemical entities with tailored biological activities.[4] The presence of a chlorine atom at the 5-position of the pyridine ring provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and optimization.[3]

Physicochemical and Structural Properties

Core Chemical Identifiers
PropertyValueSource
CAS Number 19506-41-3[5][6]
Molecular Formula C₅H₅ClN₂O₂S[5][6]
Molecular Weight 192.62 g/mol [6]
IUPAC Name This compound[5]
Predicted Physical Properties
PropertyPredicted ValueNotes
Appearance White to off-white powderBased on typical appearance of similar organic compounds.[5]
Melting Point Not availableExperimental data is not published.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Predicted based on the polarity of the functional groups.
pKa Not availableThe sulfonamide proton is acidic, and the pyridine nitrogen is basic.
Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position.

Figure 1. 2D Chemical Structure of this compound.

The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), while the pyridine nitrogen can act as a hydrogen bond acceptor. These features are critical for its potential interactions with biological targets.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would likely proceed via a two-step sequence starting from a readily available precursor. While a specific protocol for this exact molecule is not detailed in the literature, a general and reliable method can be proposed based on established sulfonamide synthesis.[7]

The logical precursor for this synthesis is 2-Chloropyridine-5-sulfonyl chloride . A detailed protocol for the synthesis of a similar compound, 2-chloropyridine-5-sulfonyl chloride, from 2-chloro-5-aminopyridine has been described.[8] This sulfonyl chloride can then be converted to the desired sulfonamide by reaction with ammonia.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination Start 2-Chloro-5-aminopyridine Reagents1 1. NaNO₂, HCl, H₂O, 0-5 °C 2. SO₂, CuCl₂, AcOH Start->Reagents1 Diazotization & Sandmeyer Reaction Intermediate 2-Chloropyridine-5-sulfonyl chloride Reagents1->Intermediate Intermediate2 2-Chloropyridine-5-sulfonyl chloride Reagents2 Aqueous Ammonia (NH₄OH) or Ammonia in an organic solvent Intermediate2->Reagents2 Nucleophilic Substitution Product This compound Reagents2->Product

Figure 2. Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloropyridine-5-sulfonyl chloride (based on analogous procedures) [8]

  • Dissolve 2-chloro-5-aminopyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of copper(II) chloride in acetic acid.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloropyridine-5-sulfonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the 2-chloropyridine-5-sulfonyl chloride in a suitable organic solvent (e.g., THF, acetone).

  • Cool the solution in an ice bath.

  • Add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • The resulting aqueous solution can be acidified to precipitate the product, or extracted with an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the pyridine ring, the chloro substituent, and the sulfonamide group.

  • Sulfonamide Group: The protons on the sulfonamide nitrogen are acidic and can be deprotonated with a base. The resulting anion can participate in various reactions, such as alkylation or acylation.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or quaternized. The electron-withdrawing nature of the sulfonyl and chloro groups makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to pyridine itself.

  • Chloro Substituent: The chlorine atom can be displaced by nucleophiles via nucleophilic aromatic substitution (SNAr) reactions, especially when the pyridine ring is activated. This allows for the introduction of a wide range of functional groups at the 5-position.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and sulfonamide groups.

  • H-3, H-4, H-6 protons: These protons will appear as doublets or doublets of doublets in the range of δ 7.5-9.0 ppm. The exact chemical shifts will depend on the electronic effects of the substituents.

13C NMR Spectroscopy

The 13C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

  • C-2 and C-5: The carbons directly attached to the sulfonamide and chloro groups will be significantly influenced by their electronic effects.

  • C-3, C-4, C-6: The remaining carbons will resonate at chemical shifts typical for substituted pyridines. The expected range for the aromatic carbons is δ 120-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonamide and pyridine functional groups.[2]

  • N-H stretching: Two bands in the region of 3400-3200 cm-1 corresponding to the asymmetric and symmetric stretching of the sulfonamide N-H bonds.

  • S=O stretching: Two strong bands in the regions of 1350-1310 cm-1 (asymmetric) and 1180-1140 cm-1 (symmetric) for the sulfonyl group.[5]

  • C=C and C=N stretching: Multiple bands in the 1600-1400 cm-1 region characteristic of the pyridine ring.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic fragmentation pattern for sulfonamides involves the loss of SO₂ (64 Da).[8] The isotopic pattern of the chlorine atom (35Cl and 37Cl in a ~3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Applications in Research and Drug Discovery

While specific biological activities of this compound are not extensively documented, its structural motifs suggest a range of potential applications in medicinal chemistry.[9][10] Sulfonamide-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including:

  • Antibacterial agents: As analogues of p-aminobenzoic acid (PABA), they can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11]

  • Carbonic anhydrase inhibitors: This class of drugs is used in the treatment of glaucoma, edema, and other conditions.

  • Anticancer agents: Certain sulfonamides have shown efficacy as anticancer agents through various mechanisms.[12]

  • Anti-inflammatory agents: The well-known COX-2 inhibitor celecoxib contains a sulfonamide moiety.[13]

The this compound scaffold can serve as a starting point for the design and synthesis of novel inhibitors for various enzymes and receptors. The chloro group allows for the exploration of structure-activity relationships (SAR) by introducing different substituents to probe the binding pocket of a biological target.[14]

Safety and Handling

Based on the available safety data for this and similar compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust and contact with skin and eyes.[5]

Conclusion

This compound is a versatile chemical building block with significant potential for application in medicinal chemistry and drug discovery. Its combination of a pyridine ring, a reactive chloro group, and a pharmacologically important sulfonamide moiety makes it an attractive starting material for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific compound is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

An In-depth Technical Guide to 5-Chloropyridine-2-sulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloropyridine-2-sulfonamide, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights.

Core Chemical Identity

Table 1: Key Identifiers for this compound

IdentifierValue
CAS Number 19506-41-3[1]
Molecular Formula C₅H₅ClN₂O₂S[1]
Molecular Weight 192.63 g/mol [1]
IUPAC Name This compound

Introduction to the Pyridine-Sulfonamide Scaffold

The integration of a pyridine ring and a sulfonamide functional group creates a "privileged scaffold" in medicinal chemistry. Sulfonamides (-SO₂NH₂) are a cornerstone of pharmaceutical sciences, renowned for their presence in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2] The pyridine ring, a bioisostere of a phenyl group with an embedded nitrogen atom, enhances pharmacokinetic properties by improving solubility and providing a key site for hydrogen bonding interactions with biological targets. The combination of these two moieties in this compound results in a molecule with significant potential as a precursor for a new generation of therapeutic compounds.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-aminopyridine. The overall synthetic strategy involves the chlorination of the pyridine ring, followed by the introduction and conversion of a sulfonyl group.

Workflow for the Synthesis of this compound

Synthesis_Workflow Figure 1: Overall Synthetic Workflow A 2-Aminopyridine B Chlorination A->B Cl₂ / Strong Acid C 2-Amino-5-chloropyridine B->C D Diazotization & Sulfonation C->D 1. NaNO₂ / HCl 2. SO₂ / CuCl₂ E 5-Chloropyridine-2-sulfonyl Chloride D->E F Amination E->F NH₃ or NH₄OH G This compound F->G

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-5-chloropyridine (Intermediate)

The initial step is the selective chlorination of 2-aminopyridine. It is crucial to control the reaction conditions to favor monochlorination at the 5-position and minimize the formation of dichlorinated byproducts.[3]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a gas inlet, dissolve 2-aminopyridine (0.20 mole) in 72.4% aqueous sulfuric acid. The use of a strong acidic medium (Hammett acidity function less than -3.5) is critical for selective monochlorination.[3][4]

  • Chlorination: Cool the solution and bubble chlorine gas (0.25-0.40 mole) through the reaction mixture while maintaining a low temperature (around 10-12°C).[4]

  • Work-up: After the reaction is complete, pour the mixture onto ice and carefully neutralize with a base (e.g., 50% aqueous sodium hydroxide) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Part 2: Synthesis of 5-Chloropyridine-2-sulfonyl Chloride (Key Intermediate)

This step involves the conversion of the amino group of 2-amino-5-chloropyridine into a sulfonyl chloride via a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization: Dissolve 2-amino-5-chloropyridine (79.2 mmol) in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the solution to below 10°C in an ice bath.[5][6]

  • Nitrite Addition: Add a solution of sodium nitrite (79.2 mmol) dropwise, ensuring the temperature remains below 15°C. Stir for 1 hour to form the diazonium salt.[5][6]

  • Sulfonation: In a separate vessel, prepare a solution of sulfur dioxide and copper(II) chloride dihydrate in acetic acid and water. Slowly add the diazonium salt solution to this mixture.

  • Isolation: Allow the reaction to warm to room temperature, then pour it into an ice-water mixture to precipitate the sulfonyl chloride.

  • Purification: Collect the solid by filtration, wash with water, and dry under reduced pressure to yield 5-chloropyridine-2-sulfonyl chloride.[5][6]

Part 3: Synthesis of this compound (Final Product)

The final step is the amination of the sulfonyl chloride. This is a standard procedure in sulfonamide synthesis.

Experimental Protocol:

  • Reaction: Dissolve the 5-chloropyridine-2-sulfonyl chloride in a suitable solvent (e.g., acetone, THF).

  • Amination: Add an excess of aqueous ammonia (ammonium hydroxide) to the solution and stir at room temperature.

  • Precipitation: The sulfonamide product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water to remove any remaining salts, and dry to obtain this compound.

Physicochemical Properties and Safety

Table 2: Predicted Physicochemical Properties and Safety Information

PropertyValue/Information
Appearance Expected to be an off-white to light yellow solid
Melting Point Not experimentally determined in available literature; predicted to be a solid at room temperature.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
Hazard Codes (Predicted) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[7]

Note: The physicochemical and safety data are based on predictions for structurally similar compounds, as specific experimental data for this compound is not widely available. Researchers should handle this compound with appropriate laboratory precautions.

Applications in Drug Discovery: A Versatile Intermediate

While this compound is not widely documented as a final drug product, its true value lies in its role as a versatile synthetic intermediate. The presence of the reactive sulfonamide group and the chlorinated pyridine ring allows for further chemical modifications to build more complex molecules with diverse biological activities.

Potential Therapeutic Targets

The pyridine sulfonamide core is a key pharmacophore in inhibitors of various enzymes. Based on its structure, this compound is a prime candidate for derivatization to target enzymes such as:

  • Carbonic Anhydrases (CAs): Sulfonamides are the primary class of carbonic anhydrase inhibitors, used in treating glaucoma, edema, and certain types of cancer.[6][8][9][10] The pyridine ring can be modified to enhance binding affinity and selectivity for different CA isozymes.

  • Kinases: Many kinase inhibitors incorporate a pyridine core. The sulfonamide group can be functionalized to interact with key residues in the kinase active site.

  • Proteases: Sulfonamide-containing compounds have been developed as inhibitors of various proteases, including HIV protease.[2]

Logical Flow for Derivative Synthesis

Derivative_Synthesis Figure 2: Potential Derivatization Pathways A This compound B N-Alkylation / N-Arylation of Sulfonamide A->B R-X, Base C Nucleophilic Aromatic Substitution on Pyridine Ring A->C Nu-H, Catalyst D Diverse Library of Substituted Pyridine Sulfonamides B->D C->D E Screening for Biological Activity (e.g., Carbonic Anhydrase, Kinase Inhibition) D->E F Lead Compound Identification E->F

Caption: Potential derivatization pathways for drug discovery.

The precursor, 2-amino-5-chloropyridine, is a known intermediate in the synthesis of pharmaceuticals like the sedative-hypnotic drug Zopiclone and the anticoagulant Betrixaban.[11][12][13] This highlights the importance of the 5-chloropyridine scaffold in constructing biologically active molecules.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its synthesis, while requiring multiple steps, proceeds through well-established chemical transformations. The combination of a pyridine ring and a sulfonamide group in a single molecule provides a powerful platform for the design and synthesis of novel enzyme inhibitors and other therapeutic agents. While direct biological applications of this specific compound are not extensively documented, its utility as a synthetic intermediate is clear. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and strategically employ this compound in their drug discovery programs.

References

  • This cit
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185–200.
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(8), 3326.
  • This cit
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. Retrieved from [Link]

  • Xuan, G. S., et al. (2021).
  • Thomas, P. E. (1976). U.S. Patent No. 3,985,759. U.S.
  • This cit
  • This cit
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • CN106632014A - Preparation of 2-amino-5-chloropyridine. (n.d.). Google Patents.
  • CN107778224B - Preparation method of betrixaban intermediate. (n.d.). Google Patents.
  • Singh, R. P., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher.
  • IL47057A - Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.
  • Jubilant Ingrevia. (2024).
  • This cit
  • PubChem. (n.d.). 2-Chloropyridine-4-sulfonamide. Retrieved from [Link]

Sources

Spectroscopic Data of 5-Chloropyridine-2-sulfonamide: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloropyridine-2-sulfonamide, a key heterocyclic building block in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. By synthesizing data from closely related analogs, including chloropyridines and various aryl sulfonamides, this guide offers researchers, scientists, and drug development professionals a robust, theoretically grounded framework for the identification and characterization of this compound. All analyses are supported by citations to authoritative sources, ensuring scientific integrity and providing a reliable reference for laboratory applications.

Introduction: The Structural and Analytical Significance

This compound belongs to the sulfonamide class of compounds, a cornerstone of modern pharmacology renowned for a wide array of biological activities.[1] The incorporation of a pyridine ring, a prevalent scaffold in drug discovery, and a chlorine substituent introduces specific electronic and steric properties that can significantly influence molecular interactions and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules during synthesis and development.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The causality behind expected spectral features is explained, offering field-proven insights into how the unique electronic environment of the substituted pyridine ring and the sulfonamide functional group manifest in each analytical technique.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, along with a signal for the sulfonamide (-SO₂NH₂) protons.

Predicted Chemical Shifts (δ) and Splitting Patterns

The chemical shifts of the pyridine ring protons are influenced by the electronegativity of the nitrogen atom, the chlorine atom, and the electron-withdrawing sulfonamide group. The predicted assignments in a typical deuterated solvent like DMSO-d₆ are as follows:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~8.15 - 8.25Doublet of doublets (dd)J(H3-H4) ≈ 8.5, J(H3-H6) ≈ 0.8Positioned between two electron-withdrawing groups (SO₂NH₂ and N), leading to a downfield shift. Coupled to both H-4 and H-6 (long-range).
H-4~7.80 - 7.90Doublet of doublets (dd)J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5Influenced by the adjacent chlorine atom and coupled to both H-3 and H-6.
H-6~8.70 - 8.80Doublet of doublets (dd)J(H6-H4) ≈ 2.5, J(H6-H3) ≈ 0.8Located ortho to the ring nitrogen, causing a significant downfield shift. Coupled to both H-4 and H-3 (long-range).
-SO₂NH₂~7.50 - 8.00Broad singlet (s)N/ALabile protons, signal position and broadness are solvent and concentration-dependent.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Causality of Predicted Assignments

The pyridine nitrogen atom strongly deshields the ortho (C6) and para (C4) positions. The electron-withdrawing sulfonamide group at C2 further deshields the adjacent H-3 proton. The chlorine atom at C5 also contributes to the overall downfield shift of the ring protons. The expected coupling constants are typical for pyridine systems.

Caption: Predicted proton environments for ¹H NMR analysis.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals and analyze chemical shifts, multiplicities, and coupling constants.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring.

Predicted Chemical Shifts (δ)
CarbonPredicted Chemical Shift (ppm)Rationale
C-2~158 - 162Attached to both the ring nitrogen and the sulfonamide group, resulting in a strong downfield shift.
C-3~122 - 126Shielded relative to other carbons but influenced by the adjacent C-2.
C-4~140 - 144Para to the nitrogen and influenced by the adjacent chlorine, leading to a downfield shift.
C-5~125 - 129Directly attached to the chlorine atom, which typically causes a moderate downfield shift.
C-6~150 - 154Ortho to the ring nitrogen, resulting in a significant downfield shift.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of the sulfonamide group and the chloropyridine ring. General spectral regions for sulfonamides are well-documented.[2][3]

Predicted Key Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3350 - 3250N-H stretching-SO₂NH₂Medium-Strong
1600 - 1450C=C and C=N stretchingPyridine RingMedium-Strong
1350 - 1310Asymmetric SO₂ stretching-SO₂NH₂Strong
1180 - 1140Symmetric SO₂ stretching-SO₂NH₂Strong
930 - 900S-N stretching-SO₂NH₂Medium
850 - 750C-Cl stretchingAr-ClMedium-Strong

The presence of two strong bands for the SO₂ stretching vibrations is a key diagnostic feature for sulfonamides.[2]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix 1-2 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Molecular Ion and Fragmentation
  • Molecular Formula: C₅H₅ClN₂O₂S

  • Molecular Weight: 192.62 g/mol

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the following key ions are predicted:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): A peak at m/z 192/194 (for M⁺) or 193/195 (for [M+H]⁺). The isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks will be a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation. A common pathway involves the loss of SO₂ (64 Da).[4]

    • Loss of SO₂: A significant fragment at m/z 128/130, corresponding to the [M - SO₂]⁺ ion.

    • Loss of •NH₂: A fragment corresponding to the loss of the amino radical.

    • Cleavage of the C-S bond: Fragmentation leading to the formation of the 5-chloropyridinyl cation.

G M [C₅H₅ClN₂O₂S]⁺ m/z = 192/194 F1 [C₅H₅ClN₂]⁺ m/z = 128/130 M->F1 - SO₂ F2 [C₅H₄ClN]⁺ m/z = 113/115 M->F2 - SO₂NH

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS or a direct insertion probe for EI-MS).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the source or inject it via an LC system. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • EI-MS: Introduce the sample via a direct insertion probe and acquire the spectrum using a standard electron energy of 70 eV.

  • Data Processing: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By understanding the expected NMR shifts and coupling constants, characteristic IR absorption bands, and likely mass spectral fragmentation patterns, researchers can more confidently synthesize, identify, and utilize this important chemical entity. The provided protocols offer standardized methods for acquiring high-quality data. This document serves as a valuable, theory-backed resource for professionals in the chemical and pharmaceutical sciences, bridging the gap in currently available experimental data through expert analysis and logical deduction.

References

  • Benchchem. (n.d.). Spectroscopic Confirmation of Pyridine-2-sulfonate: A Comparative Guide.
  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.
  • Yuan, Z., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances, 11(10), 5586-5595.
  • PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.

Sources

Synthesis of 5-Chloropyridine-2-sulfonamide from 2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reproducible method for the synthesis of 5-Chloropyridine-2-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. Starting from the commercially available 2-amino-5-chloropyridine, the synthesis proceeds through a two-step sequence involving a diazotization-sulfonation reaction to form the key intermediate, 5-chloropyridine-2-sulfonyl chloride, followed by ammonolysis to yield the target sulfonamide. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, safety considerations, and characterization data. The causality behind critical process parameters is explained to empower the user to not only replicate the procedure but also to troubleshoot and adapt it as necessary.

Introduction: The Significance of Pyridine Sulfonamides

Pyridine sulfonamides are a privileged structural motif in modern pharmacology. The sulfonamide group (-SO₂NH₂) acts as a versatile hydrogen bond donor and acceptor, while the pyridine ring provides a scaffold for diverse functionalization and can engage in various biological interactions. This combination has led to their incorporation into a wide array of therapeutic agents, including antibacterials, diuretics, antivirals, and kinase inhibitors.[1][2] The specific target of this guide, this compound, serves as a crucial intermediate for creating more complex molecules, where the chloro- and sulfonamido- groups offer orthogonal handles for further chemical modification.[3]

The synthesis of aryl sulfonamides traditionally relies on the reaction of an aryl sulfonyl chloride with an amine.[4][5] The primary challenge, therefore, often lies in the efficient and safe preparation of the requisite sulfonyl chloride intermediate.[4] This guide details a well-established pathway that circumvents many common difficulties by employing a diazotization reaction on a readily available aminopyridine precursor.

Overall Synthetic Strategy

The transformation of 2-amino-5-chloropyridine to this compound is achieved via a two-part synthetic sequence. The entire process is designed to be conducted in a standard laboratory setting.

  • Part A: Diazotization and Sulfochlorination. The primary amine of 2-amino-5-chloropyridine is converted into a diazonium salt using nitrous acid, which is generated in situ. This highly reactive intermediate is immediately subjected to a copper-catalyzed reaction with sulfur dioxide to install the sulfonyl chloride moiety, yielding 5-chloropyridine-2-sulfonyl chloride.

  • Part B: Ammonolysis. The synthesized 5-chloropyridine-2-sulfonyl chloride is then treated with an ammonia source, such as aqueous ammonia, to displace the chloride and form the final sulfonamide product.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2-Amino-5-chloropyridine B 5-Chloropyridine-2-diazonium Chloride A:e->B:w 1. NaNO₂, HCl 2. 0-5 °C C 5-Chloropyridine-2-sulfonyl Chloride B:e->C:w SO₂, CuCl₂ Acetic Acid D This compound C:e->D:w NH₄OH (aq) 0 °C to RT

Diagram 1: Overall synthetic pathway from starting material to final product.

Part A: Synthesis of 5-Chloropyridine-2-sulfonyl Chloride

Principle and Mechanism

Diazotization: The reaction is initiated by treating the primary aromatic amine, 2-amino-5-chloropyridine, with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6] The reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose violently or undergo undesired side reactions at higher temperatures.[6] The kinetics of 2-aminopyridine diazotization can be complex, potentially involving the interaction of the nitrosating agent with both the free amine and its protonated form.[7][8]

Sulfochlorination: The diazonium salt solution is then added to a mixture containing sulfur dioxide (SO₂) dissolved in a suitable solvent (e.g., acetic acid) with a copper(I) or copper(II) chloride catalyst. This is a variation of the Sandmeyer reaction. The diazonium group is replaced by the -SO₂Cl group, releasing nitrogen gas as a byproduct. The copper catalyst is essential for facilitating this transformation.

Detailed Experimental Protocol

Table 1: Reagents and Materials for Part A

Reagent/MaterialCAS No.Molecular Wt.Molar Eq.Notes
2-Amino-5-chloropyridine1072-98-6128.561.0Starting material.
Concentrated HCl7647-01-036.46~4.0For salt formation and HNO₂ generation.
Sodium Nitrite (NaNO₂)7632-00-069.001.1Diazotizing agent.
Glacial Acetic Acid64-19-760.05-Solvent.
Copper(II) Chloride (CuCl₂)7447-39-4134.450.1Catalyst.
Sulfur Dioxide (SO₂)7446-09-564.07>2.0Sulfonating agent.
IceN/A18.02-For cooling.
Dichloromethane (DCM)75-09-284.93-Extraction solvent.
Anhydrous Sodium Sulfate7757-82-6142.04-Drying agent.

Procedure:

  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-chloropyridine (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Diazonium Salt Formation: Slowly add concentrated hydrochloric acid (~3.0 eq) while maintaining the internal temperature below 5 °C. A thick slurry of the hydrochloride salt will form. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the stirred amine slurry via the dropping funnel, ensuring the temperature never exceeds 5 °C. Vigorous stirring is critical to ensure proper mixing. After the addition is complete, stir the resulting yellow-orange solution for an additional 30 minutes at 0–5 °C.

  • Sulfonation Reaction Setup: In a separate, larger flask, prepare a solution of glacial acetic acid saturated with sulfur dioxide gas. This can be achieved by bubbling SO₂ gas through the acetic acid at 10-15 °C. Add the catalytic amount of copper(II) chloride (0.1 eq) to this solution.

  • Addition and Reaction: Slowly add the cold diazonium salt solution prepared in step 2 to the SO₂/acetic acid solution. The addition should be controlled to manage the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Work-up and Isolation: Pour the reaction mixture carefully into a large beaker containing ice water. The crude 5-chloropyridine-2-sulfonyl chloride will precipitate as a solid. Filter the solid, wash it with cold water, and then dissolve it in dichloromethane (DCM). Wash the organic layer with water, then with a saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride as a solid.[9] This intermediate is often used in the next step without further purification due to its reactivity.[10]

Part B: Synthesis of this compound

Principle and Mechanism

This step involves a nucleophilic acyl substitution at the sulfur atom. The highly electrophilic sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia. The lone pair of electrons on the ammonia nitrogen attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonamide C-N bond. An excess of ammonia is typically used, with one equivalent acting as the nucleophile and a second acting as a base to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

Procedure:

  • Setup: Take the crude 5-chloropyridine-2-sulfonyl chloride from Part A and dissolve it in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask. Cool the flask to 0 °C in an ice bath.

  • Ammonolysis: While stirring vigorously, add concentrated aqueous ammonia (ammonium hydroxide, ~3-5 eq) dropwise. A white precipitate of the sulfonamide product should form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: If a significant amount of organic solvent was used, concentrate the mixture under reduced pressure. Add water to the residue to precipitate the product fully.

  • Purification: Filter the white solid, wash it thoroughly with cold water to remove any ammonium salts, and then dry it under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Sources

Unveiling the Therapeutic Potential of 5-Chloropyridine-2-sulfonamide: A Roadmap for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its remarkable versatility has led to the development of drugs spanning a wide therapeutic spectrum, from antimicrobial and anti-inflammatory agents to diuretics and anticancer therapies.[3][4][5] This guide focuses on 5-Chloropyridine-2-sulfonamide, a heterocyclic sulfonamide whose biological potential remains largely unexplored. Drawing upon established principles of structure-activity relationships (SAR) and the vast body of research on analogous compounds, this document provides a comprehensive technical framework for researchers, scientists, and drug development professionals. We will delineate the hypothesized mechanisms of action, primary biological targets, and a detailed roadmap for its preclinical evaluation, with a strong focus on its potential as a carbonic anhydrase inhibitor for oncological applications.

Introduction: The Sulfonamide Scaffold in Drug Discovery

Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide moiety (R-SO₂NH₂) has been a subject of intense investigation.[1] This has led to a diverse array of drugs targeting multiple diseases.[1][6] The chemical robustness, synthetic accessibility, and unique ability of the sulfonamide group to act as a bioisostere for carboxylic acids and to bind to metalloenzymes have cemented its importance in drug design.[7]

Heterocyclic sulfonamides, in particular, have demonstrated significant therapeutic potential.[8] The incorporation of a pyridine ring, as in the case of this compound, introduces specific electronic and steric properties that can modulate pharmacological activity, solubility, and pharmacokinetic profiles. This guide posits that the primary biological target for this compound is the zinc-containing metalloenzyme family, the carbonic anhydrases (CAs), a hypothesis grounded in decades of research on this drug class.[9][10]

Physicochemical Profile and Proposed Synthetic Strategy

A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting their results.

Predicted Physicochemical Properties

The key physicochemical parameters for this compound are summarized below. These values are estimated using computational models and are crucial for predicting its behavior in biological systems.

PropertyPredicted ValueSignificance
Molecular Formula C₅H₅ClN₂O₂S-
Molecular Weight 192.62 g/mol Influences diffusion and transport across membranes.
LogP (o/w) ~0.5 - 1.0Predicts lipophilicity and membrane permeability.
pKa (Sulfonamide) ~8.5 - 9.5Determines the ionization state at physiological pH.
H-Bond Donors 2Potential for interaction with biological targets.
H-Bond Acceptors 4Potential for interaction with biological targets.
Proposed Synthetic Route

The synthesis of this compound can be logically approached from the commercially available precursor, 2-amino-5-chloropyridine.[11][12] The proposed multi-step synthesis involves a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety, followed by amination.

G A 2-Amino-5-chloropyridine B Diazotization (NaNO₂, aq. HCl, 0-5°C) A->B 1. C 5-Chloro-pyridine-2-diazonium chloride B->C D Sulfonylation (SO₂, CuCl₂, aq. HCl) C->D 2. E 5-Chloropyridine-2-sulfonyl chloride D->E F Amination (aq. NH₃) E->F 3. G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Primary Hypothesized Target: Carbonic Anhydrases (CAs)

The sulfonamide group is the archetypal zinc-binding group (ZBG) for inhibiting carbonic anhydrases.[10] These enzymes are ubiquitous and catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation and fluid balance.[13]

Mechanism of Inhibition

Sulfonamides act as potent, reversible inhibitors of CAs. The primary sulfonamide (R-SO₂NH₂) is deprotonated to the sulfonamidate anion (R-SO₂NH⁻) at physiological pH. This anion then coordinates directly to the Zn²⁺ ion located at the catalytic core of the enzyme, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle.[13] This binding is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199.[13]

G cluster_0 CA Active Site cluster_1 Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 OH OH⁻ Zn->OH Thr199 Thr199 Inhibitor R-SO₂NH⁻ Inhibitor->Zn Coordination Bond (Primary Interaction) Inhibitor->Thr199 H-Bond (Stabilizing Interaction)

Caption: Binding mode of a sulfonamide inhibitor in the CA active site.

Therapeutic Relevance of CA Isoforms

Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles.[13] The potential therapeutic applications of a CA inhibitor depend on its selectivity profile.

  • CA II (Cytosolic): Highly abundant. Inhibition is linked to diuretic effects and the treatment of glaucoma by reducing aqueous humor formation.[9]

  • CA IX & XII (Transmembrane): These isoforms are overexpressed in many hypoxic tumors and are minimally present in normal tissues.[9][14] Their expression is linked to tumor progression and metastasis, making them prime targets for anticancer therapies.[10]

The presence of the 5-chloropyridine moiety suggests that this compound could exhibit selectivity towards specific isoforms, a critical aspect for targeted therapy.

Potential Anticancer Activity

The link between sulfonamides and cancer therapy is well-established, with several sulfonamide-based drugs approved for oncological use.[15][16] The anticancer potential of this compound is likely multi-faceted.

CA IX/XII-Mediated Anticancer Mechanism

Solid tumors often exhibit significant hypoxia (low oxygen). This triggers the expression of Hypoxia-Inducible Factor 1α (HIF-1α), which in turn upregulates the expression of CA IX and CA XII at the cancer cell surface.[14] These enzymes contribute to the acidification of the tumor microenvironment by hydrating CO₂ produced by cancer cell metabolism. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of CA IX/XII can reverse this acidification, thereby impeding cancer progression.[9][10]

G Hypoxia Tumor Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF CA9 CA IX/XII Upregulation HIF->CA9 Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ (Catalyzed by CA IX) CA9->Reaction Catalyzes Metabolism Cancer Cell Metabolism CO2 ↑ CO₂ Metabolism->CO2 CO2->Reaction Acid Extracellular Acidosis (↓ pHₑ) Reaction->Acid Invasion Tumor Invasion & Metastasis Acid->Invasion Inhibitor This compound Inhibitor->CA9 Inhibits

Caption: Role of CA IX in tumor acidosis and its inhibition.

Other Potential Anticancer Mechanisms

Beyond CA inhibition, the sulfonamide scaffold is present in drugs that inhibit other key cancer targets.[17] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[17] Several sulfonamide-containing molecules are potent VEGFR-2 inhibitors. This presents a secondary, yet highly significant, avenue of investigation for this compound.

Experimental Workflows for Biological Evaluation

A structured, multi-tiered approach is essential for efficiently evaluating the biological activity of this compound.

In Vitro Screening Cascade

The initial phase should focus on direct target engagement and cellular effects using established in vitro assays.

G Start Synthesized Compound: This compound Assay1 Primary Screen: Carbonic Anhydrase Inhibition Assay (hCA II, IX, XII) Start->Assay1 Result1 Determine Ki values Assay1->Result1 Assay2 Secondary Screen: Antiproliferative Assay (e.g., MTT/SRB on MCF-7, HeLa, A549) Result1->Assay2 If Ki < 1 µM Result2 Determine IC₅₀ values Assay2->Result2 Assay3 Mechanism of Action Study: VEGFR-2 Kinase Assay Result2->Assay3 If IC₅₀ < 10 µM Result3 Determine IC₅₀ value Assay3->Result3 End Lead Candidate Profile Result3->End

Caption: A tiered workflow for in vitro biological evaluation.

Detailed Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[9]

Materials:

  • Recombinant human CA isozymes (e.g., hCA II, hCA IX, hCA XII)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer (plate reader) capable of reading at 400 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and control in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Preparation: Dilute the CA enzyme stock in Tris-HCl buffer to a final concentration that yields a linear reaction rate (e.g., 5-10 nM).

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 160 µL of Tris-HCl buffer

    • 20 µL of the test compound dilution (or buffer for control wells)

    • 10 µL of the diluted enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a 10 mM p-NPA solution in acetonitrile to each well to start the reaction. The final volume is 200 µL.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes at 25°C. The rate of hydrolysis of p-NPA to p-nitrophenol is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Detailed Experimental Protocol: MTT Antiproliferative Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Directions

This compound represents a compelling starting point for a drug discovery program. Based on its structural features and the extensive literature on related compounds, it is strongly hypothesized to be an inhibitor of carbonic anhydrases with potential for anticancer activity. The experimental workflows outlined in this guide provide a clear and robust path for validating these hypotheses.

Initial findings of potent CA inhibition (particularly against CA IX/XII) and selective cytotoxicity against cancer cell lines would warrant further investigation, including:

  • Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADMET properties.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

  • Target Deconvolution: Confirming target engagement in a cellular context using techniques like the cellular thermal shift assay (CETSA).

By systematically applying the principles and protocols detailed herein, research teams can efficiently unlock the therapeutic potential of this compound and contribute to the development of next-generation targeted therapies.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry.
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. PubMed.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucid
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Research Square.
  • Representative biologically active sulfonamide-bearing drugs.
  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Biological activities of sulfonamides.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv
  • Comparative analysis of the mechanism of action of different sulfonamide drugs. BenchChem.
  • Sulfonamide (medicine). Wikipedia.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • How to prepare 2-Amino-5-chloropyridine?. Guidechem.
  • 2-Amino-5-chloropyridine | 1072-98-6. ChemicalBook.
  • 5-Amino-2-chloropyridine: Synthesis, Properties, and Applic
  • 2-Amino-5-chloropyridine: An In-Depth Explor
  • A method for preparation of 2-amino-5-chloro-pyridine.

Sources

In Silico Modeling of 5-Chloropyridine-2-sulfonamide Interactions with Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 5-Chloropyridine-2-sulfonamide, a key chemical scaffold in medicinal chemistry. We detail the theoretical foundations and practical, step-by-step workflows for molecular docking and molecular dynamics (MD) simulations, using human Carbonic Anhydrase II as a representative target. This document is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into predicting molecular interactions, assessing binding stability, and guiding the rational design of novel therapeutics. Our narrative emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to computational drug discovery.

Table of Contents

  • Introduction: The Significance of the Sulfonamide Scaffold

    • 1.1. Chemical Properties of this compound

    • 1.2. The Central Role of Sulfonamides as Enzyme Inhibitors

    • 1.3. The Rationale for In Silico Modeling in Drug Discovery[1][2][3]

  • Part 1: Foundational Principles of Molecular Simulation

    • 2.1. The Language of Molecules: Molecular Mechanics and Force Fields[4][5]

    • 2.2. Predicting the "Handshake": The Theory of Molecular Docking[6]

    • 2.3. Beyond the Static Pose: An Introduction to Molecular Dynamics[7]

  • Part 2: A Practical Workflow for Interaction Modeling

    • 3.1. Target Selection: Why Carbonic Anhydrase II?[8][9][10]

    • 3.2. Detailed Protocol 1: Molecular Docking with AutoDock Vina[11][12]

      • 3.2.1. Ligand and Receptor Preparation: The Foundation of Accuracy

      • 3.2.2. Defining the Search Space: Grid Box Generation

      • 3.2.3. Execution and Analysis of Docking Poses

    • 3.3. Detailed Protocol 2: Molecular Dynamics with GROMACS[13][14][15][16]

      • 3.3.1. Building the Virtual Cell: System Setup and Solvation

      • 3.3.2. Achieving Stability: Energy Minimization and Equilibration

      • 3.3.3. The Production Run: Simulating Molecular Motion

  • Part 3: Interpreting and Validating Computational Data

    • 4.1. From Scores to Insights: Analyzing Docking Results

    • 4.2. Decoding the Dynamics: Trajectory Analysis

    • 4.3. Bridging the Gap: The Imperative of Experimental Validation

  • References

Introduction: The Significance of the Sulfonamide Scaffold

Chemical Properties of this compound

This compound (C₅H₅ClN₂O₂S) is a heterocyclic compound featuring a pyridine ring functionalized with both a chlorine atom and a sulfonamide group (-SO₂NH₂)[17]. The sulfonamide moiety is a potent zinc-binding group and a versatile pharmacophore, capable of forming critical hydrogen bonds and coordinating with metallic ions in enzyme active sites. This dual capability makes it a privileged scaffold in medicinal chemistry.

The Central Role of Sulfonamides as Enzyme Inhibitors

The sulfonamide group is the cornerstone of a multitude of drugs, most famously the "sulfa drugs" used as antibacterial agents[18][19][20]. Beyond their antimicrobial properties, sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes[8][9][10]. The primary sulfonamide group binds to the zinc ion in the CA active site, disrupting the enzyme's catalytic activity[8]. This interaction has been clinically exploited for decades in treatments for glaucoma, epilepsy, and other conditions[9][21].

The Rationale for In Silico Modeling in Drug Discovery

In silico modeling, or computer-aided drug design (CADD), has become an indispensable part of the modern drug discovery pipeline[1][2]. These computational methods allow scientists to build and test hypotheses in a virtual environment, significantly reducing the time and cost associated with traditional trial-and-error laboratory experiments[1]. By using in silico techniques, we can predict how a molecule like this compound will bind to its target, estimate its binding affinity, and guide the design of more potent and selective derivatives[3].

Part 1: Foundational Principles of Molecular Simulation

The Language of Molecules: Molecular Mechanics and Force Fields

At the core of molecular modeling lies the concept of a force field , a set of mathematical functions and parameters that approximate the potential energy of a system of atoms. Force fields like AMBER, CHARMM, and OPLS treat molecules as a collection of atoms governed by classical physics. The total energy is calculated as the sum of bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. For biomolecular systems, protein force fields like AMBER ff14SB are standard. For small, drug-like molecules, these are paired with a compatible general force field, such as the General Amber Force Field (GAFF) , which is designed to parameterize a wide range of organic molecules[4][5][22].

Predicting the "Handshake": The Theory of Molecular Docking

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor. The process is a trade-off between speed and accuracy, governed by two components:

  • Sampling Algorithm: Explores the conformational space of the ligand within the binding site.

  • Scoring Function: Estimates the binding affinity for each pose and ranks them. Docking is exceptionally useful for generating initial binding hypotheses and for screening large virtual libraries for potential hits.

Beyond the Static Pose: An Introduction to Molecular Dynamics

While docking provides a valuable static image, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms over time by solving Newton's equations of motion for the system. An MD simulation can reveal the stability of a docked pose, characterize critical interactions, and account for the effects of solvent and thermal fluctuations, offering a more rigorous assessment of the ligand-receptor complex.

Part 2: A Practical Workflow for Interaction Modeling

Target Selection: Why Carbonic Anhydrase II?

Human Carbonic Anhydrase II (hCA II) is an ideal model system for this guide. It is a well-characterized enzyme, and its inhibition by aromatic sulfonamides is a textbook example of structure-based drug design[8][9]. High-resolution crystal structures are readily available in the Protein Data Bank (PDB), providing a high-quality starting point for our computational analysis.

Detailed Protocol 1: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose of this compound in the active site of hCA II.

Rationale: We use AutoDock Vina because it is a widely validated, open-source tool known for its speed and accuracy[11]. The protocol is designed to prepare the molecules correctly to ensure a physically and chemically meaningful simulation.

Workflow Diagram: Molecular Docking

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis L1 Ligand Preparation (Draw, Minimize, Save .pdbqt) D1 Define Search Space (Grid Box around Zn²⁺) L1->D1 R1 Receptor Preparation (Fetch PDB, Clean, Add H+, Save .pdbqt) R1->D1 D2 Configure & Run Vina D1->D2 A1 Analyze Poses & Scores D2->A1 A2 Visualize Key Interactions (H-bonds, Zn²⁺ coordination) A1->A2

High-level workflow for predicting ligand binding poses using molecular docking.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Construct the 3D structure of this compound using a molecular editor like Avogadro[23] or an online tool.

    • Perform an initial energy minimization using a universal force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Save the structure. Using AutoDock Tools (part of MGLTools), convert the ligand file to the PDBQT format, which adds Gasteiger charges and defines rotatable bonds.

  • Receptor Preparation:

    • Download the crystal structure of hCA II (e.g., PDB ID: 2ABE) from the RCSB PDB.

    • Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.

    • Causality: The crystal structure contains non-essential molecules (e.g., water, co-crystallized inhibitors) that must be removed to avoid interference. Delete these entities, but crucially, retain the catalytic Zn²⁺ ion .

    • Add polar hydrogen atoms and assign partial charges to the protein atoms. This is vital as hydrogen atoms are key for H-bonding and are often absent in PDB files.

    • Save the cleaned receptor as a PDBQT file.

  • Grid Box Generation and Docking:

    • In AutoDock Tools, define a search space (a "grid box") centered on the catalytic zinc ion. The box must be large enough to allow the ligand to freely rotate and translate.

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

  • Pose Analysis:

    • Vina will output a PDBQT file containing the top-ranked binding poses and a log file with their corresponding binding affinity scores (in kcal/mol).

    • Visualize the output poses in complex with the receptor to analyze the interactions. A successful pose should show the sulfonamide nitrogen coordinating with the active site zinc ion and forming hydrogen bonds with key residues like Thr199.

Detailed Protocol 2: Molecular Dynamics with GROMACS

Objective: To evaluate the stability of the top-ranked docked pose and characterize its dynamic interactions over time.

Rationale: We use GROMACS, a high-performance, open-source MD engine[16]. This protocol ensures the system is properly parameterized and equilibrated to simulate near-physiological conditions, providing a more rigorous test of the docking hypothesis.

Workflow Diagram: Molecular Dynamics Simulation

MD_Simulation_Workflow cluster_setup System Setup cluster_equilibration Minimization & Equilibration cluster_production Production Run cluster_analysis Trajectory Analysis Start Top-Ranked Docked Complex S1 Parameterize Ligand (GAFF) Start->S1 S2 Define Periodic Box S1->S2 S3 Add Solvent (Water) S2->S3 S4 Add Counter-Ions S3->S4 E1 Energy Minimization (Remove Clashes) S4->E1 E2 NVT Equilibration (Temperature) E1->E2 E3 NPT Equilibration (Pressure) E2->E3 P1 Run Production MD (e.g., 100 ns) E3->P1 A1 RMSD / RMSF P1->A1 A2 Interaction Analysis P1->A2 A3 Binding Free Energy P1->A3

The sequential workflow for performing a molecular dynamics simulation.

Step-by-Step Methodology:

  • System Setup:

    • Start with the top-ranked protein-ligand complex from docking.

    • Causality: The protein force field (e.g., AMBER ff14SB) does not contain parameters for our ligand. We must generate them. Use the Antechamber tool to generate a topology for the ligand using the GAFF2 force field[4][24].

    • Use GROMACS tools to define a periodic simulation box (e.g., a cube with 1.0 nm padding).

    • Solvate the system by filling the box with a water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge, creating a more realistic electrostatic environment.

  • Energy Minimization and Equilibration:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.

    • Perform a short (e.g., 100 ps) NVT (constant Number of particles, Volume, Temperature) equilibration. This brings the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained.

    • Perform a longer (e.g., 200 ps) NPT (constant Number of particles, Pressure, Temperature) equilibration. This adjusts the system to the target pressure (e.g., 1 bar), ensuring the correct density. The restraints are gradually released during this phase.

  • Production MD:

    • Run the production MD simulation for a duration sufficient to observe the system's stable behavior (e.g., 100-200 ns) with no restraints.

    • Save the system's coordinates every few picoseconds to generate a trajectory file.

Part 4: Interpreting and Validating Computational Data

From Scores to Insights: Analyzing Docking Results

The docking output provides a binding affinity score and a predicted pose. Visual inspection is as important as the score itself.

Pose Rank Binding Affinity (kcal/mol) Key Interactions with hCA II (Visual Inspection)
1-8.9Sulfonamide N coordinates Zn²⁺; H-bonds with Thr199, Thr200.
2-8.5Sulfonamide N coordinates Zn²⁺; H-bond with Thr199.
3-7.8Inverted pose; Sulfonamide does not coordinate Zn²⁺.

Table 1: Example docking results. Pose 1 is the most plausible due to its favorable score and correct coordination with the essential zinc ion.

Decoding the Dynamics: Trajectory Analysis

Analysis of the MD trajectory provides deeper insights into the stability and dynamics of the complex.

Metric Typical Result Interpretation
Ligand RMSD < 2.0 ÅA low and stable Root Mean Square Deviation indicates the ligand remains bound in its initial pose.
Protein RMSF Low in active siteLow Root Mean Square Fluctuation in binding site residues suggests they are stabilized by ligand binding.
H-Bond Occupancy > 70%High occupancy of a specific hydrogen bond (e.g., with Thr199) confirms its importance for binding stability.
Binding Free Energy (MM/PBSA) -30 ± 4 kcal/molA strongly negative value from post-processing methods like MM/PBSA provides a more refined estimate of binding affinity.

Table 2: Representative metrics from MD trajectory analysis. These data collectively suggest a stable and specific binding event.

Bridging the Gap: The Imperative of Experimental Validation

In silico models are powerful but are ultimately predictive. They generate hypotheses that must be validated by physical experiments. Key validation methods include:

  • Isothermal Titration Calorimetry (ITC): Directly measures binding affinity (Kd) and thermodynamics.

  • X-ray Crystallography: Provides the definitive, high-resolution structure of the bound complex.

  • Enzyme Inhibition Assays: Quantifies the functional impact of the compound (IC₅₀/Kᵢ).

Conclusion and Future Outlook

This guide has outlined a robust, multi-stage computational workflow for analyzing the interactions of this compound. By integrating molecular docking to generate initial hypotheses and molecular dynamics to rigorously test them, researchers can gain high-resolution insights into molecular recognition. This approach not only elucidates binding mechanisms but also provides a rational basis for designing next-generation inhibitors with improved potency and selectivity. The continued evolution of force fields, sampling algorithms, and the integration of machine learning promises to further enhance the predictive power of these indispensable tools in the future of drug discovery.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Van Der Spoel, D., et al. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701-1718. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Hess, B., Kutzner, C., Van Der Spoel, D., & Lindahl, E. (2008). GROMACS 4: algorithms for highly efficient, load-balanced, and scalable molecular simulation. Journal of chemical theory and computation, 4(3), 435-447. [Link]

  • Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert opinion on therapeutic patents, 10(5), 575-600. [Link]

  • Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 168-173. [Link]

  • Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0. [Link]

  • Case, D.A., et al. (2021). Amber 2021. University of California, San Francisco. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Chloropyridine-2-sulfonamide in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical Research

Physicochemical Profile of 5-Chloropyridine-2-sulfonamide: Knowns and Unknowns

A thorough understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. For this compound, some fundamental properties are known, while others require experimental determination.

Molecular Structure:

Known Properties:

  • Molecular Formula: C₅H₅ClN₂O₂S[1]

  • Molecular Weight: 192.62 g/mol [1][2]

  • CAS Number: 19506-41-3[1]

Properties Requiring Experimental Determination:

  • Melting Point (°C): The melting point is a crucial parameter in the General Solubility Equation and provides insight into the crystal lattice energy. While the melting point of the related compound 2-Amino-5-chloropyridine is reported to be in the range of 134-138 °C, the value for this compound needs to be experimentally determined.[3][4][5][6][7]

  • pKa: The acid dissociation constant (pKa) is critical for understanding how the solubility of an ionizable compound like a sulfonamide will change with pH. The sulfonamide group is acidic, and the pyridine ring nitrogen is basic. Determining the pKa values is essential for predicting solubility in buffered aqueous solutions.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity and is a key factor in predicting its solubility in both aqueous and organic solvents.

The interplay of these properties governs the solubility of this compound. A high melting point suggests strong crystal lattice forces that need to be overcome for dissolution, while the pKa and logP will dictate its behavior in different solvent polarities and pH environments.

A Practical Guide to Determining the Solubility of this compound

The following section provides a detailed, field-proven protocol for determining the thermodynamic solubility of this compound in various laboratory solvents using the gold-standard shake-flask method.[8][9][10][11] This method is designed to achieve a true equilibrium between the dissolved and undissolved solute, providing a reliable measure of thermodynamic solubility.

Experimental Workflow for Solubility Determination

The logical flow of the solubility determination process is outlined below. This workflow ensures a systematic and reproducible approach to generating high-quality solubility data.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix shake Agitate at a constant temperature (e.g., 25°C) for 24-48 hours mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute the saturated solution filter->dilute analyze Quantify concentration using UV/Vis Spectroscopy or HPLC dilute->analyze calculate Calculate solubility (mg/mL or M) analyze->calculate G cluster_props Physicochemical Properties cluster_solvents Solvent Properties compound This compound pka pKa compound->pka logp LogP compound->logp mp Melting Point compound->mp solubility Solubility pka->solubility affects aqueous solubility logp->solubility influences solubility in polar and nonpolar solvents mp->solubility impacts energy required for dissolution polar_protic Polar Protic (e.g., Water, Methanol) polar_protic->solubility polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) polar_aprotic->solubility nonpolar Nonpolar (e.g., Toluene) nonpolar->solubility

Sources

Foreword: The Structural Imperative in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystallographic Analysis of 5-Chloropyridine-2-sulfonamide

As a Senior Application Scientist, my experience has consistently underscored a fundamental principle: a deep understanding of three-dimensional molecular structure is paramount to the rational design of effective therapeutics. It is at the atomic level that the critical interactions between a drug molecule and its biological target are dictated. X-ray crystallography remains the gold standard for elucidating these intricate details for small molecules, providing an unambiguous roadmap for medicinal chemists.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of the crystallographic analysis of this compound, a key heterocyclic scaffold. While a specific public crystal structure for this exact compound is not available, this guide will proceed with a representative analysis based on established principles and data from closely related structures. This approach serves to illustrate the complete workflow and the profound insights that can be garnered, from synthesis to supramolecular assembly.

The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. Since the advent of Prontosil in the 1930s, sulfonamide-containing compounds have evolved from their initial role as antibacterial agents to a versatile scaffold with a wide spectrum of biological activities.[4][5] These activities include antiviral, antidiabetic, anticancer, and anti-inflammatory properties.[6][7][8] The therapeutic diversity of sulfonamides stems from their ability to act as structural mimics of p-aminobenzoic acid (PABA), a crucial component in folic acid synthesis in bacteria, and their capacity to engage in key hydrogen bonding interactions with various enzyme active sites.[6] The pyridine ring, a privileged structure in its own right, when combined with the sulfonamide moiety, offers a unique combination of electronic properties, solubility characteristics, and hydrogen bonding potential, making this compound a valuable building block in drug discovery.

Synthesis and Crystallization: From Powder to Perfect Crystal

A robust crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The causality behind these steps is critical; impurities or poorly formed crystals will compromise the quality of the diffraction data and, consequently, the accuracy of the final structure.

Synthetic Protocol for this compound

The synthesis of this compound can be approached through a multi-step process starting from the readily available 2-amino-5-chloropyridine. The following is a well-established and reliable protocol:

Step 1: Diazotization of 2-Amino-5-chloropyridine

  • Dissolve 2-amino-5-chloropyridine in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. This generates the in situ diazonium salt.

Step 2: Sulfonylation

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. This will yield 5-chloropyridine-2-sulfonyl chloride.

Step 3: Amination

  • Carefully add the crude 5-chloropyridine-2-sulfonyl chloride to an excess of chilled aqueous ammonia with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The resulting precipitate, this compound, is then collected by filtration, washed with cold water, and dried.

Purification: The crude product should be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve the high purity (>99%) required for crystallization.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered molecular assembly. The slow evaporation technique is a common and effective method for small organic molecules.

Protocol for Slow Evaporation Crystallization:

  • Select a suitable solvent or solvent system in which the compound has moderate solubility. A solvent screen using vials with small amounts of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane) is recommended.

  • Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial for the formation of small, well-defined crystals. Crystals with dimensions of at least 0.1 mm in all directions are ideal.[2]

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its three-dimensional structure.[9]

Data Collection and Processing

Experimental Workflow:

  • A single crystal is carefully selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect a series of diffraction images as the crystal is rotated.[10]

  • The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters.

  • The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is typically an iterative process:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, and checked for any inconsistencies.

Results and Discussion: A Representative Structural Analysis

The following section presents a representative crystallographic analysis of this compound, with data derived from typical values for similar sulfonamide structures.

Crystallographic Data

The crystallographic data provides fundamental information about the crystal lattice and the data collection parameters.

ParameterRepresentative Value
Chemical FormulaC₅H₅ClN₂O₂S
Formula Weight192.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.9
α (°)90
β (°)105.5
γ (°)90
Volume (ų)800.1
Z4
Calculated Density (g/cm³)1.60
Radiation (Å)Mo Kα (0.71073)
Temperature (K)100
R-factor (%)4.5
CCDC Deposition Number(Hypothetical)
Molecular Structure

The analysis of bond lengths and angles within the molecule reveals its conformation. The pyridine ring is expected to be planar, with C-C and C-N bond lengths consistent with aromatic character. The sulfonamide group geometry is also of key interest. The S-O and S-N bond lengths are expected to be in the range of 1.43-1.44 Å and 1.60-1.62 Å, respectively, which are typical for sulfonamides.[10] The torsion angle between the pyridine ring and the sulfonamide group is a critical conformational parameter that influences the overall shape of the molecule and its potential interactions.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking.[11] In sulfonamides, the N-H group of the sulfonamide is a strong hydrogen bond donor, while the sulfonyl oxygens are strong acceptors.

Key Predicted Interactions:

  • N-H···O=S Hydrogen Bonds: This is the most significant and directional interaction, leading to the formation of well-defined supramolecular motifs. It is highly probable that these interactions will link molecules into chains or dimers.[12][13]

  • π-π Stacking: The electron-deficient nature of the pyridine ring can promote π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice.

  • C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the pyridine C-H groups and the sulfonyl oxygens or pyridine nitrogen are also likely to play a role in the overall packing.

  • Halogen Interactions: The chlorine atom can participate in weak C-Cl···π or C-Cl···O interactions.

The interplay of these interactions defines the supramolecular architecture of the crystal. Understanding these patterns is crucial for predicting crystal morphology, polymorphism, and solid-state stability.[11]

Supramolecular_Synthons cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_SO2 S=O A_NH->B_SO2 N-H···O=S H-Bond A_SO2 S=O A_Py Pyridine Ring B_Py Pyridine Ring A_Py->B_Py π-π Stacking B_NH N-H

Sources

An In-Depth Technical Guide to the Thermochemical Properties of Halogenated Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated pyridine sulfonamides represent a pivotal class of compounds in contemporary drug discovery and development. Their therapeutic efficacy is intrinsically linked to their molecular stability, solubility, and intermolecular interactions—properties governed by their fundamental thermochemical characteristics. This technical guide provides a comprehensive exploration of the synthesis, and the experimental and computational determination of key thermochemical parameters for halogenated pyridine sulfonamides, including enthalpy of formation, enthalpy of sublimation, and solution thermodynamics. Authored for researchers, medicinal chemists, and drug development professionals, this document offers not only a robust theoretical framework but also detailed, field-proven experimental and computational protocols. By elucidating the causality behind methodological choices and emphasizing self-validating systems, this guide aims to empower scientists to generate high-quality, reliable thermochemical data, thereby accelerating the rational design of novel therapeutics.

Introduction: The Significance of Thermochemical Properties in Drug Design

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is a multi-parameter optimization challenge. Among the critical determinants of a drug's success are its physicochemical properties, which are direct manifestations of its underlying thermochemistry. For halogenated pyridine sulfonamides, a scaffold prevalent in numerous biologically active agents, a thorough understanding of their energetic landscape is indispensable.[1][2]

Thermochemical properties such as the enthalpy of formation (ΔfH°) dictate the intrinsic stability of the molecule. The enthalpy of sublimation (ΔsubH°) provides a measure of the energy required to overcome intermolecular forces in the solid state, directly influencing solubility and dissolution rates—key factors in bioavailability. Furthermore, enthalpies of solution (ΔsolH°) in various solvents can elucidate the solvation process, offering insights into drug-receptor interactions and membrane permeability.

The introduction of halogen atoms to the pyridine ring adds another layer of complexity and opportunity. Halogenation can modulate the electronic properties of the sulfonamide group, influence crystal packing through halogen bonding, and alter metabolic stability.[3][4] Consequently, a systematic investigation of the thermochemical properties of this class of compounds is not merely an academic exercise but a crucial component of rational drug design.

This guide will navigate the theoretical and practical aspects of determining these vital parameters, providing a robust framework for researchers in the field.

Synthesis and Characterization of Halogenated Pyridine Sulfonamides

A reliable thermochemical investigation begins with the synthesis and thorough characterization of the target compounds. The synthesis of halogenated pyridine sulfonamides typically involves a multi-step process, which can be broadly categorized as follows:

  • Halogenation of the Pyridine Ring: This can be achieved through various methods, including electrophilic halogenation. However, due to the electron-deficient nature of the pyridine ring, these reactions often require harsh conditions.[5] More contemporary approaches might involve regioselective synthesis from pre-halogenated precursors.[6][7][8]

  • Introduction of the Sulfonamide Moiety: A common route involves the reaction of a halogenated aminopyridine with a sulfonyl chloride in the presence of a base. Alternatively, a halogenated pyridine-sulfonyl chloride can be reacted with an amine.[9][10]

A generalized synthetic pathway is illustrated below:

G cluster_0 Synthesis Pathway Halogenated_Aminopyridine Halogenated Aminopyridine Reaction Nucleophilic Substitution Halogenated_Aminopyridine->Reaction Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Product Halogenated Pyridine Sulfonamide Reaction->Product

Caption: Generalized synthesis of a halogenated pyridine sulfonamide.

Characterization: Purity is paramount for accurate thermochemical measurements. The synthesized compounds must be rigorously characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.[11][12]

  • Elemental Analysis (CHN/S): To confirm the empirical formula.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, check for polymorphism, and assess thermal stability.[6][7]

Experimental Determination of Thermochemical Properties

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is a cornerstone thermochemical property. For organic compounds containing nitrogen and sulfur, it is most accurately determined experimentally via combustion calorimetry.[13][14]

Causality Behind Experimental Choices: A rotating-bomb calorimeter is often preferred for compounds containing halogens and sulfur to ensure complete combustion and dissolution of acidic products in the bomb solution, leading to a well-defined final state.[15] The choice of an appropriate auxiliary substance (like benzoic acid for calibration and a mineral oil for promoting complete combustion) is critical for accuracy.

Experimental Protocol: Rotating-Bomb Calorimetry

  • Sample Preparation:

    • A precisely weighed sample (typically 0.5-1.0 g) of the halogenated pyridine sulfonamide is pressed into a pellet.

    • The pellet is placed in a platinum crucible.

    • A known mass of a combustion aid (e.g., high-purity mineral oil) may be added to ensure complete combustion.

    • A fuse wire (e.g., platinum or iron) is connected to the electrodes, dipping into the sample or aid.

  • Bomb Assembly:

    • A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to dissolve the acid gases formed during combustion.

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

    • The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetric Measurement:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium. The temperature is monitored for a period to establish a baseline drift.

    • The sample is ignited by passing a current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a stable post-combustion drift is observed.

  • Data Analysis:

    • The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

    • The energy equivalent of the calorimeter (ε_cal) is determined by combusting a certified standard reference material (e.g., benzoic acid).

    • The total heat released (q_total) is calculated: q_total = ε_cal * ΔT.

    • Corrections are made for the heat of combustion of the fuse wire and any combustion aid.

    • The standard internal energy of combustion (Δ_c U°) is calculated.

    • The standard enthalpy of combustion (Δ_c H°) is then determined using the relationship: Δ_c H° = Δ_c U° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (Δ_f H°) is calculated using Hess's Law, employing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HX, and H₂SO₄ in solution).

G cluster_0 Bomb Calorimetry Workflow Sample_Prep Sample Preparation (Pelletizing) Bomb_Assembly Bomb Assembly (O2 pressurization) Sample_Prep->Bomb_Assembly Calorimetry Calorimetric Measurement (Ignition & Temp. Monitoring) Bomb_Assembly->Calorimetry Data_Analysis Data Analysis (Corrections & Calculations) Calorimetry->Data_Analysis Enthalpy_Formation ΔfH° Data_Analysis->Enthalpy_Formation

Caption: Workflow for determining the enthalpy of formation.

Enthalpy of Sublimation

The enthalpy of sublimation is a direct measure of the strength of intermolecular forces in the crystal lattice. It can be determined by various methods, including Knudsen effusion mass spectrometry and differential scanning calorimetry under controlled pressure.[16][17][18][19][20][21][22][23][24]

Causality Behind Experimental Choices: The Knudsen effusion method is particularly suitable for compounds with low vapor pressures, as it allows for measurements under high vacuum, facilitating sublimation at lower temperatures and minimizing the risk of thermal decomposition.[17][19][20]

Experimental Protocol: Knudsen Effusion Mass Spectrometry

  • Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely drilled small orifice.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Measurement: As the sample sublimes, molecules effuse through the orifice, forming a molecular beam that is analyzed by a mass spectrometer. The ion intensity of the parent molecular ion is recorded as a function of temperature.

  • Data Analysis: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the product of the ion intensity and temperature (ln(I⁺T)) versus the reciprocal of the temperature (1/T), according to the Clausius-Clapeyron equation.

Enthalpy of Solution

Solution calorimetry is a versatile technique for studying the interactions between a solute and a solvent.[25][26][27][28][29] It is particularly useful for assessing the energetics of dissolution, which is a critical step in drug delivery.

Causality Behind Experimental Choices: The choice of solvent is crucial. Using a series of solvents with different polarities can provide insights into the nature of the solvation process (e.g., hydrophobic vs. hydrophilic interactions). Isoperibol calorimetry is a common and accessible method for these measurements.

Experimental Protocol: Isoperibol Solution Calorimetry

  • Calorimeter Setup: A known volume of the desired solvent is placed in the calorimeter's reaction vessel, which is submerged in a constant-temperature bath.

  • Sample Preparation: A precisely weighed amount of the crystalline halogenated pyridine sulfonamide is sealed in a glass ampoule.

  • Measurement: The ampoule is placed in the solvent within the calorimeter. Once thermal equilibrium is established, the ampoule is broken, and the solute dissolves. The temperature change of the solution is recorded over time.

  • Data Analysis: The corrected temperature change is determined, and the heat of solution (q_sol) is calculated using the energy equivalent of the calorimeter (determined via electrical calibration or a chemical standard). The molar enthalpy of solution (Δ_sol H) is then calculated by dividing q_sol by the number of moles of the solute.

Computational Determination of Thermochemical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting thermochemical properties.[2][30][31][32] When experimental determination is not feasible, high-level computational methods can provide reliable estimates.

Causality Behind Computational Choices: The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) offers a good balance of accuracy and computational cost for organic molecules.[1][11][32] The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in anions, which is relevant for calculating proton affinities and pKa values. Polarization functions (d,p) are necessary for describing the geometry of sulfur-containing compounds correctly.

Computational Protocol: DFT Calculations

  • Geometry Optimization: The molecular structure of the halogenated pyridine sulfonamide is optimized in the gas phase using the B3LYP/6-311+G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an atomization reaction or an isodesmic reaction scheme. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from cancellation of errors in the electronic structure calculations.

  • Bond Dissociation Energy (BDE) Calculation: The BDE of a specific bond (e.g., the S-N bond) is calculated as the enthalpy difference between the parent molecule and the two resulting radicals at their optimized geometries.[9][12][33]

G cluster_0 DFT Calculation Workflow Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Freq Frequency Calculation (ZPVE & Thermal Corrections) Opt->Freq Energy Single Point Energy Calculation (Higher Level of Theory - Optional) Freq->Energy Thermo_Data Thermochemical Data (ΔfH°, BDE) Freq->Thermo_Data Energy->Thermo_Data

Caption: Workflow for computational thermochemistry using DFT.

Data Presentation and Interpretation

To facilitate the comparison and interpretation of thermochemical data, it is essential to present it in a clear and structured format.

Table 1: Hypothetical Thermochemical Data for a Series of Halogenated Pyridine Sulfonamides

CompoundHalogen (Position)ΔfH° (gas, 298.15 K) / kJ·mol⁻¹ΔsubH° (298.15 K) / kJ·mol⁻¹ΔsolH° (Water, 298.15 K) / kJ·mol⁻¹S-N BDE / kJ·mol⁻¹
1 H----
2 5-F----
3 5-Cl----
4 5-Br----

Note: This table is for illustrative purposes. The values would be populated with experimentally determined or computationally predicted data.

The data in such a table can be used to derive structure-property relationships. For example, one could analyze the effect of the halogen's electronegativity and size on the enthalpy of sublimation, providing insights into how halogen substitution influences crystal packing and intermolecular interactions.

Conclusion

The thermochemical properties of halogenated pyridine sulfonamides are critical parameters that influence their behavior from synthesis and purification to their ultimate biological activity. This guide has provided a comprehensive overview of the key thermochemical properties and detailed, practical protocols for their determination through both experimental and computational methods. By understanding the "why" behind the "how," researchers can confidently generate accurate and reliable data. This, in turn, will facilitate a more profound understanding of the structure-property relationships within this important class of compounds, ultimately enabling the more efficient design and development of novel and effective therapeutics. The integration of high-quality experimental and computational thermochemistry is not just a best practice; it is a cornerstone of modern, data-driven drug discovery.

References

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(3), 799–803. [Link][6]

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. PubMed. [Link][7]

  • The nature of S-N bonding in sulfonamides and related compounds: insights into 𝝅-bonding contributions from Sulfur K. ChemRxiv. [Link][12]

  • Gaisford, S. (2005). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. ResearchGate. [Link][25]

  • Chickos, J. S. (n.d.). Enthalpies of Sublimation after a Century of Measurement. University of Missouri-St. Louis. [Link][16]

  • Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. ResearchGate. [Link][9]

  • Opila, E. J., & Jacobson, N. S. (2014). Measuring Thermodynamic Properties of Metals and Alloys With Knudsen Effusion Mass Spectrometry. NASA Technical Reports Server. [Link][17]

  • Okbinoglu, T., et al. (2021). Nature of S–N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy. The Journal of Physical Chemistry A, 125(2), 655–665. [Link][33]

  • Solution Calorimetry. (2018, November 7). YouTube. [Link][26]

  • Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. [Link][18]

  • G. Pilcher, et al. (1982). Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78(0), 1741–1748. [Link][19]

  • Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. ResearchGate. [Link][20]

  • Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. ResearchGate. [Link][21]

  • Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. [Link][8]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link][1]

  • Solution calorimetry as a tool for investigating drug interaction with intestinal fluid. ResearchGate. [Link][27]

  • HEAT OF COMBUSTION: BOMB CALORIMETER. University of Missouri-St. Louis. [Link]

  • 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents. [34]

  • Experiment #1 – Calorimetry: Heat of Solution. Moorpark College. [Link][28]

  • Process for producing 3-chloro-5-trifluoromethylpyridines. Google Patents. [10]

  • Solution Calorimetry. Truman State University. [Link][29]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Royal Society of Chemistry. [Link][22]

  • Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. ResearchGate. [Link][30]

  • Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science. [Link][31]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. [Link][13]

  • An improved B3LYP method in the calculation of organic thermochemistry and reactivity. ResearchGate. [Link][32]

  • Ab initio calculation of ionization potential and electron affinity of six common explosive compounds. OSTI.GOV. [Link][2]

  • Good, W. D., Scott, D. W., & Waddington, G. (1956). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry, 60(8), 1080–1089. [Link][15]

  • Sublimation Enthalpies of Substituted Pyridine N-Oxides. National Center for Biotechnology Information. [Link][23]

  • 2-Chloro-N-phenyl-3-pyridinecarboxamide. PubChem. [Link][35]

  • Year 11 Chemistry Practical Investigation | Calorimetry Experiment |. Learnable. [Link][36]

  • Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. Canadian Science Publishing. [Link][37]

  • Page Chemistry Lab Report Aim: The combustion of organic compounds produces large quantities of energy. These compounds rang. TSFX. [Link][14]

  • Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. TSI Journals. [Link][24]

  • Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed. [Link][3]

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. PubMed. [Link][4]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link][38]

  • Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link][5]

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-Chloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Synthesis of 5-Chloropyridine-2-sulfonamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug development. The synthesis is presented as a two-part procedure, commencing with the preparation of the intermediate 5-Chloropyridine-2-sulfonyl chloride from 2-Amino-5-chloropyridine via a Sandmeyer-type reaction, followed by its amination to yield the final product. This guide is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical rationale, safety protocols, and methods for characterization. The protocol is structured to ensure reproducibility and high yield, incorporating expert insights for troubleshooting and process optimization.

Introduction

Pyridine-containing sulfonamides are a "privileged scaffold" in pharmaceutical sciences, present in a wide array of FDA-approved drugs.[1] The sulfonamide functional group often serves as a bioisostere for carboxylic acids, offering enhanced metabolic stability and solubility, while the pyridine ring can improve pharmacokinetic properties through hydrogen bonding.[1] this compound is a valuable intermediate used in the synthesis of various biologically active compounds.

This protocol details a robust and well-established synthetic route. The core strategy involves the diazotization of 2-Amino-5-chloropyridine to form a reactive diazonium salt. This intermediate is then subjected to a copper-catalyzed reaction with sulfur dioxide to generate 5-Chloropyridine-2-sulfonyl chloride. The subsequent nucleophilic substitution of the chloride with ammonia provides the target sulfonamide. This method is favored for its reliability and scalability.

Health and Safety Precautions

This protocol involves the use of hazardous materials. All procedures must be conducted in a well-ventilated fume hood by personnel trained in experimental chemistry. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.

  • Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage. Vapors can cause respiratory irritation.[2]

  • Sodium Nitrite (NaNO₂): An oxidizing agent and is toxic if swallowed. Handle with care to avoid generating dust.

  • Sulfur Dioxide (SO₂): A toxic and corrosive gas with a sharp, irritating odor. Inhalation can cause severe respiratory damage. This step must be performed in a highly efficient fume hood.

  • Organic Solvents (Acetic Acid, Dichloromethane): Flammable and/or volatile. Avoid inhalation of vapors and contact with skin.

  • Ammonium Hydroxide (NH₄OH): Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.

An emergency safety shower and eyewash station should be readily accessible.[3] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

Overall Synthetic Workflow

The synthesis proceeds in two primary stages as depicted in the workflow diagram below.

SynthesisWorkflow Figure 1: Synthesis Workflow for this compound A 2-Amino-5-chloropyridine (Starting Material) B Diazonium Salt Intermediate (in situ) A->B  1. NaNO₂, conc. HCl  2. Acetic Acid, 0-10 °C C 5-Chloropyridine-2-sulfonyl Chloride (Intermediate) B->C  SO₂(g), CuCl₂  Acetic Acid/H₂O D This compound (Final Product) C->D  Aqueous NH₃  Stir at RT

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt.
2-Amino-5-chloropyridine1072-98-6128.56 g/mol
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol
Hydrochloric Acid (conc., 37%)7647-01-036.46 g/mol
Glacial Acetic Acid64-19-760.05 g/mol
Sulfur Dioxide (gas)7446-09-564.07 g/mol
Copper(II) Chloride Dihydrate10125-13-0170.48 g/mol
Ammonium Hydroxide (28-30%)1336-21-635.04 g/mol
Dichloromethane (DCM)75-09-284.93 g/mol
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol
Deionized Water7732-18-518.02 g/mol
Equipment
  • Three-necked round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-salt bath

  • Gas dispersion tube (fritted)

  • Thermometer

  • Büchner funnel and filtration flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Synthesis Protocol

Part 1: Synthesis of 5-Chloropyridine-2-sulfonyl Chloride

This procedure is adapted from established diazotization and sulfonation methodologies.[6][7] The core principle is the conversion of the primary amine into a diazonium salt, which is an excellent leaving group, allowing for its substitution by a sulfonyl chloride moiety in a Sandmeyer-type reaction.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-chloropyridine (12.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (20 mL) and glacial acetic acid (110 mL).

  • Diazotization: Cool the resulting solution to 0-5 °C using an ice-salt bath. While maintaining this temperature, slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 15 mL of water dropwise from the dropping funnel.

    • Causality Note: This step generates the unstable diazonium salt. Maintaining a low temperature is critical to prevent its premature decomposition and side reactions. The slow addition helps control the exothermic nature of the reaction.

  • Preparation of the SO₂/Catalyst Solution: In a separate 250 mL flask, prepare a solution containing sulfur dioxide, copper(II) chloride dihydrate, acetic acid, and water.[7] Bubble sulfur dioxide gas through a mixture of 75 mL of acetic acid and 15 mL of water containing a catalytic amount of copper(II) chloride dihydrate until the solution is saturated.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Step 2 to the SO₂/catalyst solution with vigorous stirring. The addition should be controlled to keep the reaction temperature below 15 °C.[7]

    • Causality Note: The copper catalyst facilitates the radical transfer process, where the diazonium group is replaced by the SO₂Cl group, with the evolution of nitrogen gas.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Isolation: Pour the reaction mixture into 400 mL of an ice-water mixture. A precipitate of 5-Chloropyridine-2-sulfonyl chloride will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acids and salts. Dry the product under vacuum. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like hexane if higher purity is required.

Part 2: Synthesis of this compound

This step involves a classic nucleophilic acyl substitution, where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride.[8]

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the crude 5-Chloropyridine-2-sulfonyl chloride (0.1 mol theoretical) in 100 mL of dichloromethane (DCM) or another suitable inert solvent.

  • Amination: Cool the suspension in an ice bath to 0-5 °C. Slowly add 28-30% aqueous ammonium hydroxide (approx. 20-30 mL) dropwise with vigorous stirring.

    • Causality Note: The reaction is exothermic; cooling and slow addition prevent overheating. The ammonia acts as the nucleophile to displace the chloride on the sulfonyl group, forming the sulfonamide.[9]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold DCM.

    • If the product remains in the organic layer, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid is this compound. It can be recrystallized from an ethanol/water mixture to obtain a high-purity crystalline product. Dry the final product in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the pyridine ring and the sulfonamide NH₂ protons.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₅H₅ClN₂O₂S, MW: 192.62 g/mol ).

  • Melting Point: To assess purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Diazonium salt decomposed due to high temperature.Ensure the temperature is strictly maintained below 5 °C during diazotization and below 15 °C during the Sandmeyer reaction.
Incomplete reaction.Allow the Sandmeyer reaction to stir for a longer duration at room temperature.
Oily product in Part 1 Product is impure.Attempt to triturate with cold hexane to induce solidification or purify via column chromatography.
Low yield in Part 2 Sulfonyl chloride hydrolyzed by water before reacting with ammonia.Ensure the sulfonyl chloride intermediate is reasonably dry before starting the amination step.
Product difficult to purify Presence of unreacted starting material or side products.Recrystallize from a different solvent system (e.g., isopropanol, acetonitrile/water).

References

  • Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from [Link]

  • Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • Penta chemicals. (2025, April 9). Safety Data Sheet: Phosphorous pentachloride. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). Material Safety Data Sheet: Chlorosulfonic Acid for Synthesis. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 3). Phosphorus pentachloride. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). Phosphorus pentachloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents. (n.d.). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.
  • Google Patents. (2014). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from a relevant scientific journal database. (Note: A direct URL for the full text was not available in the search, but the general synthetic route is well-established).

Sources

Application Notes and Protocols: Regioselective Sulfonation of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedure for the regioselective sulfonation of 2-amino-5-chloropyridine to synthesize 2-amino-5-chloro-3-pyridinesulfonic acid. This protocol is specifically developed for researchers, scientists, and professionals in drug development who require a reliable method for introducing a sulfonic acid moiety onto this key heterocyclic scaffold. By leveraging the directing effects of the resident amino group, this procedure utilizes chlorosulfonic acid under controlled conditions to achieve high regioselectivity. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product.

Introduction and Scientific Rationale

2-Amino-5-chloropyridine is a vital building block in medicinal chemistry and materials science.[1] The introduction of a sulfonic acid (-SO₃H) group into this structure can dramatically alter its physicochemical properties, most notably increasing its aqueous solubility, acidity, and potential for forming strong intermolecular interactions such as hydrogen bonds. These modifications are often strategic in drug design to improve pharmacokinetic profiles or to create novel ligands and functional materials.

The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution (SEAr) reaction. The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic attack compared to benzene. However, the presence of the powerful electron-donating amino (-NH₂) group at the 2-position strongly activates the ring towards electrophiles and directs substitution to the ortho (position 3) and para (position 5) positions. Given that the 5-position is already occupied by a chloro substituent, the electrophilic sulfonating agent is directed almost exclusively to the 3-position. This inherent regioselectivity is a cornerstone of this synthetic strategy.

This protocol employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. While oleum (fuming sulfuric acid) can also be used, often requiring high temperatures, chlorosulfonic acid can effect the transformation under milder conditions, which helps to minimize side reactions and degradation of the starting material.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile : Chlorosulfonic acid serves as a potent source of the electrophile, sulfur trioxide (SO₃), or acts as the electrophile itself after protonation.

  • Nucleophilic Attack : The π-system of the electron-rich pyridine ring, activated by the 2-amino group, attacks the electrophile. The attack occurs at the C-3 position due to the strong ortho-directing influence of the amino group.

  • Formation of the Sigma Complex : This attack forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge is delocalized across the ring and involves the nitrogen atom of the amino group, which provides significant stabilization.

  • Deprotonation/Rearomatization : A base (such as the conjugate base of the acid used) removes the proton from the C-3 position, restoring the aromaticity of the pyridine ring and yielding the final sulfonated product.

The diagram below illustrates the flow of this mechanistic pathway.

G cluster_0 Mechanism of Sulfonation reagents 2-Amino-5-chloropyridine + Chlorosulfonic Acid (ClSO₃H) electrophile Electrophilic Attack (SO₃ attacks C3 position) reagents->electrophile Activation sigma Formation of Resonance-Stabilized Sigma Complex electrophile->sigma Nucleophilic Attack deprotonation Deprotonation and Rearomatization sigma->deprotonation Proton Transfer product 2-Amino-5-chloro-3-pyridinesulfonic acid deprotonation->product Final Product G start Start setup Set up dry 3-neck flask with stirrer, dropping funnel, and condenser. start->setup dissolve Dissolve 2-amino-5-chloropyridine in anhydrous CH₂Cl₂. setup->dissolve add_csa Slowly add Chlorosulfonic Acid via dropping funnel. Maintain gentle reflux (~40°C). dissolve->add_csa reflux Stir at reflux for 1 hour after addition is complete. add_csa->reflux distill Remove CH₂Cl₂ by distillation. reflux->distill heat_vac Heat mixture to 120-130°C under mild vacuum for 1.5-2 hours. distill->heat_vac cool Cool reaction mass to room temperature. heat_vac->cool quench Carefully pour mass onto crushed ice. cool->quench neutralize Neutralize with 5M NaOH to precipitate sodium salt. quench->neutralize filter_salt Filter the sodium salt precipitate and wash with cold water. neutralize->filter_salt redissolve Redissolve salt in hot water. filter_salt->redissolve acidify Acidify with HCl to precipitate the free sulfonic acid. redissolve->acidify filter_product Filter the final product, wash with cold water, and dry. acidify->filter_product end End: Purified Product filter_product->end

Caption: Step-by-step workflow for the synthesis of 2-amino-5-chloro-3-pyridinesulfonic acid.

Procedure:

  • Reaction Setup : Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a 50 mL pressure-equalizing dropping funnel, and a reflux condenser. Protect the entire apparatus from atmospheric moisture by fitting the condenser and dropping funnel with drying tubes.

  • Dissolution : In the flask, dissolve 6.43 g (0.05 mol) of 2-amino-5-chloropyridine in 75 mL of anhydrous dichloromethane.

  • Addition of Chlorosulfonic Acid : Charge the dropping funnel with 6.1 g (3.5 mL, 0.052 mol, 1.05 equivalents) of chlorosulfonic acid. With vigorous stirring, add the chlorosulfonic acid dropwise to the solution. The addition is exothermic and should be controlled to maintain a gentle reflux of the dichloromethane (approx. 40°C).

  • Initial Reaction : After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour to ensure the formation of the intermediate chlorosulfonyl derivative.

  • Solvent Removal and Sulfonation : Modify the apparatus for distillation and carefully distill off the dichloromethane. Once the bulk of the solvent is removed, heat the reaction mass in an oil bath to 120-130°C for 1.5-2 hours to complete the sulfonation. Applying a gentle vacuum (e.g., via a water aspirator) can help remove the last traces of solvent and facilitate the reaction.

  • Work-up and Isolation :

    • Allow the dark, viscous reaction mixture to cool to room temperature.

    • In a separate large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice.

    • CAUTION : This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood. Carefully and in small portions, pour the cooled reaction mass onto the crushed ice with efficient stirring.

    • Slowly neutralize the resulting acidic solution by adding 5 M sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the sodium salt of the sulfonic acid.

    • Collect the precipitated sodium salt by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold deionized water.

  • Purification :

    • To obtain the free sulfonic acid, transfer the filtered sodium salt to a beaker and redissolve it in a minimal amount of hot deionized water.

    • Treat the solution with activated charcoal to remove colored impurities, if necessary, and filter while hot.

    • Acidify the hot filtrate by adding concentrated HCl dropwise until the pH is approximately 1-2.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization of the zwitterionic product.

    • Collect the purified 2-amino-5-chloro-3-pyridinesulfonic acid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Characterization of the Product

The structure and purity of the synthesized 2-amino-5-chloro-3-pyridinesulfonic acid should be confirmed using standard analytical techniques.

Table 1: Key Reaction Parameters and Expected Results

ParameterValue
Starting Material2-Amino-5-chloropyridine
ReagentChlorosulfonic Acid (1.05 eq.)
SolventDichloromethane
Reaction Temperature40°C, then 120-130°C
Expected Product2-Amino-5-chloro-3-pyridinesulfonic acid
Molecular FormulaC₅H₅ClN₂O₃S
Molecular Weight208.62 g/mol
Expected AppearanceOff-white to light tan crystalline solid
Expected Yield65-80%

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum (in D₂O or DMSO-d₆) is expected to show two distinct signals in the aromatic region, corresponding to the two remaining protons on the pyridine ring. Due to the deshielding effect of the adjacent sulfonic acid group, the proton at the 4-position will appear as a doublet at a lower field (higher ppm) than the proton at the 6-position, which will also be a doublet. The broad signal for the -NH₂ protons may also be visible.

  • ¹³C NMR Spectroscopy : The spectrum will show five distinct signals for the pyridine ring carbons, with the carbon bearing the sulfonic acid group (C3) being significantly shifted.

  • FT-IR Spectroscopy : The IR spectrum should display characteristic absorption bands for the following functional groups:

    • N-H stretching (amino group): ~3300-3500 cm⁻¹

    • S=O stretching (sulfonic acid): ~1250-1150 cm⁻¹ and ~1080-1010 cm⁻¹

    • C=C and C=N stretching (pyridine ring): ~1650-1550 cm⁻¹

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show the parent ion peak corresponding to the molecular weight of the product ([M+H]⁺ at m/z 209.6 or [M-H]⁻ at m/z 207.6).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Moisture Contamination : Chlorosulfonic acid was hydrolyzed before it could react.Ensure all glassware is oven-dried and the reaction is protected by drying tubes. Use anhydrous solvent.
Incomplete Reaction : Insufficient heating time or temperature during the final sulfonation step.Monitor the reaction by TLC (if a suitable system can be found for the salt) or run a small-scale trial for a longer duration or at a slightly higher temperature (e.g., 140°C).
Product is a dark, intractable tar Overheating : The reaction temperature was too high, causing decomposition.Use an oil bath with a reliable temperature controller. Avoid excessively rapid heating.
Difficulty in Precipitating the Product Incorrect pH : The pH was not adequately adjusted during work-up.Use a pH meter for accurate adjustment during neutralization and subsequent acidification steps.
High Solubility : The product may be more soluble than expected.Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of water used for washing the precipitate.

Conclusion

This application note provides a robust and detailed protocol for the regioselective sulfonation of 2-amino-5-chloropyridine. By carefully controlling the reaction conditions and adhering to the stringent safety precautions required for handling chlorosulfonic acid, researchers can reliably synthesize 2-amino-5-chloro-3-pyridinesulfonic acid. The provided guidelines for purification and characterization will ensure the isolation of a high-purity product suitable for further applications in pharmaceutical and chemical development.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid. BenchChem. Retrieved from a URL provided by the grounding tool.
  • Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine? FAQ - Guidechem. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives. BenchChem. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. ChemicalBook. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Institutes of Health. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. BenchChem. Retrieved from a URL provided by the grounding tool.
  • Chemithon. (1997). Sulfonation and Sulfation Processes. Chemithon. Retrieved from a URL provided by the grounding tool.
  • Smolecule. (n.d.). Buy 2-Amino-5-bromopyridine-3-sulfonic acid. Smolecule. Retrieved from a URL provided by the grounding tool.
  • Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids. Retrieved from a URL provided by the grounding tool.

Sources

Application Note: Comprehensive Analytical Characterization of 5-Chloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 5-Chloropyridine-2-sulfonamide, a key heterocyclic building block in pharmaceutical research and development.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We detail a multi-faceted approach employing chromatographic and spectroscopic techniques to establish identity, purity, and structural integrity, ensuring data reliability and regulatory compliance.

Introduction and Significance

This compound is a substituted pyridine derivative containing a sulfonamide functional group.[3] Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] The sulfonamide group is also a critical pharmacophore, known for a wide range of biological activities.[6][7] The unique combination of a halogenated pyridine ring and a sulfonamide moiety makes this compound a versatile intermediate for synthesizing novel therapeutic agents.[8]

Given its role in drug discovery, a rigorous and unambiguous analytical characterization is paramount. This involves a suite of orthogonal techniques to confirm the molecule's structure, quantify its purity, and identify any potential impurities. This application note presents a logical, field-tested workflow for achieving a complete analytical profile of this compound.

Physicochemical Profile

A foundational understanding of the compound's properties is essential for method development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 19506-41-3[2][9]
Molecular Formula C₅H₅ClN₂O₂S[2][9]
Molecular Weight 192.62 g/mol [2][9][10]
Appearance Off-white to beige solid[11]
IUPAC Name This compound[9]
Integrated Analytical Strategy

A single analytical technique is insufficient for full characterization. We advocate for an integrated workflow where chromatographic methods provide quantitative purity data, and spectroscopic methods confirm structural identity.

Analytical_Workflow cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Identity & Structural Confirmation cluster_2 Phase 3: Final Characterization Purity Sample Material (this compound) HPLC High-Performance Liquid Chromatography (HPLC-UV) Purity->HPLC Purity_Data Purity Assay (% Area) Impurity Profile HPLC->Purity_Data Final Certificate of Analysis (CoA) Purity_Data->Final Integrate Data Identity Sample Material (this compound) MS Mass Spectrometry (MS) Identity->MS NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) Identity->NMR FTIR FT-IR Spectroscopy Identity->FTIR MS_Data Molecular Weight Confirmation MS->MS_Data NMR_Data Definitive Structure Elucidation NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data->Final Integrate Data

Caption: Integrated workflow for complete analytical characterization.
Chromatographic Methods for Purity and Quantification
4.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds.[6][12] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase method is ideal, utilizing a nonpolar stationary phase (C18) and a polar mobile phase.

Causality in Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven performance with a wide range of moderately polar aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (acetonitrile or methanol) is used. The buffer suppresses the ionization of the sulfonamide group, ensuring good peak shape and reproducible retention times. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: The pyridine ring contains a chromophore that strongly absorbs UV light. Detection at or near 254 nm provides excellent sensitivity for the parent compound and related aromatic impurities.

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.[12]

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to achieve a final concentration of ~1 mg/mL.

    • Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if particulate matter is visible.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
  • System Suitability:

    • Before sample analysis, perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor should be ≤ 2.0.

    • The theoretical plate count should be ≥ 2000.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and report any impurities exceeding the 0.1% reporting threshold.

HPLC_Protocol_Flow prep 1. Sample Preparation (1 mg/mL in ACN/H₂O) inject 2. HPLC Injection (Reversed-Phase C18) prep->inject separate 3. Gradient Elution (Separation of Components) inject->separate detect 4. UV Detection (254 nm) separate->detect analyze 5. Data Analysis (Peak Integration & % Area) detect->analyze report 6. Report Purity & Impurity Profile analyze->report

Caption: Step-by-step workflow for HPLC purity analysis.
Spectroscopic Methods for Structural Elucidation
5.1. Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing exact molecular weight information and structural clues from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides.[13]

Expected Results:

  • Full Scan (Positive ESI): The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 193.0 (for the ³⁵Cl isotope). The isotopic pattern for one chlorine atom (a peak at M+2 with ~32% the intensity of M) will be a key diagnostic feature.

  • Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 193.0) provides structural confirmation. Key fragmentation pathways for aromatic sulfonamides include:[13][14][15]

    • Loss of SO₂: A neutral loss of 64 Da, resulting in a fragment at m/z 129.0. This is a common rearrangement-based fragmentation for aromatic sulfonamides.[14][15]

    • Cleavage of the C-S Bond: Fission between the pyridine ring and the sulfonyl group, leading to a fragment corresponding to the 5-chloropyridine cation.

    • Cleavage of the S-N Bond: Fission of the sulfonamide bond.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in 50:50 acetonitrile/water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.

  • Instrumentation: Couple the HPLC system described above to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe multiple fragmentation pathways.

5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[16]

Expected Characteristic Absorptions: The spectrum of this compound will exhibit characteristic bands confirming its key structural features.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
SulfonamideN-H Stretch (asymmetric & symmetric)3390–3250[17]
Pyridine RingC-H Stretch (aromatic)>3000[16]
Sulfonyl (S=O)Asymmetric Stretch1350–1310[17]
Sulfonyl (S=O)Symmetric Stretch1180–1140[17]
Pyridine RingC=N, C=C Stretch1600–1450[16]
SulfonamideS-N Stretch930–900[17]
Chloro-AromaticC-Cl Stretch800–600

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol.

  • Record a background spectrum.

  • Place a small amount of the solid this compound powder directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over the range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the crystal thoroughly after analysis.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) based on their interaction with a magnetic field.

Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

  • Pyridine Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (~7.5-8.8 ppm). Due to the substitution pattern, they will exhibit doublet and doublet-of-doublets splitting patterns.

    • H6: Expected to be the most downfield, coupled to H4.

    • H4: Coupled to H3 and H6.

    • H3: Coupled to H4.

  • Sulfonamide Protons (-SO₂NH₂): Will likely appear as a broad singlet around 7.4 ppm. Its chemical shift can be concentration-dependent and the peak may exchange with D₂O.

Expected ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

  • The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the nitrogen, chlorine, and sulfonamide substituents.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for sulfonamides due to its high solubilizing power.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks to the corresponding atoms in the structure based on chemical shifts, multiplicities, and correlation data.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. The methods outlined in this document provide a robust framework for establishing the identity, purity, and structure of this important chemical entity. HPLC is the primary tool for quantitative purity assessment, while the collective data from MS, FT-IR, and NMR provide unequivocal structural confirmation. Adherence to these protocols will ensure high-quality, reliable data suitable for the stringent requirements of pharmaceutical research and development.

References
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18). Academic.oup.com.
  • This compound | CAS 19506-41-3. (n.d.). American Elements.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025, December 22). Pharmaffiliates.
  • What is the method of analysis of sulphonamides? (2023, April 10). Quora.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PubMed Central.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Journal of Genetic Engineering and Biotechnology.
  • Pyridine & Pyridine Derivatives Market Size Report, 2024-2030. (n.d.). IndustryARC.
  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. (n.d.). CORE.
  • Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service.
  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications.
  • N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide). (n.d.). Sigma-Aldrich.
  • Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). (2017, July 1). PubMed.
  • 2-Chloropyridine-4-sulfonamide. (n.d.). PubChem.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. (n.d.). Zeitschrift für Naturforschung.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • This compound | CAS 19506-41-3. (n.d.). Pharmaffiliates.
  • INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (1963, June). PubMed.
  • 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Amino-5-chloropyridine. (n.d.). PubChem.
  • Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. (2015, March). PubMed.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI.
  • Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. (2021, October 7). PubMed Central.
  • 2-Chloropyridine-5-sulfonyl chloride. (n.d.). PubChem.
  • 2-Chloropyridine-5-sulfonyl chloride CAS#: 6684-39-5. (n.d.). ChemicalBook.
  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (1998, March 20). PubMed.
  • 5-Chloropyridine-3-sulfonamide | 1334148-60-5. (n.d.). Benchchem.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed.
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate.
  • Sulfonamide. (n.d.). Wikipedia.
  • 5-Aminopyridine-2-sulfonamide. (n.d.). PubChem.
  • 2-Amino-5-chloropyridine | 1072-98-6. (2025, May 15). ChemicalBook.
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2025, August 6). ResearchGate.
  • 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Chloropyridine(109-09-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. (2020, November 25). PubMed.

Sources

The Versatile Scaffold: Application Notes for 5-Chloropyridine-2-sulfonamide in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Intersection of Pyridine and Sulfonamide Chemistry

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. Both the sulfonamide group and the pyridine ring individually represent keystones of drug design. Sulfonamides (-SO₂NH₂) are not only foundational to the first generation of antibiotics but are also integral components of drugs treating a wide spectrum of diseases, including cancer, glaucoma, inflammation, and diabetes.[1][2] Their utility often stems from their ability to act as a bioisostere for carboxylic acids, engage in crucial hydrogen bonding interactions with protein active sites, and impart favorable physicochemical properties.[3]

The pyridine ring is a quintessential "privileged scaffold," a term bestowed upon molecular structures capable of binding to multiple, diverse biological targets.[4] Its nitrogen atom acts as a hydrogen bond acceptor and a handle for modulating solubility and metabolic stability, making it a ubiquitous feature in FDA-approved drugs.

The strategic combination of these two pharmacophores in the 5-Chloropyridine-2-sulfonamide scaffold creates a versatile and synthetically accessible building block for drug discovery. The presence of a chlorine atom at the 5-position provides a key electronic modification and a potential vector for further chemical elaboration, while the sulfonamide at the 2-position is primed for interaction with biological targets. This guide provides a comprehensive overview of the design principles, synthetic protocols, and therapeutic applications of this promising scaffold for researchers in drug development.

Physicochemical Properties and Design Principles

The this compound scaffold offers a unique combination of electronic and steric features that can be exploited in rational drug design. The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O), capable of mimicking the interactions of a carboxylate group within an enzyme's active site.[3] The pyridine nitrogen introduces a dipole moment and a basic center, influencing the molecule's overall polarity and potential for salt formation.

The chlorine atom at the 5-position is an electron-withdrawing group, which modulates the pKa of the pyridine ring and the sulfonamide proton. It also introduces a lipophilic element and can engage in halogen bonding or occupy hydrophobic pockets within a target protein, often enhancing binding affinity.

Table 1: Calculated Physicochemical Properties of Core Scaffolds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₅H₅ClN₂O₂S192.620.414
2-Chloropyridine-4-sulfonamideC₅H₅ClN₂O₂S192.620.414
2-Chloropyridine-5-sulfonyl chlorideC₅H₃Cl₂NO₂S212.051.803

Data sourced from PubChem.[5][6]

Synthetic Protocols: Building the Scaffold and its Derivatives

A key advantage of the this compound scaffold is its straightforward synthesis from commercially available starting materials. The following protocols provide detailed, step-by-step methodologies for the preparation of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of 2-Chloropyridine-5-sulfonyl Chloride (Precursor)

This protocol outlines the conversion of 2-chloro-5-aminopyridine to the highly reactive sulfonyl chloride intermediate, which is the direct precursor for the sulfonamide. The procedure involves a Sandmeyer-type reaction.

Causality: The reaction proceeds via diazotization of the primary amine with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(II) catalyst to generate the sulfonyl chloride. Acetic acid serves as a co-solvent to maintain homogeneity.

Materials:

  • 2-Chloro-5-aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure: [6][7]

  • In a suitable reaction vessel, dissolve 10 g (79.2 mmol) of 2-chloro-5-aminopyridine in a mixture of 16 mL of concentrated HCl and 89 mL of glacial acetic acid.

  • Cool the solution to below 10°C using an ice bath.

  • Slowly add 5.46 g (79.2 mmol) of sodium nitrite in portions, ensuring the reaction temperature does not exceed 15°C.

  • Stir the resulting diazonium salt solution for 1 hour at low temperature.

  • In a separate flask, prepare a solution of 2.77 g (16.2 mmol) of copper(II) chloride dihydrate in a mixture of 59 mL of acetic acid and 11 mL of water. Bubble sulfur dioxide gas through this solution.

  • Slowly add the cold diazonium salt solution dropwise to the copper/SO₂ solution over 5-10 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into 300 mL of an ice-water mixture and continue stirring for 15 minutes to precipitate the product.

  • Isolate the precipitate by filtration, wash thoroughly with cold water (2 x 100 mL), and dry under reduced pressure to yield 2-chloropyridine-5-sulfonyl chloride as a solid.

Protocol 1 Workflow Start 2-Chloro-5-aminopyridine Diazotization Diazotization (HCl, NaNO₂, <15°C) Start->Diazotization Sandmeyer Sandmeyer Reaction (SO₂, CuCl₂) Diazotization->Sandmeyer Precipitation Precipitation (Ice-water) Sandmeyer->Precipitation Product 2-Chloropyridine-5-sulfonyl Chloride Precipitation->Product

Caption: Synthesis of the sulfonyl chloride precursor.
Protocol 2: Synthesis of this compound

This protocol describes the conversion of the sulfonyl chloride to the primary sulfonamide scaffold.

Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia. The loss of a chloride ion and a proton yields the stable sulfonamide. This is a standard and highly efficient method for sulfonamide formation.[8]

Materials:

  • 2-Chloropyridine-5-sulfonyl chloride

  • Aqueous Ammonia (e.g., 28-30%)

  • An appropriate organic solvent (e.g., Toluene, Dichloromethane)

  • Deionized Water

Procedure (Adapted from a similar synthesis): [8]

  • Dissolve the crude 2-chloropyridine-5-sulfonyl chloride in an organic solvent like toluene.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours, warming to room temperature.

  • The product will precipitate from the reaction mixture. Filter the solid, wash it thoroughly with cold water to remove any ammonium salts, and then with a small amount of cold toluene.

  • Dry the product at room temperature to yield this compound.

Protocol 3: General Protocol for N-Substituted this compound Derivatives

This protocol provides a general method for creating a library of diverse compounds by reacting the sulfonyl chloride with various primary or secondary amines.

Causality: Similar to Protocol 2, this reaction is a nucleophilic substitution at the sulfonyl chloride. The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1]

Materials:

  • 2-Chloropyridine-5-sulfonyl chloride

  • A primary or secondary amine of interest

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 2-chloropyridine-5-sulfonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted sulfonamide.

Protocol 3 Workflow Precursor 2-Chloropyridine-5-sulfonyl Chloride Reaction Sulfonamide Formation (DCM, TEA, 0°C to RT) Precursor->Reaction Amine Primary or Secondary Amine (R₁R₂NH) Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product N-Substituted Sulfonamide Purification->Product

Caption: General workflow for derivative synthesis.

Applications in Drug Discovery

The this compound scaffold is a promising starting point for developing inhibitors against several important enzyme classes.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. They are implicated in various diseases, and their inhibition is a validated therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[9][10] The primary sulfonamide group is the quintessential zinc-binding group for CA inhibitors.[10] Pyridine-based sulfonamides have been extensively explored as potent and sometimes isoform-selective CA inhibitors.

Design Principle: The sulfonamide moiety coordinates to the catalytic Zn²⁺ ion in the active site. The 5-chloropyridine ring can be directed towards the hydrophobic half of the active site, with the chlorine atom potentially forming favorable interactions. Further substitutions on the pyridine ring or the sulfonamide nitrogen (the "tail approach") can be used to target isoform-specific residues and improve selectivity.[11]

Table 2: Inhibitory Activity of Representative Pyridine Sulfonamides against Human CA Isoforms

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
4-(n-Hexyl-triazolyl)-pyridine-3-sulfonamidehCA II271[11]
4-(n-Hexyl-triazolyl)-pyridine-3-sulfonamidehCA IX137[11]
4-(n-Hexyl-triazolyl)-pyridine-3-sulfonamidehCA XII91[11]
Pyrazolo[4,3-c]pyridine Sulfonamide (1k)hCA I71.9[9]
Pyrazolo[4,3-c]pyridine Sulfonamide (1k)hCA II5.6[9]
Acetazolamide (Standard)hCA II12.1[9]

Note: These compounds are structurally related analogs, demonstrating the potential of the chloropyridine sulfonamide scaffold.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Kinase inhibitors are a major class of modern therapeutics. The pyridine ring is a common feature in many ATP-competitive kinase inhibitors, often forming key hydrogen bonds with the "hinge" region of the kinase domain. The chloro-substituent can be crucial for potency, occupying a hydrophobic pocket and in some cases, enabling covalent bond formation with a nearby cysteine residue.[12][13]

Design Principle: The pyridine nitrogen can act as a hinge-binder. The sulfonamide group can be used to project substituents into the solvent-exposed region or other pockets of the ATP-binding site to enhance potency and selectivity. The chlorine atom can provide additional hydrophobic interactions or act as a reactive handle for covalent inhibitors.[12]

Table 3: Inhibitory Activity of Representative Chloro-pyrimidine/pyridine Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
Sul-DPPY 7eFAK<100 (enzymatic)AsPC-1 (pancreatic)<10[11]
CHMFL-ALK/EGFR-050EGFR L858R/T790M11N/AN/A[10]
CHMFL-ALK/EGFR-050EML4-ALK1.8N/AN/A[10]
Compound 22 MSK1 (CTKD)pIC₅₀ 7.2N/AN/A[12]

Note: These compounds highlight the utility of the chloro-heterocycle motif in potent kinase inhibition.

Biological Evaluation Protocols

The following are generalized protocols for assessing the biological activity of newly synthesized this compound derivatives.

Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.

Principle: Active CA catalyzes the hydrolysis of colorless p-NPA to the yellow product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm. The rate of p-NP formation is inversely proportional to the inhibitory activity of the test compound.[3]

Materials:

  • Human Carbonic Anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure: [3]

  • Prepare serial dilutions of test compounds and acetazolamide in DMSO.

  • In a 96-well plate, add 158 µL of Assay Buffer, 2 µL of the diluted compound/control (or DMSO for vehicle control), and 20 µL of a CA working solution. Include a "blank" well with buffer only.

  • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding 20 µL of p-NPA substrate solution to all wells.

  • Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercial assays like ADP-Glo™ that measure kinase activity by quantifying ADP production.

Principle: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphorylation of a substrate. The ADP is converted back to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal.[14][15]

Materials:

  • Recombinant active kinase (e.g., EGFR, ALK)

  • Specific peptide substrate (e.g., Poly(Glu, Tyr))

  • ATP

  • Known kinase inhibitor (positive control)

  • Kinase Assay Buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure: [14][16]

  • Prepare serial dilutions of test compounds and a known inhibitor in the appropriate buffer with a constant percentage of DMSO.

  • Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, substrate, and ATP.

  • Add 2.5 µL of the diluted test compound or control to the appropriate wells.

  • Initiate the kinase reaction by adding 10 µL of diluted enzyme solution.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the kinase reaction and measure ADP production according to the kit manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition and determine IC₅₀ values as described in Protocol 4.

Biological Screening Workflow Library Synthesized Compound Library PrimaryScreen Primary Screen (e.g., CA or Kinase Assay at single concentration) Library->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID DoseResponse Dose-Response Assay (IC₅₀ Determination) HitID->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Typical workflow for biological evaluation.

Conclusion

The this compound scaffold represents a highly valuable and synthetically tractable starting point for the design of novel therapeutic agents. Its inherent physicochemical properties, derived from the synergistic combination of a privileged pyridine ring and a versatile sulfonamide group, make it particularly well-suited for targeting enzyme families such as carbonic anhydrases and protein kinases. The protocols and design principles outlined in this guide are intended to empower researchers to efficiently synthesize and evaluate new chemical entities based on this promising framework, accelerating the journey from scaffold to clinical candidate.

References

  • Zhang, C., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-chloropyridine-3-sulfonamide. [Link]

  • Gecit, M. R., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(22), 7013. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. [Link]

  • Madsen, C., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145-1154. [Link]

  • Maresca, A., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200. [Link]

  • Saeedi, M., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(3), 981-992. [Link]

  • Al-Omaily, R. H., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Research Square. [Link]

  • Northen, J. S., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4348-4361. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6744. [Link]

  • Das, R., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(10), 1957-1963. [Link]

  • El-Sayed, M. A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(1), 16-32. [Link]

  • Shu, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 25(15), 4147-4157. [Link]

  • Al-Suhaimi, K. S., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]

  • PubChem. (n.d.). 2-Chloropyridine-5-sulfonyl chloride. [Link]

  • Madsen, C., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145–1154. [Link]

  • PubChem. (n.d.). 2-Chloropyridine-4-sulfonamide. [Link]

  • American Elements. (n.d.). This compound. [Link]

  • ResearchGate. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • Google Patents. (2003). Process for the preparation of chloropyridine sulfonyl chloride.
  • Anizon, F., et al. (2001). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. Bioorganic & Medicinal Chemistry, 9(3), 571-579. [Link]

  • Ilyin, A. P., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8963. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-Chloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse mechanisms of action[1][2]. From their historical role as the first systemic antibacterial agents to their modern applications as diuretics, anticonvulsants, and anti-cancer therapies, sulfonamides continue to be a fertile ground for drug discovery[1][3][4]. 5-Chloropyridine-2-sulfonamide is a heterocyclic sulfonamide with a structure that suggests potential interactions with several key biological targets. The strategic placement of the chlorine atom and the sulfonamide group on the pyridine ring warrants a thorough investigation of its bioactivity.

This comprehensive guide provides a suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of this compound. We will move beyond a simple recitation of steps, delving into the scientific rationale behind each protocol and providing insights to ensure robust and reproducible data. The protocols outlined herein will enable the characterization of this compound's potential as a carbonic anhydrase inhibitor, an antibacterial agent, and a cytotoxic compound against cancer cells.

Part 1: Carbonic Anhydrase Inhibition Assay

Scientific Rationale:

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[5][6]. Their involvement in physiological and pathological processes, including pH regulation, CO2 transport, glaucoma, and tumorigenesis, makes them a significant drug target[7][8]. Many sulfonamides are known to act as potent inhibitors of carbonic anhydrases[8][9]. This assay will determine if this compound can inhibit the enzymatic activity of carbonic anhydrase.

The assay is based on the esterase activity of CA, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically, and a decrease in this rate in the presence of the test compound indicates inhibition[5][7].

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis P1 Prepare Assay Buffer, CA Enzyme Stock, Substrate Stock, and Test Compound Dilutions A1 Dispense Assay Buffer to 96-well plate P1->A1 Component Preparation A2 Add Test Compound/Control A1->A2 A3 Add CA Working Solution A2->A3 A4 Pre-incubate at Room Temperature A3->A4 A5 Initiate reaction with Substrate Solution A4->A5 Inhibitor Binding M1 Measure Absorbance at 405 nm (Kinetic) A5->M1 Color Development M2 Calculate Rate of Reaction (Slope) M1->M2 M3 Determine Percent Inhibition M2->M3 M4 Calculate IC50 Value M3->M4 Dose-Response Curve

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Detailed Protocol:

Materials and Reagents:

  • Human Carbonic Anhydrase II (CA-II) (e.g., Sigma-Aldrich)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound

  • Acetazolamide (positive control)[10]

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusting the pH to 7.4 with HCl.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve human CA-II in cold Assay Buffer. Aliquot and store at -80°C.

  • CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired concentration (e.g., 2 units/mL) in cold Assay Buffer.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh.

  • Test Compound and Control Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the test compound and positive control in Assay Buffer.

Assay Procedure:

  • Plate Setup:

    • Blank (No Enzyme): 160 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL DMSO + 20 µL Substrate Solution.

    • Test Compound: 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of each test compound dilution + 20 µL Substrate Solution.

    • Positive Control: 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of each positive control dilution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation: Add 140 µL of Assay Buffer to the appropriate wells, followed by 20 µL of the CA Working Solution (except for the blank). Then add 20 µL of the corresponding inhibitor working solution or DMSO.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme[7].

  • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes[7][11].

Data Analysis and Presentation:

The rate of the reaction is determined by the slope of the linear portion of the absorbance vs. time curve. The percent inhibition is calculated using the following formula:

% Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CompoundIC50 (µM)
This compoundTBD
Acetazolamide (Positive Control)TBD

TBD: To Be Determined by the experiment.

Part 2: Antibacterial Susceptibility Testing

Scientific Rationale:

The foundational therapeutic application of sulfonamides is their antibacterial activity[1][4]. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria[12][13][14]. Since mammals obtain folic acid from their diet, this pathway provides a selective target for antibacterial drugs[12][15]. This protocol will determine the Minimum Inhibitory Concentration (MIC) of this compound against representative Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis P1 Prepare Mueller-Hinton Broth (MHB) A1 Dispense MHB to 96-well plate P1->A1 P2 Culture Bacteria Overnight A3 Inoculate with Bacterial Suspension P2->A3 P3 Prepare Test Compound Serial Dilutions A2 Add Test Compound Dilutions P3->A2 A1->A2 A2->A3 A4 Incubate at 37°C for 18-24 hours A3->A4 M1 Visually Inspect for Turbidity A4->M1 M2 Determine the Lowest Concentration with No Growth (MIC) M1->M2

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol:

Materials and Reagents:

  • Staphylococcus aureus (ATCC 29213, Gram-positive)

  • Escherichia coli (ATCC 25922, Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Ciprofloxacin (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of each bacterial strain into MHB and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and Ciprofloxacin in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundTBDTBD
Ciprofloxacin (Positive Control)TBDTBD

TBD: To Be Determined by the experiment.

Part 3: In Vitro Cytotoxicity Assay

Scientific Rationale:

Several sulfonamide derivatives have demonstrated potent anti-tumor activities through various mechanisms, including cell cycle arrest and induction of apoptosis[16][17][18]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically[19]. This assay will determine the cytotoxic effect of this compound on human cancer cell lines.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis P1 Culture Cancer Cell Lines A1 Seed Cells in 96-well plate P1->A1 P2 Prepare Test Compound Serial Dilutions A3 Treat Cells with Compound Dilutions P2->A3 A2 Incubate for 24 hours A1->A2 A2->A3 A4 Incubate for 48-72 hours A3->A4 A5 Add MTT Reagent A4->A5 A6 Incubate for 4 hours A5->A6 A7 Solubilize Formazan Crystals A6->A7 M1 Measure Absorbance at 570 nm A7->M1 M2 Calculate Percent Viability M1->M2 M3 Determine IC50 Value M2->M3

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation:

The percent cell viability is calculated as follows:

% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compoundTBDTBD
Doxorubicin (Positive Control)TBDTBD

TBD: To Be Determined by the experiment.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on key biological targets such as carbonic anhydrase, bacterial growth, and cancer cell viability, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will be crucial for guiding further preclinical development and structure-activity relationship studies.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (2025).
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • Khan, A. U., et al. (2021). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • Owa, T., et al. (2004). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed.
  • Fuchs, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Asadi, A., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PubMed Central.
  • Owa, T., et al. (2004). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
  • Rieder, M. J., et al. (1991). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed.
  • ACS Publications. (2023).
  • Bhattacharya, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • USDA Food Safety and Inspection Service. (2009).
  • MySkinRecipes. 2-Amino-5-chloropyridine-3-sulfonamide.
  • ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
  • Al-Masoudi, N. A. (2020).
  • Das, S., & Jana, S. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Juniper Publishers.
  • BenchChem. (2025). Comparative analysis of the mechanism of action of different sulfonamide drugs.
  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules.
  • Wikipedia. Sulfonamide (medicine).
  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.
  • ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed.
  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules.
  • Akocak, S., et al. (2023).
  • ResearchGate. (2025). (PDF)

Sources

Topic: Scale-up Synthesis of 5-Chloropyridine-2-sulfonamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 5-Chloropyridine-2-sulfonamide, a key building block in modern medicinal chemistry. Pyridine sulfonamides are prevalent structural motifs in a wide array of clinically approved drugs, valued for their ability to act as bioisosteres and engage in crucial hydrogen bonding interactions.[1][2] The protocol herein describes a robust and scalable two-step process commencing from the commercially available 2-Amino-5-chloropyridine. The methodology is designed for producing multi-gram to kilogram quantities of the target compound with high purity (>98%), suitable for preclinical development and toxicology studies. Critical process parameters, safety considerations, in-process controls, and analytical validation methods are discussed in detail to ensure reproducibility and reliability.

Introduction: The Strategic Importance of Pyridine Sulfonamides

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[1] Its nitrogen atom acts as a hydrogen bond acceptor, often enhancing pharmacokinetic properties and target binding affinity. When combined with the sulfonamide functional group (—SO₂NH₂), a versatile pharmacophore known for its roles in antibacterial, anti-inflammatory, and anticancer agents, the resulting hybrid molecules are of significant interest.[2][3]

This compound serves as a critical intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). A scalable and well-characterized synthetic route is paramount for advancing a drug candidate through the preclinical pipeline. The primary challenges in scaling up this synthesis involve:

  • Handling of Hazardous Intermediates: The generation of diazonium salts requires strict temperature control to prevent decomposition.

  • Gaseous Reagent Management: The use of sulfur dioxide necessitates specialized equipment and safety protocols.[4]

  • Ensuring High Purity: The final compound must be free of process-related impurities and residual solvents to be suitable for preclinical evaluation.

This application note addresses these challenges by presenting a detailed, validated protocol that balances yield, purity, safety, and operational efficiency.

Overall Synthetic Scheme

The synthesis proceeds via a two-step sequence starting from 2-Amino-5-chloropyridine:

  • Diazotization & Sulfonyl Chloride Formation: Conversion of the starting amine into a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide to yield the intermediate, 5-Chloropyridine-2-sulfonyl chloride.

  • Amidation: Reaction of the sulfonyl chloride intermediate with aqueous ammonia to furnish the final product, this compound.

(Image of the chemical reaction from 2-Amino-5-chloropyridine to this compound)

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the entire process, from initial reaction setup to final quality control assessment.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis cluster_2 Purification & QC A1 Charge Reactor with 2-Amino-5-chloropyridine & Acids A2 Cool to -5 to 0 °C A1->A2 A3 Diazotization: Slow addition of NaNO₂ solution A2->A3 A5 Sandmeyer Reaction: Add diazonium solution to slurry A3->A5 A4 Prepare SO₂/CuCl₂ Slurry in Acetic Acid A4->A5 A6 Reaction Quench (Ice-water) A5->A6 A7 Isolate & Dry Crude 5-Chloropyridine-2-sulfonyl chloride A6->A7 B3 Amidation: Add sulfonyl chloride intermediate A7->B3 Intermediate Transfer B1 Charge Reactor with Aqueous Ammonia B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Acidify with HCl to Precipitate Product B3->B4 B5 Filter and Wash Crude Solid B4->B5 C1 Recrystallization (e.g., Isopropanol/Water) B5->C1 Crude Product Transfer C2 Vacuum Drying C1->C2 C3 Final Product Analysis: HPLC, NMR, MS C2->C3

Figure 1. High-level experimental workflow for the scale-up synthesis.

ReactionPathway Start 2-Amino-5-chloropyridine Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl (-5 to 0 °C) SulfonylChloride 5-Chloropyridine-2-sulfonyl chloride Diazonium->SulfonylChloride SO₂, CuCl₂ (0 to 15 °C) FinalProduct This compound SulfonylChloride->FinalProduct NH₄OH (0 to 10 °C)

Figure 2. Simplified chemical reaction pathway.

Materials and Reagents

All reagents should be of high purity (≥98%) unless otherwise specified.

ReagentCAS No.Molecular WeightNotes
2-Amino-5-chloropyridine1072-98-6128.56Starting Material
Hydrochloric Acid (conc., 37%)7647-01-036.46Reagent Grade
Glacial Acetic Acid64-19-760.05Reagent Grade
Sodium Nitrite7632-00-069.00ACS Grade
Sulfur Dioxide7446-09-564.07Anhydrous gas
Copper (II) Chloride7447-39-4134.45Catalyst
Ammonium Hydroxide (28-30%)1336-21-635.04Reagent Grade
Isopropanol67-63-060.10For Recrystallization
Deionized Water7732-18-518.02For reactions and washing

Equipment:

  • Temperature-controlled jacketed glass reactor (appropriate volume for scale) with overhead stirring, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel for controlled liquid addition.

  • Gas dispersion tube for SO₂ introduction.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying.

  • Standard laboratory glassware and personal protective equipment (PPE).

Detailed Synthesis Protocols

PART A: Scale-up Synthesis of 5-Chloropyridine-2-sulfonyl chloride (Intermediate)

This procedure is based on established methods for converting heteroaromatic amines to sulfonyl chlorides.[4][5]

  • Reactor Setup: Charge the primary reactor with 2-Amino-5-chloropyridine (1.0 eq), concentrated Hydrochloric Acid (4.0 eq), and Glacial Acetic Acid (5 vol).

  • Cooling: Begin agitation and cool the reactor contents to a target temperature of -5 °C to 0 °C. The low temperature is critical to maintain the stability of the diazonium salt formed in the next step.

  • Diazotization: Prepare a solution of Sodium Nitrite (1.05 eq) in deionized water (2 vol). Add this solution dropwise to the reactor via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 0 °C.

    • Causality: A slow addition rate is essential to control the exotherm of the diazotization reaction and prevent the accumulation of unstable nitrous acid.

  • Catalyst Slurry Preparation: In a separate, appropriately sized reactor, charge Glacial Acetic Acid (4 vol) and Copper (II) Chloride (0.1 eq). Cool the mixture to 0 °C and bubble Sulfur Dioxide gas (SO₂) through the slurry until saturation is achieved (approx. 2.5-3.0 eq).

  • Sandmeyer Reaction: Slowly transfer the cold diazonium salt solution from the primary reactor into the SO₂/CuCl₂ slurry over 1-2 hours.

    • In-Process Control: Monitor the reaction for the cessation of nitrogen gas evolution.

    • Rationale: Adding the diazonium salt to the SO₂ mixture (inverse addition) maintains a high concentration of the sulfonating reagent, promoting the desired reaction over decomposition pathways.

  • Reaction Completion & Quench: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Isolation: Carefully pour the reaction mixture onto a stirred mixture of ice and water (20 vol). The sulfonyl chloride intermediate will precipitate as a solid.

  • Filtration and Drying: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum at a temperature not exceeding 40 °C. The intermediate is used directly in the next step.

PART B: Scale-up Synthesis of this compound

This protocol adapts general amidation procedures for sulfonyl chlorides.[6][7]

  • Reactor Setup: Charge the reactor with aqueous Ammonium Hydroxide (28-30%, 10 vol).

  • Cooling: Begin agitation and cool the ammonia solution to 0-5 °C.

  • Amidation: Add the crude 5-Chloropyridine-2-sulfonyl chloride from Part A portion-wise to the cold ammonia solution, ensuring the internal temperature does not exceed 15 °C.

    • Causality: The reaction is highly exothermic. Maintaining a low temperature prevents side reactions, such as hydrolysis of the sulfonyl chloride, and ensures safety.

  • Reaction Completion: Stir the mixture at 10-15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor completion by HPLC or TLC.

  • Precipitation: Once the reaction is complete, slowly add concentrated Hydrochloric Acid to the mixture to adjust the pH to approximately 2-3. The this compound product will precipitate out of the solution.

  • Isolation: Filter the solid product and wash the filter cake with cold deionized water.

Purification and Final Isolation

For preclinical use, high purity is essential. Recrystallization is an effective method for purifying sulfonamides.[8]

  • Recrystallization: Transfer the crude, wet filter cake to a clean reactor. Add a suitable solvent system, such as 80:20 Isopropanol/Water (approx. 10 vol). Heat the mixture to reflux (~85-90 °C) until all solids dissolve.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C for at least 2 hours to maximize crystal formation.

  • Final Filtration: Filter the purified crystals and wash the cake with a small amount of cold isopropanol.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Safety Considerations

  • Diazonium Salts: These are potentially explosive, especially when dry. They should always be kept in solution at low temperatures and used immediately after generation.

  • Sulfur Dioxide: This is a toxic and corrosive gas. All operations involving SO₂ must be conducted in a well-ventilated fume hood with appropriate gas scrubbing capabilities.[4]

  • Exothermic Reactions: Both the diazotization and amidation steps are exothermic. Strict temperature control via a jacketed reactor and controlled addition rates are mandatory for safe operation.[9]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and acid-resistant gloves, is required. For handling concentrated acids and ammonia, a face shield is recommended.[10][11][12]

Analytical Quality Control for Preclinical Batches

The final product must be rigorously tested to confirm its identity, purity, and quality. A variety of analytical methods are employed for sulfonamide analysis.[13][14][15]

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 98.0% (by area)HPLC-UV
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS
Melting Point Report ValueMelting Point Apparatus

Typical Results

Following this protocol on a 100-gram scale of 2-Amino-5-chloropyridine typically yields the following results.

ParameterResult
Starting Material Input 100.0 g
Final Product Output 115 - 130 g
Overall Molar Yield 75 - 85%
Final Purity (HPLC) > 99.0%

Conclusion

This application note details a scalable, robust, and reliable synthetic process for producing high-purity this compound. The protocol emphasizes safety, process control, and causality, providing researchers and drug development professionals with a validated pathway to obtain multi-gram quantities of this key intermediate for preclinical studies. The defined analytical controls ensure that the final compound meets the stringent quality requirements for further development.

References

  • Benchchem. (2025).
  • SYNTHESIS. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Thieme.
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Eur. J. Chem.
  • RSC Publishing. (2021).
  • ResearchGate. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism.
  • Google Patents. (n.d.).
  • USDA Food Safety and Inspection Service. (2009).
  • NIH. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Chloro-2-pyridylamine. Fisher Scientific.
  • Slideshare. (n.d.). Analysis of sulfonamides. Slideshare.
  • ChemicalBook. (n.d.). 2-Chloropyridine-5-sulfonyl chloride CAS#: 6684-39-5. ChemicalBook.
  • YMER. (n.d.).
  • PubMed. (2017).
  • Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Amino-5-chloropyridine. Jubilant Ingrevia.
  • ChemicalBook. (2025).
  • NIH. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. Benchchem.

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-Chloropyridine-2-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Chloropyridine-2-sulfonamide in Medicinal Chemistry

The pyridine ring is a cornerstone of modern pharmacology, recognized as a "privileged" scaffold due to its prevalence in a vast number of FDA-approved drugs.[1][2][3] Its unique electronic properties, metabolic stability, and ability to form crucial hydrogen bonds make it an invaluable component in the design of therapeutic agents.[3][4] When combined with a sulfonamide moiety—a classic pharmacophore known for its diverse biological activities and utility as a bioisostere for carboxylic acids—the resulting scaffold becomes a powerful platform for drug discovery.[4][5][6]

This compound emerges as a particularly versatile building block. This molecule presents two primary, orthogonal handles for chemical modification: the reactive chlorine atom at the C2 position and the sulfonamide group. The electron-deficient nature of the pyridine ring, further activated by the potent electron-withdrawing sulfonamide group, renders the C2-chloro substituent susceptible to a range of transformations.[7][8] This guide provides an in-depth exploration of the key strategies for functionalizing this scaffold, focusing on mechanistically diverse and synthetically powerful reactions, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Scientific Rationale & Mechanistic Insight

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for displacing the C2-chloro group on the this compound core. The reaction proceeds via a two-step addition-elimination mechanism.[9][10] The inherent electron deficiency of the pyridine ring, significantly amplified by the ortho-sulfonamide group, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[10][11] This stabilization lowers the activation energy, facilitating the displacement of the chloride leaving group and the restoration of aromaticity. This pathway is particularly effective for strong nucleophiles such as amines, alkoxides, and thiolates.

cluster_0 S(N)Ar Mechanism Start 5-Chloropyridine- 2-sulfonamide Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu:⁻ (Addition) Nuc Nucleophile (Nu:⁻) Product 2-Substituted-5-chloropyridine- 2-sulfonamide Intermediate->Product - Cl⁻ (Elimination) LeavingGroup Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol 1: SNAr with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the synthesis of 2-amino-5-chloropyridine-2-sulfonamide derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 2.0 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv) and the chosen base (2.0 equiv).

  • Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the anhydrous solvent (e.g., DMSO) via syringe, followed by the amine nucleophile (1.2 equiv).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloropyridine derivative.

Data Summary: Representative SNAr Reactions
NucleophileBaseSolventTemperature (°C)Typical Yield (%)
BenzylamineK₂CO₃DMSO10075-90%
MorpholineDIPEANMP12080-95%
Sodium MethoxideN/AMethanolReflux90-97%
Sodium ThiophenoxideK₂CO₃DMF8070-85%

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Scientific Rationale & Mechanistic Insight

For transformations that are difficult to achieve via SNAr, particularly for the formation of C-C and certain C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[12][13] While aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, the development of sophisticated catalyst systems, especially those employing bulky, electron-rich phosphine ligands, has made their use routine.[8][14][15] These ligands facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center, enabling efficient catalytic turnover.[8]

Section 2A: Suzuki-Miyaura Coupling for C-C Bond Formation

Causality & Experimental Choices: The Suzuki-Miyaura reaction is a robust method for creating a C(sp²)-C(sp²) bond between this compound and an organoboron reagent.[16][17] The reaction's success hinges on three key steps: oxidative addition of the aryl chloride to Pd(0), transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[17][18] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[18]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate Ar-Cl Substrate->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[14]

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%) or Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)[12][13]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Dimethoxyethane (DME)[14]

  • Schlenk flask or microwave vial, inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[12][14]

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[12] Microwave irradiation (120-150 °C for 15-60 minutes) can also be effective.[12]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 8-24 hours.[12]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 2B: Buchwald-Hartwig Amination for C-N Bond Formation

Causality & Experimental Choices: The Buchwald-Hartwig amination is a premier method for forming C-N bonds, often succeeding where SNAr fails, especially with weakly nucleophilic or sterically hindered amines.[19][20] The reaction's efficacy with chloropyridines is critically dependent on the ligand.[8] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential as they promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step with the C-Cl bond.[8][15] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[8][21]

cluster_bh Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)(L)(HNR₂)]⁺Cl⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (+ Base) PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product Substrate Ar-Cl Substrate->OxAdd Amine HNR₂ Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.

Experimental Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) or a G3/G4 Palladacycle Precatalyst (2 mol%)[8][21]

  • Ligand: XPhos, RuPhos, or BrettPhos (4 mol%)[21]

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)[21]

  • Solvent: Anhydrous, deoxygenated Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line setup

Procedure:

  • In a glovebox or under a strict stream of inert gas: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%) to a dry Schlenk tube.[21]

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene) and stir for 10 minutes to form the active catalyst complex.

  • In a separate flask, add this compound (1.0 equiv) and the base (e.g., NaOtBu, 1.4 equiv). Evacuate and backfill this flask with inert gas.[21]

  • Transfer the catalyst solution to the flask containing the substrate and base via cannula or syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[8]

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[21]

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTypical Yield (%)
Suzuki 4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-95%
Suzuki 3-Thienylboronic acidPd(OAc)₂ / SPhosCs₂CO₃DME75-90%
Buchwald-Hartwig AnilinePd₂(dba)₃ / XPhosNaOtBuToluene70-90%
Buchwald-Hartwig N-MethylpiperazineXPhos-Pd-G3LHMDSDioxane85-98%

Part 3: Emerging Strategies - Direct C-H Functionalization

Conceptual Overview

Direct C-H functionalization represents the cutting edge of synthetic efficiency, aiming to form new bonds without pre-functionalized starting materials.[2][22] For the pyridine core, this approach is challenging due to the difficulty in controlling regioselectivity.[23][24] However, transition-metal-catalyzed methods are being developed to selectively activate C-H bonds at the C3 and C4 positions, which are not accessible through the previously described methods.[23] The sulfonamide group at C2 could potentially serve as a directing group to facilitate functionalization at the adjacent C3 position. While specific, optimized protocols for this compound are not yet widely established, this remains a promising area for future exploration, offering a more atom-economical route to novel analogs.

cluster_workflow Synthetic Strategy Comparison Start 5-Chloropyridine- 2-sulfonamide Classical Classical Functionalization (e.g., Suzuki, S(N)Ar at C2) Start->Classical CH_Func Direct C-H Functionalization (e.g., at C3 or C4) Start->CH_Func Product_Classical C2-Functionalized Product Classical->Product_Classical Product_CH C3/C4-Functionalized Product CH_Func->Product_CH

Caption: Conceptual workflow comparing classical and C-H functionalization.

Safety Precautions & Best Practices

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst.[12] All such reactions must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques and degassed solvents.

  • Reagent Handling: Strong bases like sodium tert-butoxide (NaOtBu) and sodium hydride (NaH) are pyrophoric and moisture-sensitive. Handle them exclusively in a glovebox or under a robust inert atmosphere.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like Toluene, Dioxane, and THF are flammable. Heating should be conducted using a heating mantle or oil bath with proper temperature control.

Conclusion

This compound is a highly valuable and adaptable scaffold for the synthesis of novel chemical entities in drug discovery. Its reactivity can be precisely controlled to achieve functionalization at the C2 position through either nucleophilic aromatic substitution or a variety of powerful palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions as outlined in these protocols, researchers can efficiently access a wide diversity of analogs, accelerating structure-activity relationship (SAR) studies and the development of next-generation therapeutics. The continued evolution of synthetic methods, particularly in the area of C-H activation, promises to further expand the synthetic utility of this important building block.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_4egvTnUVZXTGgxvP7HjQlI7-aIlzRF7ViD2GrZkikAz9lnvSawKXSr1pEM8gXLsLj2KqGoAljOevL54cvVN8sONaHT3wiN0HSx8tQ7lP3GSthdMh5W6BUQSUCq3X_yHfb5OdkmflW8zFFSyiNh05gB9niRT-8buSAeQVXod1Eolv4aRo9PMaZTkgq5Njzwz5Bg_9qGUAaw2O1iFss4unBFgRrZ7WdH5QiB1QK700V6nxZ30yZw2M5yi0pFeh3tw06E9V_LEP7KJFrf8QmlecVxmX]
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQplohdXljSrPH3YKXNEy-NbDJDVJURehCw_yhaw1CUYElNt_Ti3_0ORgyT7c3WlEx7ZbsHzXqBP-PaVgyKE-SQtJBGZkzji7J8LidIOWA7EbmWnor-_REdcM4zIggj-Udn1SFMaA7vmRxsS1OmSxyujJEAsxD4eOhNEnyQrX8Yr4DW725Ftgp2Q_WshXaJX3HEBTi8MsnNR6JZas05hLRlqtgEWMJ4-fz5Nnshopl8vh2_qh76afxNVL5bzFKPlw=]
  • Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1lJUppyJXB3Cb4zJi01a94pld6E9Xx6SvmeY1OEixsj8CkHqs-r30x7AYXsNRYIay16MuZ2AUE-0f7DRp4eb8rleRyt8D-TkIf7eumZx920gys7cyJteh3GoAw50JtdjZCB6PZ82yVci153xrUIc4PIf77bas0wHbHWUG9llvAMQcqdMYzNVlETPh4-3tGpPuFg5jPd0sJRGLXRs7pbHfl8moPvxv9GlmHSG37Jw7i5UEQHdbKe7OmkDYlPK8iPyVCJyu]
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. [URL: https://www.researchgate.net/figure/Palladium-catalyzed-cross-coupling-reaction-between-2-chloropyridines-and-fluoroarenesa_fig2_331398863]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo035222v]
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35932j]
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9386341/]
  • C–H sulfonation of 2-phenyl pyridine with sulfonyl chloride - ResearchGate. [URL: https://www.researchgate.net/figure/C-H-sulfonation-of-2-phenyl-pyridine-with-sulfonyl-chloride_fig3_369657065]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [URL: https://link.springer.com/article/10.1007/s10311-020-01076-2]
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXB2z6f-bnhljLfDNh4qSS-8FDgFkEM-LjKwAjG3xVeyNF-awOHu2GE2tQ-9IWgqzHYHK7bpqumji_I42PwJw1hKyofvrI9_m1EENUFR1hZZIJC1VMKJEQiRh_Ed3URiZnsZrVCKT5UwTcD7mTKgyawKi3VHGk4oe7qQKII1tiPJhhmla9lh1Lj-sPUXTRa6pFV8VmK3NTttCGa98GmQE-SLEv-Ag=]
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. [URL: https://www.sarchemlabs.com/blog/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis]
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgWxihdsfGBdm7XnDnE5N-btqbyKNkTadW_MhcJCIwS1tFHJX7NCpTLq9TUR8IR22Cya_HHY2EXUv8j8f1MVkNLzJaveTLHWo_Ph7xvnZToqeq5UTmn1Q9rLwxohrMKyNTSS3zGWT9DLanNFd2GFaM7TUTZ7T3KUu3Cf4gkotBgE0ED_fByzkBO3O96afQYOV1icrLxQOxo-RNvHvk8ACQQQX12rMHjpsisXO51mze81Cx0fRUrZjxMrWMOZ9Gn0Vr]
  • nucleophilic aromatic substitutions - YouTube. [URL: https://www.youtube.
  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02370k]
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4983196/]
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications. [URL: https://pubs.acs.org/doi/10.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Pyridine CH functionalization | PPTX - Slideshare. [URL: https://www.slideshare.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33705901/]
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9122557/]
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [URL: https://www.jk-sci.com/buchwald-hartwig-cross-coupling]
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsI89hf8TxXJ4d2NzqoXDXUeQaNiAOJF9XFPnWAO19regeGAX40hENvM-6k_V8wY9Ys6E5W9oe1bQVkHecQSCRDZu7bpr-FdK7IFdFPrX388dosGOgEUUNSSyGdLA6ulG5AK--oNC8x3aCgiaqGfckHOboaiA_J2OCJazPPpBMt7j0lVtyfTvz8iMCl24qUR9THLgQ4Lu057P-ZoXraCfis1TrflZM_a6lcyjODj7Sw3Iq]
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38330552/]
  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_Cross-Coupling_Reactions/5.01%3A_Suzuki-Miyaura_Coupling]
  • Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b409100a]
  • 5-Chloropyridine-3-sulfonamide | 1334148-60-5 | JDC14860 - Biosynth. [URL: https://www.biosynth.com/p/JDC14860/1334148-60-5-5-chloropyridine-3-sulfonamide]
  • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzPPUD7cQ5wY06i2T9L6Zofl_XIgb2rugyVwbrGDYCLm9EmiK8u5iOUvXWCejb9TMuq1zPLBARN_5OlhJ4DCuQ8OFmNj8KbWQtL5Xm7CKWXCnGRHI_NhoDG7NmOThmYJdeKwtBPvsK8XQ7QkMuLBnnsCRE7FiAH27wdjhYmFS4ikTY8k4qZQNVK2MwmUKLMjQvLJd3w3_hnPdEoOsKzpy3vUQduLsuIC-NSFlczFEg-CuGs2DdsXP_pjo87-4LQlvPhUI5Iew=]
  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem. [URL: https://www.lookchem.com/chempaper/paper_23933.html]
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12739943/]
  • (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - ResearchGate. [URL: https://www.researchgate.net/publication/348639572_Synthesis_of_new_pyridines_with_sulfonamide_moiety_via_a_cooperative_vinylogous_anomeric-based_oxidation_mechanism_in_the_presence_of_a_novel_quinoline-based_dendrimer-like_ionic_liquid]
  • 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloropyridine]
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03604]
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12026986/]
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Pyridines and Imidazopyridines with Medicinal Significance - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27150370/]

Sources

Application Notes & Protocols for 5-Chloropyridine-2-sulfonamide in Antibacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloropyridine-2-sulfonamide in antibacterial research. As a member of the sulfonamide class of antibiotics, this compound serves as a valuable scaffold for the development of new therapeutic agents. These notes detail the theoretical mechanism of action, provide field-proven, step-by-step protocols for essential in vitro assays, and offer insights into data interpretation and experimental design. The methodologies described herein are grounded in established standards to ensure scientific rigor and reproducibility.

Introduction and Scientific Background

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and have a long history in medicine.[1] Their primary mechanism involves the disruption of a crucial metabolic pathway in bacteria that is absent in humans, providing selective toxicity.[2][3]

This compound is a heterocyclic sulfonamide. The pyridine ring is a common motif in medicinal chemistry, and its incorporation into the sulfonamide scaffold has been a strategy in the synthesis of novel antimicrobial agents.[4][5][6] This guide will equip researchers with the foundational knowledge and practical protocols to effectively evaluate the antibacterial potential of this compound and its derivatives.

Postulated Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are structural analogues of para-aminobenzoic acid (PABA).[7] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[2][8] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) to form 7,8-dihydropteroate, a critical step in the de novo biosynthesis of folate (Vitamin B9).[1][]

Bacteria must synthesize their own folate, which is a precursor for the synthesis of essential molecules like purines and thymidine, the building blocks of DNA and RNA.[2][] By blocking DHPS, sulfonamides halt the production of folate, leading to the cessation of bacterial growth and replication.[3] This mode of action is typically bacteriostatic , meaning it inhibits growth rather than directly killing the bacteria.[2][3] Human cells are unaffected because they lack the DHPS enzyme and instead acquire folate from their diet.[2][10]

Folate_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR Glutamate THF Tetrahydrofolate (THF) DHFR->THF DNA Purines, Thymidine (DNA/RNA Synthesis) THF->DNA 1-C Metabolism Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Figure 1: Simplified bacterial folate biosynthesis pathway showing the inhibitory action of sulfonamides.

Application Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Principle and Justification

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] It is the most fundamental quantitative measure of a compound's in vitro potency. This protocol follows the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), which ensures reproducibility and comparability of data.[12][13] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and has minimal interference with most antibiotics.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile tubes, pipettes, and reservoirs

  • Shaking and static incubators (35-37°C)

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Causality: DMSO is used to solubilize the often-hydrophobic compound. A high concentration stock minimizes the final DMSO concentration in the assay, which can inhibit bacterial growth at >1-2%.

    • Create an intermediate dilution of the stock solution in sterile CAMHB to a concentration 2x the highest desired final concentration (e.g., 512 µg/mL for a final top concentration of 256 µg/mL).

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 11 in columns of a 96-well plate.

    • Add 200 µL of the 2x intermediate compound solution (e.g., 512 µg/mL) to well 1.

    • Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.

    • Self-Validation: Well 11 serves as the Growth Control (no drug). Well 12 receives 100 µL of uninoculated CAMHB and serves as the Sterility Control .

  • Inoculum Preparation:

    • From a fresh (18-24h) agar plate, pick 3-5 bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Causality: Standardizing the initial bacterial density is critical; a higher inoculum can lead to falsely elevated MIC values (the "inoculum effect").

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. This dilutes the compound concentrations by half, achieving the final desired test concentrations. The final volume in each well is 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • Visually inspect the plate. The MIC is the lowest drug concentration well with no visible turbidity (i.e., the first clear well).[11]

    • Self-Validation: The sterility control (well 12) must be clear. The growth control (well 11) must be turbid. If these conditions are not met, the assay is invalid.

Illustrative Data Presentation

Table 1: Representative MIC values for this compound against standard QC strains.

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Gram-positive 16
Enterococcus faecalis ATCC 29212 Gram-positive 32
Escherichia coli ATCC 25922 Gram-negative 64

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |

Application Protocol 2: Time-Kill Kinetic Assay

Principle and Justification

While an MIC value indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. A time-kill assay provides this crucial pharmacodynamic information by measuring the change in viable bacterial count over time.[14][15] A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]

Time_Kill_Workflow Start Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) Expose Expose Bacteria to Drug (e.g., 0.5x, 1x, 2x, 4x MIC) + Growth Control Start->Expose Incubate Incubate at 37°C with Shaking Expose->Incubate Sample Sample Aliquots at Time Points (T=0, 2, 4, 8, 24 hr) Incubate->Sample Dilute Perform 10-fold Serial Dilutions in Sterile Saline Sample->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Incubate2 Incubate Plates 18-24 hr Plate->Incubate2 Count Count Colonies (CFU) (Plates with 30-300 colonies) Incubate2->Count Analyze Calculate log10 CFU/mL and Plot vs. Time Count->Analyze End Determine Bacteriostatic vs. Bactericidal Activity Analyze->End

Figure 2: Standard workflow for a bacterial time-kill kinetic assay.
Materials
  • Materials from MIC assay protocol

  • Sterile flasks or tubes for culture

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Tryptic Soy Agar (TSA) or other non-selective agar plates

Step-by-Step Methodology
  • Preparation:

    • Determine the MIC of the compound against the test organism as described in Protocol 1.

    • Prepare a standardized bacterial inoculum in CAMHB as in the MIC protocol (~5 x 10⁵ CFU/mL).

    • Prepare flasks/tubes containing CAMHB with the compound at concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no drug.[14][16]

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Time Zero (T₀): Immediately after inoculation, remove a 100 µL aliquot from each flask. This is the T₀ sample.

    • Place the flasks in a shaking incubator at 37°C.

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask.[14]

  • Quantification of Viable Bacteria:

    • For each aliquot, perform 10-fold serial dilutions in sterile saline (e.g., from 10⁻¹ to 10⁻⁶). Causality: Dilution is necessary to obtain a countable number of colonies on an agar plate.

    • Plate 100 µL from appropriate dilutions onto TSA plates. For samples expected to have high bacterial counts (like the growth control), plate higher dilutions. For samples with expected killing, plate lower dilutions (including the neat sample).

    • Incubate plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on plates that have between 30 and 300 CFUs.

    • Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies) x (Dilution factor) x 10

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease from the T₀ count indicates bactericidal activity.

Application Protocol 3: Target Validation (DHPS Inhibition Assay)

Principle and Justification

To confirm that this compound acts via the hypothesized mechanism, a direct enzymatic assay against DHPS is required. This protocol outlines a common method to measure DHPS activity.[17] The assay measures the consumption of a substrate or formation of a product. A reduction in enzyme activity in the presence of the compound provides direct evidence of target engagement.[18][19]

Materials
  • Recombinant purified DHPS enzyme (e.g., from B. anthracis or E. coli)

  • Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Assay Buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • This compound and a known sulfonamide inhibitor (e.g., sulfamethoxazole) as a positive control

  • Microplate reader (spectrophotometer or fluorometer, depending on detection method)

Step-by-Step Methodology
  • Assay Setup: All reactions are typically performed in a 96- or 384-well plate.

  • Reagent Preparation: Prepare solutions of DHPS enzyme, PABA, and DHPP in assay buffer at desired concentrations. Prepare serial dilutions of the test compound and positive control.

  • Reaction Mixture:

    • To each well, add the assay buffer.

    • Add the test compound at various concentrations. Include a "no inhibitor" control.

    • Add the DHPS enzyme and incubate for 10-15 minutes to allow for compound binding. Causality: This pre-incubation step ensures the inhibitor has time to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add the substrates (PABA and DHPP) to all wells to start the reaction.

  • Detection and Measurement:

    • The method of detection depends on the specific assay format. A common method is a coupled enzyme assay where the product, dihydropteroate, is used by a second enzyme, and the consumption of a cofactor like NADPH is monitored by the decrease in absorbance at 340 nm.[17]

    • Measure the reaction rate over time using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus compound concentration (on a log scale) and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Self-Validation: The known sulfonamide inhibitor should show potent inhibition with an IC₅₀ in the expected range, validating the assay's performance.

References

  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics . [Link]

  • Yadav, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Archives of Microbiology, 203(7), 3825-3841. [Link]

  • Żołnowska, B., et al. (2016). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES . Acta Poloniae Pharmaceutica, 73(3), 673-681. [Link]

  • Van Wijk, X., et al. (2025). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis . STAR Protocols. [Link]

  • Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)? . [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses . [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole . Journal of Clinical Microbiology, 43(10), 5243-6. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole . Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition . [Link]

  • Moustafa, A. H., et al. (2017). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity . Russian Journal of General Chemistry, 87(10), 2401-2408. [Link]

  • Scribd. Bacterial Time Kill Assay Guide . [Link]

  • El-Sayed, N. N. E., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics . ACS Omega, 5(40), 25965-25977. [Link]

  • Priyanka, P., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method . Acta Scientific Microbiology, 4(5), 01-05. [Link]

  • Spellerberg, B. (2015). Time kill assays for Streptococcus agalactiae and synergy testing . protocols.io. [Link]

  • MI - Microbiology. Broth Microdilution . [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism... . RSC Advances, 11(8), 4683-4691. [Link]

  • Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase . ACS Chemical Biology, 9(5), 1022-1031. [Link]

  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition . CLSI document M07-A8. [Link]

  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives . Chemistry of Heterocyclic Compounds, 45(11), 1344-1352. [Link]

  • Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase . ACS Chemical Biology, 9(5), 1022-1031. [Link]

  • Doležal, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold . European Journal of Medicinal Chemistry, 53, 239-48. [Link]

  • Zhao, F., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase . ACS Medicinal Chemistry Letters, 3(7), 597-601. [Link]

  • Sevag, M. G., & Green, M. N. (1944). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: II. THE POSSIBLE RELATION OF DRUG ACTIVITY TO SUBSTANCES OTHER THAN p-AMINOBENZOIC ACID . The Journal of Biological Chemistry, 154(3), 725-735. [Link]

  • Proteopedia. Dihydropteroate synthase . [Link]

  • Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review . Bioorganic Chemistry, 105, 104400. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloropyridine-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this synthesis. We aim to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate common challenges, troubleshoot effectively, and optimize your results. This document moves beyond a simple recitation of steps to offer a self-validating system of protocols grounded in authoritative literature.

Overall Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The most common and reliable route begins with 2-aminopyridine.

Synthesis_Pathway cluster_0 Step 1: Selective Chlorination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sulfochlorination cluster_3 Step 4: Ammonolysis A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B  Chlorinating Agent  (e.g., HCl/H₂O₂ or SO₂Cl₂)  Strong Acid (H₂SO₄) C 5-Chloro-2-pyridinediazonium salt B->C  NaNO₂  HCl (aq)  < 5 °C D 5-Chloropyridine-2-sulfonyl chloride C->D  SO₂  CuCl₂  HCl (aq) E This compound D->E  NH₃ (aq) or NH₄OH  

Caption: Overall synthetic route from 2-aminopyridine to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Selective Chlorination of 2-Aminopyridine

Question 1: My reaction produced a significant amount of a dichlorinated byproduct, and my yield of 2-amino-5-chloropyridine is low. What went wrong?

Answer: This is the most common issue in the initial chlorination step and is almost always due to the formation of 2-amino-3,5-dichloropyridine.[1] The key to preventing this lies in controlling the reactivity of the pyridine ring.

  • Causality: In neutral or weakly acidic media, the 2-aminopyridine ring is highly activated towards electrophilic substitution. The initial monochlorination product, 2-amino-5-chloropyridine, is also activated and can readily undergo a second chlorination, primarily at the 3-position.

  • Solution - The Hammett Acidity Function: The most effective solution is to perform the chlorination in a strongly acidic medium with a Hammett acidity function (H₀) of less than -3.5, such as >70% sulfuric acid.[1] In such a medium, the pyridine nitrogen becomes fully protonated. This protonated species is significantly less reactive, and the rate of the second chlorination (k₂) becomes much slower than the initial desired monochlorination (k₁), leading to high selectivity for the 5-chloro product.[1]

  • Protocol Adjustment:

    • Dissolve 2-aminopyridine in concentrated sulfuric acid (e.g., 98%) at a low temperature (0-5 °C).

    • Add your chlorinating agent (e.g., a solution of HCl and H₂O₂, or sulfuryl chloride) dropwise, maintaining the low temperature.

    • Ensure you use no more than two equivalents of the chlorinating agent.[1]

Question 2: The reaction is sluggish or incomplete, even after extended reaction times. Why?

Answer: While a strong acid medium is crucial for selectivity, excessively harsh conditions or improper reagent choice can hinder the reaction.

  • Causality: The deactivation of the ring by protonation, while preventing over-chlorination, also slows down the desired first chlorination. The choice and amount of chlorinating agent are critical. Some methods report using N-fluoro-N-chlorobenzenesulfonamide as a mild and effective chlorinating agent.[2]

  • Solution:

    • Temperature Control: While initial mixing should be cold, a slight, controlled increase in temperature (e.g., to room temperature) after the addition of the chlorinating agent can help drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Chlorinating Agent: For laboratory scale, direct chlorination with chlorine gas or using agents like sulfuryl chloride in a strong acid is effective.[1] Ensure the agent is fresh and of high purity.

    • Work-up: After the reaction is complete, carefully quench the mixture by pouring it onto ice. Then, neutralize with a base (e.g., NaOH or NH₄OH) to a pH greater than 7 to precipitate the 2-amino-5-chloropyridine product.[1]

Steps 2 & 3: Diazotization and Sulfochlorination

Question 3: During the sulfochlorination step, my yield of 5-chloropyridine-2-sulfonyl chloride is very low, and I isolate a water-soluble impurity. What is happening?

Answer: This issue typically points to two main culprits: instability of the intermediate diazonium salt and hydrolysis of the target sulfonyl chloride.

  • Causality 1 (Diazonium Instability): Aryl diazonium salts are notoriously unstable at elevated temperatures. For electron-deficient systems like chloropyridines, this instability can be even more pronounced, leading to decomposition before it can react.[3]

  • Solution 1: Strict temperature control is non-negotiable. The diazotization must be carried out at 0 to -5 °C. The resulting cold diazonium salt solution should be used immediately in the next step without allowing it to warm up.

  • Causality 2 (Sulfonyl Chloride Hydrolysis): Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (5-chloropyridine-2-sulfonic acid).[3] While an aqueous process is often used for this reaction, the product's low solubility in the acidic aqueous medium protects it from extensive hydrolysis by causing it to precipitate.[3]

  • Solution 2:

    • Ensure the sulfochlorination reaction (the "Sandmeyer-type" reaction) is ready to go before you even start the diazotization.

    • Add the cold diazonium salt solution slowly to the chilled solution containing sulfur dioxide and the copper catalyst.

    • Once the product precipitates, it should be filtered promptly and washed with cold water to remove inorganic salts.

    • Crucially, the isolated sulfonyl chloride must be dried thoroughly under vacuum before proceeding to the next step. Any residual water will hydrolyze the product and inhibit the subsequent amination reaction.

Step 4: Ammonolysis

Question 4: The final amination step to form this compound is inefficient, and my final product is contaminated with the sulfonic acid byproduct.

Answer: This is a direct consequence of issues from the previous step, namely the presence of water or hydrolyzed starting material.

  • Causality: If the starting 5-chloropyridine-2-sulfonyl chloride was not perfectly dry, it will hydrolyze upon addition to the aqueous ammonia. Furthermore, any 5-chloropyridine-2-sulfonic acid impurity carried over from the previous step will not react and will contaminate the final product. The general reaction involves a nucleophilic attack by ammonia on the sulfonyl chloride.[4]

  • Solution:

    • Purity of Starting Material: This is paramount. Confirm the purity and dryness of your 5-chloropyridine-2-sulfonyl chloride via NMR or IR spectroscopy before starting. The absence of a broad O-H stretch in the IR spectrum is a good indicator of dryness.

    • Reaction Conditions: Slowly add the solid sulfonyl chloride or a solution in a dry, inert solvent (like THF or dioxane) to a cold (0-10 °C), concentrated solution of ammonium hydroxide. Using an excess of ammonia helps to drive the reaction to completion.

    • Purification: The desired sulfonamide product is often less soluble than the ammonium salt of the sulfonic acid byproduct. After the reaction, acidification of the mixture can sometimes help precipitate the pure sulfonamide, leaving the more polar sulfonic acid in the solution. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is typically required to achieve high purity.

Troubleshooting_Flow Start Low Purity/Yield of This compound Check_SM Is the intermediate 5-Chloropyridine-2-sulfonyl chloride pure and dry? Start->Check_SM Check_Chlorination Was the initial chlorination step selective? Check for dichlorinated byproducts. Check_SM->Check_Chlorination No Hydrolysis_Issue Primary Issue: Hydrolysis of Sulfonyl Chloride. Check_SM->Hydrolysis_Issue Yes Chlorination_Issue Primary Issue: Over-chlorination. Check_Chlorination->Chlorination_Issue No Both_Issues Multiple Issues: Address both over-chlorination and hydrolysis. Check_Chlorination->Both_Issues Yes Fix_Hydrolysis Solution: 1. Ensure rigorous drying of sulfonyl chloride. 2. Control temperature during diazotization (<0°C). 3. Use intermediate immediately. Hydrolysis_Issue->Fix_Hydrolysis Fix_Chlorination Solution: 1. Use strong acid medium (e.g., >70% H₂SO₄). 2. Control stoichiometry of chlorinating agent. 3. Maintain low temperature during addition. Chlorination_Issue->Fix_Chlorination Both_Issues->Fix_Hydrolysis Both_Issues->Fix_Chlorination

Caption: A logical workflow for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q: What is the single most critical parameter to control in the entire synthesis? A: For achieving high purity, the most critical step is the initial selective monochlorination. Failure to prevent the formation of 2-amino-3,5-dichloropyridine at this stage introduces a byproduct that is very difficult to remove later, as its physical properties are similar to the desired product. Therefore, meticulous control of the acidity (using a strong acid medium) is paramount.[1]

Q: How can I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is effective for most steps. For the chlorination step, you can use a mobile phase like ethyl acetate/hexane to distinguish between the starting material, the mono-chloro, and the di-chloro products. For the final amination, a more polar system might be needed. HPLC is a more quantitative method for assessing purity and conversion at each stage.

Q: What are the primary safety concerns associated with this synthesis? A: Several hazards exist:

  • Corrosive Reagents: Concentrated sulfuric acid, hydrochloric acid, and sulfonyl chlorides are highly corrosive.[3] Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Toxic Gases: The sulfochlorination step uses sulfur dioxide (SO₂), which is toxic. The chlorination may involve chlorine gas or generate HCl gas. These steps must be performed in a fume hood.

  • Unstable Intermediates: Diazonium salts can be explosive when isolated and dry. They should always be kept in a cold solution and never allowed to warm up or evaporate.

Q: Can I purify the final product by column chromatography? A: Yes, silica gel chromatography can be used. A gradient elution system starting with a less polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity can effectively separate the desired sulfonamide from less polar impurities like any residual dichlorinated species and more polar impurities like the sulfonic acid.

Data Summary & Byproduct Analysis

ParameterStep 1: ChlorinationStep 2/3: SulfochlorinationStep 4: AmmonolysisOverall
Typical Yield 85-95%[1]70-85%[3]80-90%~50-70%
Key Temp. 0-25 °C-5 to 0 °C0-25 °CN/A
Purity Check TLC, HPLC, ¹H NMR¹H NMR (in dry solvent)TLC, HPLC, mpN/A
ByproductStructureFormation StepReason for FormationMitigation Strategy
2-Amino-3,5-dichloropyridine Dichlorinated Pyridine1Insufficiently acidic mediumUse strong acid (>70% H₂SO₄)[1]
5-Chloropyridine-2-sulfonic acid Sulfonic Acid3 or 4Hydrolysis of sulfonyl chlorideUse anhydrous conditions; work quickly[3]
2-Amino-5-chloropyridine Unreacted Starting Material2Incomplete diazotizationEnsure proper stoichiometry of NaNO₂

Reference Experimental Protocol

(This protocol is a synthesis of literature procedures and should be adapted and optimized for specific laboratory conditions.)

Step 1: Preparation of 2-Amino-5-chloropyridine [1]

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, cool 200 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath.

  • Slowly add 47 g (0.5 mol) of 2-aminopyridine in portions, ensuring the temperature does not exceed 10 °C.

  • Once a clear solution is formed, begin the dropwise addition of 55 g (0.55 mol) of 36% hydrogen peroxide, keeping the internal temperature between 0-5 °C.

  • Simultaneously, bubble hydrogen chloride gas through the solution or add concentrated HCl dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • In a fume hood, slowly neutralize the cold solution with concentrated ammonium hydroxide until the pH is ~8-9.

  • The white precipitate of 2-amino-5-chloropyridine is collected by filtration, washed with cold water, and dried under vacuum.

Step 2 & 3: Preparation of 5-Chloropyridine-2-sulfonyl chloride [3]

  • Prepare a solution of the copper (I) chloride catalyst in aqueous HCl.

  • In a separate flask, suspend 64.3 g (0.5 mol) of the dried 2-amino-5-chloropyridine in 300 mL of 6M hydrochloric acid. Cool the suspension to -5 °C.

  • Slowly add a solution of 36 g (0.52 mol) of sodium nitrite in 80 mL of water, keeping the temperature strictly below 0 °C. Stir for 30 minutes after addition.

  • In a well-ventilated fume hood, add the cold diazonium salt solution portion-wise to the catalyst solution, which has been saturated with sulfur dioxide gas at 5-10 °C.

  • Nitrogen gas will evolve. Stir the reaction for 1-2 hours, allowing it to slowly warm to room temperature.

  • The sulfonyl chloride product will precipitate. Filter the solid, wash with a small amount of cold water, and dry thoroughly in a vacuum desiccator over P₂O₅.

Step 4: Preparation of this compound [5][6]

  • Place 300 mL of concentrated ammonium hydroxide (28%) in a flask and cool to 0 °C in an ice bath.

  • Slowly add the dried 5-chloropyridine-2-sulfonyl chloride (approx. 0.4 mol) from the previous step in small portions with efficient stirring.

  • A thick white precipitate will form. After the addition is complete, stir the mixture at 0-10 °C for an additional hour, then at room temperature for 2 hours.

  • Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

References

  • Khan, K. M., & Saad, S. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(4). [Link]

  • Comins, D. L., & Dehghani, A. (1995). N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 72, 209. [Link]

  • CN106632014A. (2017). Preparation of 2-amino-5-chloropyridine.
  • CN111394017A. (2020). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. [Link]

  • Mascitti, V., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 893–896. [Link]

  • Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • US3985759A. (1976). Process for preparing 2-amino-5-chloropyridine.
  • EP1048654B1. (2003). Process for the preparation of chloropyridine sulfonyl chloride.
  • CN106432069A. (2017). A method for preparation of 2-amino-5-chloro-pyridine.
  • Cristea, A., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 27(19), 6296. [Link]

  • Barata-Vallejo, S., et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Organic & Biomolecular Chemistry, 18(10), 1954-1962. [Link]

Sources

Technical Support Center: Purification of Crude 5-Chloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-Chloropyridine-2-sulfonamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues, offering both practical solutions and the underlying scientific principles.

I. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, providing a systematic approach to identify and resolve them.

Issue 1: Low Yield After Recrystallization

Question: My yield of this compound is significantly lower than expected after recrystallization. What are the likely causes and how can I improve it?

Answer: Low recovery is a common issue in recrystallization and can stem from several factors related to solvent choice and experimental technique.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the sulfonamide well at high temperatures but poorly at low temperatures. If the solvent has too high a solubility for the compound at low temperatures, a significant portion of the product will be lost in the filtrate.[1]

  • Excessive Solvent Usage: Using too much solvent will prevent the solution from becoming saturated enough for crystals to form efficiently upon cooling, leading to poor recovery.[1] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.[1]

  • Multiple Transfers: Each time the solid material is transferred between containers, some loss is inevitable.[1]

Optimization Strategies:

Strategy Rationale and Action
Solvent Screening Experiment with different solvent systems. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1] A patent for purifying sulfathiazole suggests that saturated aliphatic alcohols with 3 carbon atoms, like isopropanol, can give high recoveries.[3]
Minimize Solvent Volume Add the hot solvent in small portions to the crude material until it just dissolves completely.[2]
Pre-heat Glassware Before performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.[1]
Controlled Cooling Allow the hot filtrate to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Reduce Transfers Plan your workflow to minimize the number of times the solid product is transferred.
Issue 2: "Oiling Out" During Recrystallization

Question: Instead of forming crystals, my this compound is separating from the solution as an oil. Why is this happening and what should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of a crystalline solid.[1] This is often due to a high concentration of impurities or when the melting point of the solid is lower than the boiling point of the solvent.[1][2] Oiled-out products are typically impure.[1]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[1]

  • Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system.[1][2] For example, dissolve the crude product in a "good" solvent where it is highly soluble (e.g., ethanol), then slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water) until the solution becomes persistently cloudy.[2]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure this compound to provide a nucleation site for crystal growth.[1][2]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[1]

Issue 3: Persistent Colored Impurities

Question: My purified this compound remains colored even after recrystallization. How can I remove these colored impurities?

Answer: Colored impurities are common byproducts in organic synthesis. They can often be removed by using an adsorbent material during the recrystallization process.

Protocol for Decolorization:

  • Dissolve the Crude Product: Dissolve the crude sulfonamide in the minimum amount of a suitable hot solvent.

  • Add Activated Charcoal: Remove the solution from the heat and allow it to cool slightly. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Hot Filtration: Reheat the solution to boiling for a few minutes.[1] Then, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.[1][2]

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.[1]

Issue 4: Ineffective Purification by Column Chromatography

Question: I'm using column chromatography to purify my this compound, but I'm getting poor separation of my product from impurities. How can I optimize my method?

Answer: Poor separation in column chromatography can result from an inappropriate choice of stationary or mobile phase, improper column packing, or overloading the column.

Optimization Strategies:

Parameter Troubleshooting and Optimization
Stationary Phase For pyridine sulfonamides, silica gel is a common choice.[4] If separation is still poor, consider using a different stationary phase, such as alumina or a C18 reversed-phase silica.
Mobile Phase (Eluent) The polarity of the eluent is critical. Start with a non-polar solvent and gradually increase the polarity. For sulfonamides, solvent systems like dichloromethane:methanol are often used.[4] A systematic approach using different solvent ratios in thin-layer chromatography (TLC) should be performed first to identify the optimal eluent system that gives good separation (Rf value of the desired product around 0.3-0.4).
Column Packing Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. A wet slurry packing method is generally preferred.
Sample Loading Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.
Flow Rate A slower flow rate generally allows for better equilibrium and improved separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The synthesis of this compound can lead to several impurities. The starting material, 2-amino-5-chloropyridine, may be present if the reaction is incomplete.[5][6] Additionally, side reactions can lead to the formation of over-chlorinated products like 2-amino-3,5-dichloropyridine.[5] Depending on the synthetic route, other related pyridine derivatives could also be present.

Q2: When should I choose recrystallization versus column chromatography?

The choice between these two powerful purification techniques depends on the nature and quantity of the impurities, as well as the scale of the purification.

  • Recrystallization is most effective when the desired compound is the major component and the impurities have different solubility profiles. It is an excellent technique for removing small amounts of impurities from a large amount of solid material and is generally more scalable and cost-effective than chromatography.

  • Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product.[7] It offers higher resolution but is typically more time-consuming and requires larger volumes of solvent.

Q3: Can I use an acid-base extraction for purification?

Yes, acid-base extraction can be a very effective preliminary purification step, especially for removing acidic or basic impurities.[8] The sulfonamide group (-SO2NH2) is acidic and can be deprotonated by a base to form a water-soluble salt.

Workflow for Acid-Base Extraction:

  • Dissolve: Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether.[8]

  • Extract with Base: Transfer the solution to a separatory funnel and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic this compound will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.[9]

  • Separate Layers: Separate the aqueous and organic layers.

  • Isolate Product: Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the sulfonamide, causing it to precipitate out of the solution.[10]

  • Collect: Collect the purified solid product by vacuum filtration.

This technique is particularly useful for removing non-acidic starting materials or byproducts.

Q4: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under UV light or with an appropriate stain.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that can separate and quantify the desired compound and any impurities.[11][12] A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

III. Experimental Workflows and Diagrams

Recrystallization Workflow

The following diagram outlines a standard workflow for the recrystallization of this compound.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional, for color) dissolve->charcoal If colored hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Standard Recrystallization Workflow.

Troubleshooting Logic for Recrystallization

This diagram provides a logical path for troubleshooting common issues encountered during recrystallization.

Troubleshooting_Recrystallization start Recrystallization Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery oiling_out Oiling Out issue_type->oiling_out Liquid Separation no_crystals No Crystals Form issue_type->no_crystals Clear Solution solution_ly Too much solvent? Impure starting material? low_yield->solution_ly solution_oo High impurity? Solvent too nonpolar? oiling_out->solution_oo solution_nc Solution not saturated? No nucleation sites? no_crystals->solution_nc action_ly Use less solvent. Pre-purify if needed. solution_ly->action_ly action_oo Add more solvent, cool slowly. Change to a more polar solvent. solution_oo->action_oo action_nc Boil off some solvent. Scratch flask or add seed crystal. solution_nc->action_nc

Sources

Technical Support Center: Optimizing the Synthesis of 5-Chloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloropyridine-2-sulfonamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis, ensuring higher yields and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to navigate the complexities of this synthetic pathway.

Synthesis Overview

The synthesis of this compound typically proceeds through a two-step process:

  • Chlorosulfonation of 2-amino-5-chloropyridine to form the intermediate, 5-chloropyridine-2-sulfonyl chloride.

  • Amination of the sulfonyl chloride intermediate to yield the final product, this compound.

This guide is structured to address potential issues in each of these critical stages.

cluster_0 PART 1: Synthesis of 2-Amino-5-chloropyridine (Precursor) cluster_1 PART 2: Synthesis of this compound A 2-Aminopyridine C 2-Amino-5-chloropyridine A->C Chlorination in Strongly Acidic Medium B Chlorinating Agent (e.g., Cl2, NaClO) B->C D 2-Amino-5-chloropyridine F 5-Chloropyridine-2-sulfonyl chloride (Intermediate) D->F Chlorosulfonation E Chlorosulfonic Acid E->F H This compound (Final Product) F->H Amination G Ammonia Source (e.g., NH4OH) G->H

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: My yield of 2-amino-5-chloropyridine is low, and I'm observing significant amounts of 2-amino-3,5-dichloropyridine. How can I improve the selectivity?

A1: The formation of the dichloro-byproduct is a common issue when chlorinating 2-aminopyridine. The key to improving selectivity for the mono-chlorinated product lies in controlling the reactivity of the pyridine ring. This is best achieved by performing the reaction in a strongly acidic medium, which protonates the pyridine nitrogen. This protonation deactivates the ring towards further electrophilic substitution. In a weakly acidic medium, the unprotonated 2-aminopyridine is more susceptible to over-chlorination.[1][2]

Troubleshooting Steps:

  • Acid Medium: Ensure the use of a strongly acidic medium with a Hammett acidity function (H₀) of less than -3.5.[1][2] Suitable options include concentrated sulfuric acid (at least 60% w/w) or hydrogen chloride in glacial acetic acid.[1]

  • Temperature Control: Maintain a low reaction temperature (typically 10-12°C) during the addition of the chlorinating agent to minimize side reactions.[1]

  • Stoichiometry: While a slight excess of the chlorinating agent can drive the reaction to completion, a large excess will favor the formation of the dichloro-byproduct. Carefully control the stoichiometry of the chlorinating agent.

Q2: The chlorosulfonation of 2-amino-5-chloropyridine is sluggish and gives a poor yield of the sulfonyl chloride intermediate. What are the likely causes?

A2: Low yields in this step often stem from incomplete reaction or degradation of the starting material or product. The reaction of aminopyridines with chlorosulfonic acid can be complex.

Troubleshooting Steps:

  • Reaction Temperature: The reaction with chlorosulfonic acid is typically performed at elevated temperatures. A temperature of 50-60°C for several hours may be necessary to drive the reaction to completion.[3]

  • Reagent Purity: Ensure the 2-amino-5-chloropyridine is pure and dry. Impurities can interfere with the reaction.

  • Moisture Control: Chlorosulfonic acid reacts violently with water. The reaction must be carried out under strictly anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents should be used.

Q3: I'm having difficulty isolating the 5-chloropyridine-2-sulfonyl chloride intermediate. It seems to be unstable. How can I handle it?

A3: Pyridine sulfonyl chlorides are known to be moisture-sensitive and can be unstable, especially when heated.[3] It is often preferable to use the crude sulfonyl chloride solution directly in the subsequent amination step without isolation.

Handling Protocol:

  • After the chlorosulfonation reaction is complete, the reaction mixture can be carefully quenched by pouring it onto ice.

  • The aqueous solution is then extracted with a suitable organic solvent (e.g., diethyl ether).[3]

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • This solution of the crude sulfonyl chloride can be used immediately in the amination step.

Q4: The final amination step to produce this compound is giving me a low yield. How can I optimize this?

A4: Low yields in the amination step can be due to several factors, including the reactivity of the sulfonyl chloride, the choice of ammonia source, and the reaction conditions.

Optimization Strategies:

  • Choice of Base: A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl byproduct of the reaction.[4]

  • Ammonia Source: Aqueous ammonia is a common choice. The reaction may require heating in a sealed vessel to reach the desired temperature.[5]

  • Reaction Conditions: The reaction of 2-chloropyridine-5-sulfonamide with ammonia may require heating to around 140°C for several hours.[5]

  • Monitoring Progress: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-amino-5-chloropyridine - Insufficiently acidic reaction medium leading to over-chlorination.- Incorrect reaction temperature.- Impure starting materials.- Use a strongly acidic medium like >60% H₂SO₄.[1]- Maintain low temperatures (10-12°C) during chlorination.[1]- Ensure the purity of 2-aminopyridine.
Formation of 2-amino-3,5-dichloropyridine - Reaction medium is not acidic enough.- Excess chlorinating agent.- Increase the acidity of the medium (H₀ < -3.5).[1][2]- Use a controlled amount of the chlorinating agent.
Low yield of 5-chloropyridine-2-sulfonyl chloride - Incomplete reaction.- Hydrolysis of the sulfonyl chloride.- Degradation of the intermediate during workup.- Increase reaction temperature and time for the chlorosulfonation step.[3]- Ensure strictly anhydrous conditions.[4]- Use the crude sulfonyl chloride solution directly in the next step without isolation.
Product is an insoluble tar-like substance - Polymerization or decomposition side reactions.- Control the reaction temperature carefully.- Ensure proper stirring to avoid localized overheating.
Low yield of this compound - Incomplete amination reaction.- Hydrolysis of the sulfonyl chloride intermediate before amination.- Inappropriate choice of base or solvent.- Increase the temperature and reaction time for the amination step.[5]- Use the sulfonyl chloride intermediate immediately after preparation.- Use a non-nucleophilic base like pyridine or triethylamine.[4]
Difficulty in purifying the final product - Presence of unreacted starting materials or byproducts.- Recrystallization from a suitable solvent like hot water or ethanol is a common and effective method for purifying sulfonamides.[4][5]- Column chromatography can also be employed for purification.[4]

Experimental Protocols

Optimized Synthesis of 2-Amino-5-chloropyridine

This protocol is designed to maximize the yield of the desired mono-chlorinated product by using a strongly acidic medium.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (70% w/w)

  • Chlorine gas

  • Ice

  • Sodium Hydroxide solution (50% w/w)

Procedure:

  • In a flask equipped with a stirrer and a gas inlet tube, add 100 ml of 70% aqueous sulfuric acid.

  • Cool the acid in an ice bath and slowly add 18.8 g (0.20 mole) of 2-aminopyridine in portions, maintaining the temperature at approximately 25°C.

  • Cool the reaction mixture to -20°C.

  • Bubble chlorine gas (0.40 mole) into the reaction mixture over a period of two hours.

  • After the addition is complete, stir the solution for an additional 1.5 hours.

  • Pour the reaction mixture over ice and then make it basic with a 50% aqueous sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry in vacuo.

Synthesis of this compound

This two-step, one-pot protocol is adapted from general procedures for the synthesis of sulfonyl chlorides and their subsequent amination.

Part A: Preparation of 5-Chloropyridine-2-sulfonyl chloride (in situ)

Materials:

  • 2-Amino-5-chloropyridine

  • Chlorosulfonic Acid

  • Ice

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Carefully add 2-amino-5-chloropyridine to chlorosulfonic acid at -10°C.

  • Allow the mixture to warm to room temperature and then heat to 60°C for 3 hours.[3]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous solution with diethyl ether (2 x 35 mL).[3]

  • Combine the organic layers, wash with water (20 mL), and dry over anhydrous magnesium sulfate.[3] The resulting solution contains the crude 5-chloropyridine-2-sulfonyl chloride and should be used immediately.

Part B: Amination to this compound

Materials:

  • Crude solution of 5-chloropyridine-2-sulfonyl chloride in diethyl ether

  • Aqueous Ammonia (25%)

  • Pyridine

Procedure:

  • To the crude solution of 5-chloropyridine-2-sulfonyl chloride, add pyridine (1.5 equivalents).

  • Transfer the mixture to a pressure vessel and add an excess of 25% aqueous ammonia.

  • Seal the vessel and heat to 140°C for 4 hours.[5]

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Remove the volatile components under reduced pressure.

  • The resulting crude 2-amino-pyridine-5-sulfonamide can be purified by recrystallization from hot water.[5]

cluster_troubleshooting Troubleshooting Workflow Start Low Yield of This compound Check_Intermediate Analyze Intermediate Step: Was 5-chloropyridine-2-sulfonyl chloride formed effectively? Start->Check_Intermediate Check_Final Analyze Final Amination Step: Did the amination proceed to completion? Check_Intermediate->Check_Final Yes Low_Sulfonyl_Chloride Issue: Low Sulfonyl Chloride Yield Check_Intermediate->Low_Sulfonyl_Chloride No Low_Amination Issue: Incomplete Amination Check_Final->Low_Amination No Solution_Anhydrous Solution: Ensure strictly anhydrous conditions for chlorosulfonation. Low_Sulfonyl_Chloride->Solution_Anhydrous Solution_Temp_Time Solution: Increase temperature and reaction time for chlorosulfonation. Low_Sulfonyl_Chloride->Solution_Temp_Time Solution_Amination_Conditions Solution: Increase temperature and pressure for amination. Low_Amination->Solution_Amination_Conditions Solution_Base Solution: Use a non-nucleophilic base during amination. Low_Amination->Solution_Base

Caption: Troubleshooting decision tree for low yield.

References

  • Adams, J. L., et al. (Patent). N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide.
  • Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. J. Am. Chem. Soc., 118, 9796.
  • LookChem. (n.d.).
  • BenchChem. (n.d.). Synthesis routes of Pyridine-2-sulfonyl Chloride.
  • U.S. Patent 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine?
  • Israeli Patent 47057. (n.d.). Process for preparing 2-amino-5-chloropyridine.
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • Korean Patent 101652750B1. (n.d.).
  • BenchChem. (2025).
  • ChemicalBook. (2024).
  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyridine. NIST WebBook.
  • Ghiai, R., Alavinia, S., & Ghorbani-Vaghei, R. (2022). Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines. RSC Publishing.
  • ACS Publications. (2009).
  • ResearchG
  • Sigma-Aldrich. (n.d.). 5-Amino-2-chloropyridine 98 5350-93-6.
  • Chinese Patent 103570595A. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • BenchChem. (2025).
  • U.S. Patent 2,170,209. (n.d.). Sulphonamides of 2-aminopyridines.
  • U.S. Patent 2,708,653. (n.d.).
  • BenchChem. (2025).
  • Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-pyridine-2-sulfonyl chloride | CAS 885277-08-7.
  • Chinese Patent 106432069A. (n.d.).
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • European Patent 1048654B1. (n.d.). Process for the preparation of chloropyridine sulfonyl chloride.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Maleki, B., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • PubChem. (n.d.). 2-Chloro-5-pyridinesulfonyl chloride.
  • U.S. Patent 6,310,214B1. (n.d.). Process for the preparation of chloropyridine sulphonic acid chlorides.
  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257.

Sources

Technical Support Center: Stability and Degradation of 5-Chloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 5-Chloropyridine-2-sulfonamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its stability under various stress conditions. The content is structured to address practical challenges encountered during experimental work, emphasizing the causality behind degradation pathways and the logic of protocol design.

Part 1: General Principles & Frequently Asked questions (FAQs)

This section addresses high-level questions about performing forced degradation studies, contextualized for a sulfonamide-containing molecule like this compound.

Question: Why are forced degradation (stress testing) studies necessary for this compound?

Answer: Forced degradation studies are a critical component of the drug development process and are mandated by regulatory bodies like the FDA and ICH.[1][2] For this compound, these studies serve several key purposes:

  • Elucidation of Degradation Pathways: They help identify the likely degradation products that could form under various environmental conditions.[2] This is crucial for understanding the intrinsic stability of the molecule.

  • Development of Stability-Indicating Methods: The primary goal is to develop and validate analytical methods (typically HPLC) that can accurately separate and quantify the intact drug from its degradation products.[3] This ensures that the method can reliably assess stability during long-term and accelerated studies.

  • Formulation and Packaging Development: Understanding how the molecule degrades helps in selecting appropriate excipients, formulation strategies, and packaging to enhance stability and ensure product shelf-life.[2]

  • Impurity Profiling: These studies generate potential impurities that may need to be identified, qualified, and quantified for safety assessment.[3]

Question: What is the target degradation level in a forced degradation study, and why?

Answer: The generally accepted target for degradation is between 5-20%.[4] This range is considered optimal for several reasons:

  • Sufficient Degradant Formation: Degradation below 5% may not produce a sufficient quantity of degradants to be reliably detected and characterized by analytical methods.

  • Avoiding Secondary Degradation: Pushing degradation beyond 20% can lead to the formation of secondary or tertiary degradants, which may not be relevant to the actual stability profile of the drug under normal storage conditions. This can unnecessarily complicate the analysis and degradation pathway elucidation.[5]

  • Method Validation: Achieving degradation in this range provides confidence that the analytical method is capable of detecting and resolving impurities as they form over the product's shelf-life.[4]

Question: What are the primary stress conditions I should apply to this compound according to ICH guidelines?

Answer: According to ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, oxidation, photolysis, and hydrolysis across a wide range of pH values.[1][4] A typical study for a substance like this compound would involve exposure to:

  • Acidic Hydrolysis: e.g., 0.1 M HCl

  • Basic Hydrolysis: e.g., 0.1 M NaOH

  • Neutral Hydrolysis: e.g., Water

  • Oxidation: e.g., 3% H₂O₂

  • Thermal Stress: e.g., 60-80°C

  • Photostability: Exposure to a combination of UV and visible light, as specified in ICH Q1B.[1][5]

Part 2: Troubleshooting Degradation by Stress Condition

This section provides specific troubleshooting guidance for issues that may arise during stress testing of this compound.

Hydrolytic Degradation

Question: I am observing significant degradation of this compound in my acidic hydrolysis experiment (0.1 M HCl at 60°C), but very little in neutral or basic conditions. What is the likely mechanism?

Answer: This observation is consistent with the known chemistry of sulfonamides. The sulfonamide bond (R-SO₂-NH-R') is susceptible to acid-catalyzed hydrolysis.[6] Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This typically results in the cleavage of the S-N bond.[7]

For this compound, the expected primary degradation products would be:

  • 5-Chloropyridin-2-amine

  • Sulfonic acid derivative

Conversely, under neutral and alkaline conditions, many sulfonamides are significantly more stable.[8][9] The anionic form of the sulfonamide, which is prevalent at higher pH, is less prone to hydrolysis.[6]

Troubleshooting & Confirmation:

  • Peak Identification: Use LC-MS to analyze your stressed sample. Look for mass signals corresponding to the predicted degradants. 5-Chloropyridin-2-amine has a molecular weight of approximately 128.56 g/mol .

  • Reference Standard: If possible, obtain a reference standard for 5-Chloropyridin-2-amine to confirm the identity of the degradation peak by retention time and mass spectrum.

  • Kinetic Analysis: If degradation is too rapid, consider reducing the temperature or acid concentration to achieve the target 5-20% degradation. This allows for a more controlled study.

Question: My basic hydrolysis (0.1 M NaOH) is showing an unexpected degradation product that is not 5-Chloropyridin-2-amine. What could be happening?

Answer: While the sulfonamide bond is generally more stable under basic conditions, other reactions can occur, particularly at elevated temperatures. The pyridine ring itself can be susceptible to nucleophilic substitution, although the chloro-substituent's position makes this less likely than other pathways. A more plausible, though less common, pathway could involve the pyridine ring. However, the most common degradation pathway for sulfonamides, even under basic conditions if forced, remains the cleavage of the S-N or S-C bonds.[7]

It is also possible that the chlorine atom on the pyridine ring is being displaced by a hydroxyl group via nucleophilic aromatic substitution, which would be facilitated by the electron-withdrawing nature of the sulfonamide group and the pyridine nitrogen. This would result in 5-Hydroxypyridine-2-sulfonamide .

Troubleshooting & Confirmation:

  • Structure Elucidation: This is a prime case for using high-resolution mass spectrometry (HRMS) and potentially NMR if the degradant can be isolated. This will help determine the elemental composition and structure of the unknown peak.

  • Review Starting Material Purity: Ensure the impurity is not present in your starting material or the blank (reagents only) control sample.

  • Forced Synthesis: Attempt to synthesize the suspected 5-Hydroxypyridine-2-sulfonamide to see if it matches the retention time and mass spectrum of your unknown degradant.

Oxidative Degradation

Question: After adding 3% hydrogen peroxide, I see a rapid loss of the this compound peak but no single major degradation peak. Instead, I see multiple small peaks. How should I interpret this?

Answer: Oxidative degradation can be complex and often proceeds through radical mechanisms, leading to multiple degradation products.[10] For sulfonamides, several sites are susceptible to oxidation:

  • Aniline/Amine Groups: The sulfonamide nitrogen or the pyridine amine nitrogen can be oxidized.

  • Sulfur Atom: The sulfur atom can be oxidized to a higher oxidation state.

  • Aromatic Ring: The pyridine ring can undergo hydroxylation.[11]

The use of a relatively strong oxidizing agent like hydrogen peroxide can lead to a cascade of reactions, resulting in a complex mixture of minor products rather than a single, stable degradant, especially if the reaction is allowed to proceed for too long.

Troubleshooting & Confirmation:

  • Milder Conditions: Reduce the concentration of H₂O₂ (e.g., to 0.3% - 1%) or the reaction temperature to slow down the degradation and potentially favor the formation of a primary, more stable degradation product.

  • Mass Balance: Check the mass balance of your chromatogram. A poor mass balance (i.e., the sum of the parent and all degradant peak areas is significantly less than the initial parent peak area) suggests that some degradants may not be UV-active or are not being eluted from the column.

  • Alternative Oxidants: Consider using a milder oxidizing agent or a different oxidation system to investigate the pathway more clearly.

Photolytic Degradation

Question: My photostability results are inconsistent between experiments. What are the critical parameters to control?

Answer: Photostability testing is highly sensitive to experimental conditions. Inconsistency often arises from a lack of precise control over the light source and sample presentation. According to ICH Q1B guidelines, the key is to ensure a controlled and reproducible exposure to both UV and visible light.[1][5]

Common Causes of Inconsistency & Solutions:

  • Light Source Variability: Ensure your photostability chamber is properly calibrated and provides a consistent, controlled light output as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).[1]

  • Sample Positioning: The distance and angle of the sample relative to the light source must be identical in every experiment. Even small changes can significantly alter the received light intensity.

  • Sample Container: Use a consistent, photochemically inert container (e.g., quartz cuvettes) for solutions. Standard glass or plastic may filter out specific wavelengths of UV light.

  • Dark Control: Always include a "dark control" sample, wrapped in aluminum foil and placed alongside the irradiated sample. This helps differentiate between photodegradation and thermal degradation occurring at the chamber's operating temperature.

  • Solution vs. Solid State: Degradation pathways can differ significantly between the solid state and in solution. Ensure you are testing the form relevant to your final drug product.

Question: What are the expected photodegradation pathways for this compound?

Answer: The primary photodegradation pathways for sulfonamides often involve two major reactions:

  • Cleavage of the Sulfonamide Bond: Similar to hydrolysis, UV energy can induce the cleavage of the S-N bond.[12]

  • SO₂ Extrusion: This is a common photochemical reaction for sulfonamides, where the SO₂ group is eliminated from the molecule, leading to a direct bond between the pyridine ring and the other part of the molecule.[12]

It is also possible for reactions involving the chloro-substituent or modifications to the pyridine ring to occur.

Part 3: Analytical Method Troubleshooting

Question: My stability-indicating HPLC method is not resolving the main this compound peak from a degradant formed under acidic stress. What should I do?

Answer: This is a common challenge in method development. The goal of a stability-indicating method is to resolve all significant degradation products from the parent peak and from each other.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic hold might be necessary to separate closely eluting peaks.

    • pH of Aqueous Phase: The retention of both the parent compound and its degradants can be highly pH-dependent, especially if they have ionizable groups. Adjust the pH of your mobile phase buffer by ±0.5 pH units to see if resolution improves. The primary degradant, 5-Chloropyridin-2-amine, is basic and its retention will be very sensitive to pH.

  • Change Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase. If you are using a standard C18 column, consider:

    • A C8 column for less hydrophobic retention.

    • A Phenyl-Hexyl column for alternative selectivity based on pi-pi interactions.

    • An embedded polar group (e.g., "Aqua" type) column for different selectivity with highly aqueous mobile phases.

  • Use a Diode Array Detector (DAD/PDA): A DAD allows you to check for peak purity. If the parent peak is spectrally inhomogeneous (i.e., the UV spectrum is not consistent across the peak), it confirms the presence of a co-eluting impurity.

Part 4: Data Summary & Visualization

Recommended Stress Conditions (ICH Q1A/R2)
Stress ConditionReagent/ParameterTypical DurationTemperatureNotes
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursRT to 80°CAdjust conditions to achieve 5-20% degradation.[6]
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hoursRT to 80°CSulfonamides are often more stable in base.[8]
Neutral Hydrolysis Purified Water2 - 24 hoursRT to 80°CServes as a control for acid/base hydrolysis.
Oxidation 3% - 30% H₂O₂2 - 24 hoursRTReaction can be vigorous; start with mild conditions.
Thermal Dry Heat1 - 7 days≥ 80°CTest in solid state.
Photostability UV/Vis Light SourcePer ICH Q1BControlledRequires a calibrated photostability chamber.[1]
Diagrams

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/R2) cluster_analysis Analysis cluster_eval Evaluation DS Drug Substance (this compound) SOL Prepare Solutions (e.g., 1 mg/mL) DS->SOL ACID Acid Hydrolysis (0.1 M HCl, 60°C) SOL->ACID Expose Samples BASE Base Hydrolysis (0.1 M NaOH, 60°C) SOL->BASE Expose Samples OX Oxidation (3% H2O2, RT) SOL->OX Expose Samples PHOTO Photolysis (ICH Q1B Light) SOL->PHOTO Expose Samples HPLC HPLC-DAD Analysis (Stability-Indicating Method) ACID->HPLC Analyze at Time Points BASE->HPLC Analyze at Time Points OX->HPLC Analyze at Time Points PHOTO->HPLC Analyze at Time Points LCMS LC-MS Analysis (Peak Identification) HPLC->LCMS For Unknowns MB Assess Mass Balance & Percent Degradation HPLC->MB DP Propose Degradation Pathways LCMS->DP MB->DP REPORT Final Report DP->REPORT

Caption: Workflow for a typical forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid-Catalyzed) cluster_photo Photodegradation cluster_oxidation Oxidation Parent This compound Prod_A 5-Chloropyridin-2-amine Parent->Prod_A S-N Cleavage Prod_B Sulfonic Acid Derivative Parent->Prod_B S-N Cleavage Prod_C SO2 Extrusion Product Parent->Prod_C Prod_D S-N Cleavage Products Parent->Prod_D Prod_E Ring Hydroxylation Products Parent->Prod_E Prod_F Other Oxidized Species Parent->Prod_F

Caption: Potential degradation pathways for this compound.

Part 5: Experimental Protocols

Protocol 1: Forced Hydrolysis (Acid/Base)
  • Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

  • Base Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

  • Incubation: Place the vials in a controlled temperature bath (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1.0 mg/mL stock solution of this compound.

  • Reaction: Add 1 mL of the stock solution to a vial. Add 9 mL of 3% hydrogen peroxide solution.

  • Incubation: Keep the vial at room temperature, protected from light.

  • Sampling: Withdraw aliquots at time points where 5-20% degradation is expected.

  • Analysis: Analyze immediately by HPLC. Note that H₂O₂ can interfere with some analyses; dilution is key.

Protocol 3: Photostability Testing (ICH Q1B Option 2)
  • Sample Preparation: Place the drug substance directly in a photochemically inert and transparent container. For solutions, prepare a solution of known concentration in an inert solvent and place it in a suitable container (e.g., quartz).

  • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil.

  • Exposure: Place both sets of samples in a calibrated photostability chamber.

  • Irradiation: Expose the samples to the required light levels (not less than 1.2 million lux hours and 200 watt hours/m² of near UV).

  • Analysis: After exposure, prepare all samples (including dark controls) for analysis. Compare the results from the irradiated samples to the dark controls to determine the net effect of light.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, Link

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-57). Informa Healthcare.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, European Medicines Agency, Link

  • SGS Denmark. (n.d.). Forced Degradation Testing. Link

  • BioPharm International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Link

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Link

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, Link

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Link

  • ResearchGate. (n.d.). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Link

  • Wang, P., et al. (2020). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate, Link

  • Jiang, B., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed, Link

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. JOCPR, Link

  • Bairán, G., & Chávez-Bravo, E. (2020). OXIDATION OF SULFONAMIDE MICROPOLLUTANTS BY VERSATILE PEROXIDASE FROM Bjerkandera adusta. ResearchGate, Link

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Link

  • Grandclément, C., et al. (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed, Link

  • MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Link

  • Jaber, F., et al. (2014). Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap). PubMed, Link

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Link

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Link

  • Slideshare. (n.d.). Analysis of sulfonamides. Link

  • Das, D., et al. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). PubMed, Link

  • ResearchGate. (n.d.). The study of photocatalytic degradation of sulfonamides applied to municipal wastewater. Link

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Link

  • PubMed. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Link

  • National Institutes of Health (NIH). (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Link

  • PubMed. (2016). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Link

  • Reddit. (2015). A question about sulfonamide hydrolysis. Link

  • Cardiff University. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Link

  • ResearchGate. (2024). (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. Link

  • PubMed. (2007). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Link

  • Semantic Scholar. (2013). Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. Link

  • Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Amino-5-chloropyridine. Link

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Link

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Link

  • National Institutes of Health (NIH). (n.d.). 2-Amino-5-chloropyridine. PubChem, Link

Sources

Overcoming poor solubility of 5-Chloropyridine-2-sulfonamide in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Poor Solubility in Biochemical and Cell-Based Assays

Welcome to the technical support center for 5-Chloropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for issues related to the compound's poor aqueous solubility. As Senior Application Scientists, we understand that compound precipitation can be a significant bottleneck in research, leading to inconsistent data and unreliable results. This resource explains the underlying physicochemical principles and provides validated protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My this compound stock solution is clear in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic example of a compound "crashing out" of solution due to a solvent shift, a common issue for hydrophobic molecules.[1] Your compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is dramatically lower in the aqueous environment of your assay buffer.[1] When you introduce the DMSO stock into the buffer, the final solvent polarity changes abruptly, and the concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate.[1] This is a matter of kinetic solubility; the compound doesn't have sufficient time or favorable interactions to remain dissolved in the new, predominantly water-based medium.[1]

Q2: What is the best solvent for preparing my initial stock solution, and what concentration should I aim for?

A: The standard and most recommended starting solvent for compounds like this compound is DMSO . It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[2]

Your goal should be to create the most concentrated stock solution possible (e.g., 10-50 mM, if achievable). This allows you to use a minimal volume of the stock solution for your final assay dilution, which is critical for two reasons:

  • It minimizes the final concentration of the organic solvent in your assay, reducing the risk of solvent-induced artifacts or toxicity.[3]

  • It reduces the magnitude of the solvent shift, which can sometimes prevent precipitation.

Always ensure your stock solution is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

Q3: What is the maximum final concentration of DMSO I can tolerate in my assay?

A: This is a critical parameter that is specific to your experimental system. For most cell-based assays, a final DMSO concentration of 0.5% (v/v) is a widely accepted upper limit, with ≤0.1% being ideal.[1][4] Concentrations above 1% can lead to significant cellular stress, off-target effects, or cytotoxicity, which can confound your experimental results.[5] For biochemical (cell-free) assays, higher concentrations may be tolerable, but this must be validated.

Crucially, you must run a "vehicle control" in every experiment. This control should contain the exact same final concentration of DMSO as your experimental wells but without the compound. This allows you to distinguish the effect of your compound from any effect of the solvent itself.[3]

Q4: I've kept my final DMSO concentration below 0.5%, but my compound still precipitates. What are my next steps?

A: If simple dilution of a DMSO stock is insufficient, a systematic approach to solubility enhancement is necessary. The primary strategies involve modifying the formulation of your assay buffer or delivery vehicle. The main options are:

  • pH Adjustment: Modify the pH of your assay buffer.

  • Use of Co-solvents: Introduce a secondary organic solvent that is miscible with water.[2]

  • Inclusion of Surfactants: Use detergents to form micelles that can encapsulate the compound.[2][6]

  • Complexation with Cyclodextrins: Employ cyclodextrins to form inclusion complexes.[2]

The choice of method depends on the compatibility with your specific assay. The following questions delve into these advanced strategies.

Q5: How does pH affect the solubility of this compound, and can I use this to my advantage?

A: The pH of the solution is a critical factor governing the solubility of sulfonamides.[7] The sulfonamide functional group (-SO₂NH₂) is weakly acidic.[8] In solutions with a pH above its pKa, the sulfonamide proton can dissociate, leaving a negatively charged, ionized species. This ionized form is generally more water-soluble than the neutral form.[8]

Conversely, at a pH below the pKa of the pyridine nitrogen, the molecule can become protonated and positively charged, which can also increase solubility. Studies have shown that for sulfonamide antibiotics, decreasing the pH often leads to increased sorption (binding to surfaces), which implies changes in its free concentration and interaction with the environment.[9][10]

Actionable Advice:

  • Determine if your assay can tolerate a change in pH.

  • Experimentally test the solubility of this compound in your buffer at slightly different pH values (e.g., pH 7.0, 7.4, 7.8, 8.2).

  • Even a small shift in pH can sometimes be sufficient to prevent precipitation without compromising the biological activity in your assay. Remember to adjust the pH of your vehicle control accordingly.

Q6: I'm considering using a surfactant or cyclodextrin. What are the key considerations and potential pitfalls?

A: Both surfactants and cyclodextrins are powerful solubilizing agents but must be used with caution as they can interfere with your assay.[2][11]

  • Surfactants (e.g., Tween-20, Triton X-100): These are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds like this compound, increasing their apparent solubility.[6]

    • Pros: Highly effective at increasing solubility.

    • Cons: Can denature proteins, disrupt cell membranes, and interfere with protein-protein interactions. Their use in cell-based assays is often limited. They are more commonly used in biochemical or cell-free assays.[6]

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form an "inclusion complex" with the poorly soluble compound, effectively shielding it from the aqueous environment.[2]

    • Pros: Generally better tolerated by cells than surfactants.[4]

    • Cons: Can sometimes extract lipids from cell membranes at higher concentrations. The binding affinity of the compound for the cyclodextrin must not be so high that it prevents interaction with its biological target.

Self-Validating Protocol: Before using any solubilizing agent in your main experiment, you must determine its maximum tolerable concentration in your specific assay. Run a dose-response curve of the agent alone (e.g., HP-β-CD from 0.01% to 2%) and identify the highest concentration that does not produce a signal or cause toxicity. This becomes the new "vehicle" for your vehicle control.

Troubleshooting Workflows & Data Summaries
Physicochemical Properties

A clear understanding of the compound's properties is the first step in troubleshooting.

PropertyValueSource
Chemical Formula C₅H₅ClN₂O₂S[12]
Molecular Weight 192.62 g/mol [13]
Appearance Solid[14]
CAS Number 19506-41-3[12][13]
Diagram 1: Decision Tree for Troubleshooting Precipitation

This diagram outlines a logical workflow for diagnosing and solving solubility issues with this compound.

G start Precipitation Observed in Assay check_dmso Is final DMSO concentration ≤0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration. Prepare higher conc. stock. check_dmso->reduce_dmso No check_compound_conc Is compound concentration exceeding known solubility limit? check_dmso->check_compound_conc Yes reduce_dmso->start Re-test reduce_compound_conc Reduce highest test concentration. check_compound_conc->reduce_compound_conc Yes advanced_sol Proceed to Advanced Solubilization Strategies check_compound_conc->advanced_sol No reduce_compound_conc->start Re-test assay_compatibility Is the assay compatible with pH or excipient changes? advanced_sol->assay_compatibility modify_protocol Modify Assay Protocol (e.g., different buffer) assay_compatibility->modify_protocol No strategy Select Strategy: pH, Co-solvent, Surfactant, or Cyclodextrin assay_compatibility->strategy Yes validate_vehicle Validate New Vehicle: Run dose-response of excipient alone to find max tolerable concentration. strategy->validate_vehicle run_exp Run Experiment with Compound and Validated Vehicle Control validate_vehicle->run_exp

Caption: A step-by-step decision tree for addressing compound precipitation.

Comparison of Advanced Solubilization Strategies
StrategyMechanismProsCons & CaveatsBest For
pH Adjustment Increases the proportion of the more soluble ionized form of the sulfonamide.[8]Simple to implement; no added excipients.Assay must be tolerant to pH changes; potential for compound degradation at extreme pH.Assays with a wide pH tolerance range.
Co-solvents (e.g., Ethanol, PEG 400)Reduces the overall polarity of the aqueous buffer, increasing solubility of hydrophobic compounds.[2]Can be effective and relatively inexpensive.Must be carefully validated for toxicity and assay interference, even at low concentrations.[4]Biochemical assays; some robust cell-based assays.
Surfactants (e.g., Tween-20)Form micelles that encapsulate the compound, increasing its apparent solubility.[6]Very effective at solubilizing highly insoluble compounds.High potential to denature proteins and disrupt cell membranes; can interfere with assay signal.[6]Cell-free assays (e.g., ELISA, enzyme kinetics).
Cyclodextrins (e.g., HP-β-CD)Form non-covalent inclusion complexes, shielding the compound from water.[2]Generally low cytotoxicity; well-established for drug formulation.[4][15]Can extract cholesterol from cell membranes; may reduce free compound available to the target.Cell-based assays where other methods fail.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound needed to prepare a 10-50 mM stock solution in your desired volume (e.g., for 1 mL of a 20 mM stock, use 3.85 mg).

  • Dispense Compound: Accurately weigh the solid compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect for Clarity: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Gentle Warming (Optional): If dissolution is slow, place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Do not overheat, as this can degrade the compound.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: A Practical Guide to Determining Kinetic Aqueous Solubility

This protocol helps you estimate the maximum concentration of your compound that can be tolerated in your assay buffer before precipitation occurs.[1]

  • Prepare Compound Plate: In a 96-well plate (polypropylene recommended), prepare a serial dilution of your high-concentration DMSO stock. For example, starting with 50 mM, perform a 1:2 serial dilution in 100% DMSO.

  • Prepare Assay Plate: In a clear, 96-well assay plate, add your assay buffer to each well. The volume should be such that the subsequent addition of the compound stock results in your desired final DMSO concentration (e.g., add 99 µL of buffer to achieve a 1% final DMSO concentration after adding 1 µL of stock).

  • Initiate Precipitation: Using a multichannel pipette, transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the assay plate.

  • Mix and Incubate: Mix immediately (e.g., on an orbital shaker for 30 seconds). Let the plate incubate at room temperature for 1-2 hours, a typical pre-incubation time for many assays.

  • Measure Precipitation: Read the plate on a plate reader capable of measuring light scatter (nephelometry) or at a wavelength where the compound does not absorb (e.g., 650 nm) to detect the turbidity caused by precipitated particles.

  • Analysis: The concentration at which you first observe a significant increase in signal above the buffer-only background is your approximate kinetic solubility limit. This should guide the selection of your top concentration for future experiments.

Diagram 2: General Workflow for Assay Preparation

This diagram illustrates the key steps and decision points when preparing to use this compound in a typical bioassay.

G cluster_prep Preparation Phase cluster_assay Assay Execution Phase prep_stock 1. Prepare High-Concentration Stock in 100% DMSO determine_sol 2. Determine Kinetic Solubility in Assay Buffer (Protocol 2) prep_stock->determine_sol set_conc 3. Set Max Assay Concentration Below Solubility Limit determine_sol->set_conc prep_dilutions 4. Prepare Intermediate Dilutions in 100% DMSO set_conc->prep_dilutions add_to_assay 6. Add Final Dilutions to Assay Plate prep_dilutions->add_to_assay prep_vehicle 5. Prepare Vehicle Control (DMSO +/- Excipients) prep_vehicle->add_to_assay run_assay 7. Incubate and Acquire Data add_to_assay->run_assay

Caption: A workflow for preparing and using a poorly soluble compound in an assay.

References
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-55. [Link]

  • Date, A. A., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Vogt, M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1545. [Link]

  • Savjani, K. T., et al. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 2(5), 428-440. [Link]

  • Zeymer, U., & Bünger, R. (1983). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology, 26(4), 207-16. [Link]

  • The BMJ. (1941). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4190), 623-624. [Link]

  • Illumina. (2021). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]

  • Kumar, S., & Singh, S. (2013). Techniques to improve the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 3(10), 114-121. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1608. [Link]

  • Ali, I., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research, 23(21), 21646-21657. [Link]

  • Ali, I., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 162, 183-191. [Link]

  • Henriksen-Lacey, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. [Link]

  • Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]

  • Sravani, B., et al. (2013). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Indian Journal of Pharmaceutical Science & Research, 3(3), 65-71. [Link]

  • Henriksen-Lacey, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]

  • Forman, L. W., et al. (1999). Dimethyl sulfoxide: a review. Cutis, 63(5), 269-73. [Link]

  • American Elements. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

Sources

Technical Support Center: Identifying and Removing Impurities from 5-Chloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for identifying and removing impurities encountered during the synthesis and purification of 5-Chloropyridine-2-sulfonamide. As a critical intermediate in pharmaceutical development, its purity is paramount. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities often originate from starting materials or side reactions during synthesis. These can include unreacted starting materials like 2-amino-5-chloropyridine, isomers such as 3-chloro- and 4-chloropyridine-2-sulfonamide if the chlorination step is not selective, and over-chlorinated products like 3,5-dichloropyridine-2-sulfonamide.[1][2] Hydrolysis of the sulfonamide group can also lead to the corresponding sulfonic acid.

Q2: My preliminary purity analysis by TLC shows multiple spots. What should be my immediate next step?

A2: Thin Layer Chromatography (TLC) provides a quick qualitative assessment of your mixture.[3] If multiple spots are observed, the immediate next step is to employ a more quantitative and higher-resolution analytical technique like High-Performance Liquid Chromatography (HPLC) to resolve and quantify the impurities.[3][4] This will give you a clearer picture of the purity profile and the relative amounts of each impurity, which is crucial for selecting an appropriate purification strategy.

Q3: I'm observing "oiling out" during my recrystallization attempt instead of crystal formation. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This often happens if the crude material is highly impure or if the cooling rate is too fast.[5] To resolve this, try reheating the solution to redissolve the oil, adding a bit more hot solvent, and allowing it to cool much more slowly.[5] Insulating the flask can help.[5] If this fails, a different solvent system or a preliminary purification step like column chromatography might be necessary.[5]

Q4: Can I use spectroscopic methods to identify unknown impurities?

A4: Absolutely. Spectroscopic techniques are powerful tools for structural elucidation.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of impurities.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information to help identify the exact chemical structure of the impurities.[3][7] Infrared (IR) spectroscopy can also be useful for identifying characteristic functional groups.[3][7]

Troubleshooting Guides

Problem: Low Yield After Purification

Symptom: The final yield of this compound after purification is significantly lower than expected.

Potential Cause Troubleshooting Action
Incomplete Reaction Before purification, analyze the crude reaction mixture using HPLC or TLC to confirm the reaction has gone to completion. If starting materials are present, consider optimizing reaction time, temperature, or reagent stoichiometry.
Co-crystallization of Impurities If impurities have similar solubility profiles to the desired product, they may co-crystallize, leading to losses during recrystallization. Consider using a different recrystallization solvent or a multi-solvent system to improve selectivity.
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for the extraction of your sulfonamide. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.
Adsorption on Chromatography Column The polar sulfonamide group can sometimes irreversibly adsorb to the stationary phase (e.g., silica gel) during column chromatography.[3] Pre-treating the silica gel with a small amount of a polar solvent or using a different stationary phase can mitigate this.
Problem: Persistent Impurity After Recrystallization

Symptom: A specific impurity remains in the product even after multiple recrystallization attempts.

Potential Cause Troubleshooting Action
Isomeric Impurity Isomers often have very similar physical properties, making them difficult to separate by recrystallization alone. In this case, column chromatography is often the more effective technique due to differences in polarity.
Formation of a Solid Solution The impurity may be forming a solid solution with your product, where the impurity molecules are incorporated into the crystal lattice of the desired compound. A different purification technique, such as preparative HPLC, may be required.
Decomposition on Heating The product or impurity might be degrading during the heating step of recrystallization, leading to the formation of new impurities. Try using a lower boiling point solvent or performing the recrystallization at a lower temperature under reduced pressure.

Experimental Protocols

Protocol 1: Impurity Profiling by HPLC

This protocol outlines a general method for analyzing the purity of this compound. Method optimization will be required based on the specific impurities present.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)[8][9]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or formic acid[8][10]

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% orthophosphoric acid in water, pH adjusted to 3.0.[9]

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[9]

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of your this compound sample in 10 mL of diluent.

3. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 2.7 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm[8]
Gradient Program 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B

4. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Identify the main peak corresponding to this compound.

  • Calculate the percentage area of each impurity peak relative to the total peak area to determine the purity profile.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.

1. Solvent Selection:

  • An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Commonly used solvents for sulfonamides include ethanol, isopropanol, and their mixtures with water.[5]

  • Test the solubility of your crude product in small amounts of various solvents to find the most suitable one.

2. Step-by-Step Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a vacuum oven.

Protocol 3: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

1. Materials:

  • Glass chromatography column

  • Silica gel (for normal-phase chromatography)

  • Appropriate eluent (solvent system)

  • Collection tubes

2. Step-by-Step Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing Workflows

Purification_Workflow start Crude this compound tlc_hplc Purity Analysis (TLC/HPLC) start->tlc_hplc decision Purity > 98%? tlc_hplc->decision end_product Pure Product decision->end_product Yes recrystallization Recrystallization decision->recrystallization No column_chrom Column Chromatography recrystallization->column_chrom If Impurities Persist re_analyze Re-analyze Purity recrystallization->re_analyze column_chrom->re_analyze re_analyze->decision

Caption: A decision-making workflow for the purification of this compound.

Impurity_Identification_Workflow start Impure Sample hplc HPLC Analysis start->hplc lc_ms LC-MS Analysis hplc->lc_ms Isolate Impurity Fractions nmr NMR Spectroscopy lc_ms->nmr Determine Molecular Weight structure_elucidation Structure Elucidation nmr->structure_elucidation Determine Structure

Caption: A workflow for the identification and structural elucidation of unknown impurities.

References

  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Taylor, L. T., & Chang, C. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(8), 357–363.
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • ResearchGate. (n.d.). TLC of Sulfonamides.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Analyst (RSC Publishing). (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection.
  • ResearchGate. (n.d.). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection.
  • Benchchem. (n.d.). Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
  • PubMed. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching.
  • Boyd Biomedical. (n.d.). Water Purification Methods for Pharmaceutical Uses.
  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • PubMed. (2019). Removal of sulfonamide antibiotics from water by high-silica ZSM-5.
  • ChemicalBook. (n.d.). 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
  • PubMed. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.
  • ijarsct. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
  • (n.d.). Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate.
  • Sensorex Liquid Analysis Technology. (2021). Understanding Water Purification Methods.
  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • PubMed. (2016). Removal of trace level amounts of twelve sulfonamides from drinking water by UV-activated peroxymonosulfate.
  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Journal of Applied Pharmaceutical Science. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.
  • Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.
  • Preprints.org. (n.d.). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Pyridine-2-Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the critical chlorination step in the synthesis of pyridine-2-sulfonamide precursors. The following question-and-answer format is designed to directly address specific experimental issues with a focus on mechanistic understanding and practical solutions.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is sluggish, and I'm observing significant amounts of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

A sluggish reaction can often be attributed to several factors, primarily related to the activity of the chlorinating agent and the reaction conditions.

  • Cause A: Inactive Chlorinating Agent: Chlorinating agents like thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert them to less reactive species, thereby impeding the reaction.

  • Solution A: Always use freshly distilled or a newly opened bottle of the chlorinating agent. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Insufficient Temperature: The chlorination of pyridine derivatives can have a significant activation energy barrier.

  • Solution B: A modest increase in the reaction temperature can often enhance the reaction rate. However, this must be balanced against the potential for increased side product formation. A systematic temperature screen (e.g., starting from room temperature and incrementally increasing to 40-60 °C) while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Cause C: Inadequate Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized depletion of the chlorinating agent.

  • Solution C: Ensure vigorous stirring throughout the reaction to maintain a homogenous distribution of all reactants.

Question 2: I'm observing a significant amount of a water-soluble byproduct. What is this, and how can I prevent its formation?

Answer:

The most common water-soluble byproduct is the corresponding sulfonic acid, resulting from the hydrolysis of the desired sulfonyl chloride. Pyridine-2-sulfonyl chloride is particularly unstable, especially in the presence of moisture.[1]

  • Mechanism of Hydrolysis: The sulfonyl chloride is highly electrophilic and readily reacts with water, which can be present as a contaminant in the reagents or introduced during workup. This reaction is often exothermic, which can further accelerate hydrolysis.[2][3]

  • Prevention Strategies:

    • Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is paramount. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[4]

    • Controlled Workup: During the workup, quenching the reaction with ice-cold water or a saturated brine solution can minimize the contact time between the sulfonyl chloride and the aqueous phase. It is also crucial to perform extractions quickly.

    • Aqueous Process Chemistry: For some substrates, it is possible to perform the chlorination in an aqueous medium where the desired sulfonyl chloride is insoluble and precipitates out of the reaction mixture, thus protecting it from hydrolysis.[5][6] This approach has been successful for a range of aryl sulfonyl chlorides.[5]

Question 3: My final product is a dark, tarry material, and the yield of the desired sulfonamide is very low. What is causing this decomposition?

Answer:

The formation of tarry byproducts is often indicative of aggressive reaction conditions or the presence of highly reactive intermediates.

  • Cause A: Ring Opening of the Pyridine Nucleus: Under harsh chlorination conditions (e.g., high temperatures, excess chlorinating agent), the pyridine ring itself can undergo cleavage.[7] This is particularly a risk with highly activated or sensitive pyridine precursors.

  • Solution A: Employ milder chlorinating agents. For instance, N-chlorosuccinimide (NCS) can be an effective alternative to thionyl chloride or sulfuryl chloride for the synthesis of pyridine-2-sulfonyl chloride from sodium 2-pyridinesulfinate.[8] Additionally, carefully controlling the stoichiometry of the chlorinating agent is critical.

  • Cause B: Polymerization: The formation of reactive intermediates can sometimes lead to polymerization, resulting in intractable tars.

  • Solution B: Lowering the reaction temperature and ensuring a controlled, slow addition of the chlorinating agent can help to minimize the concentration of reactive intermediates at any given time, thereby reducing the likelihood of polymerization.

Question 4: I'm observing the formation of an unexpected chlorinated pyridine species in my mass spectrometry analysis. What could this be?

Answer:

Besides the desired sulfonyl chloride, chlorination of the pyridine ring itself can occur as a side reaction.

  • Mechanism of Ring Chlorination: The chlorination of the pyridine ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is influenced by the substituents already present on the ring.[9][10] For pyridine itself, direct chlorination often requires harsh conditions and can lead to a mixture of products.[11][12]

  • Troubleshooting:

    • Optimize Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of chlorinating agent can disfavor ring chlorination.

    • Alternative Synthetic Routes: If ring chlorination is a persistent issue, consider a different synthetic strategy. For example, starting with a pre-chlorinated pyridine derivative can provide better control over the final product. The Sandmeyer reaction or similar diazotization reactions of aminopyridines can be used to introduce a chlorine atom at a specific position.[13]

Question 5: My reaction seems to be forming the N-oxide of my pyridine starting material. Why is this happening and how can I avoid it?

Answer:

Pyridine-N-oxide formation is a common side reaction when using certain oxidizing chlorinating agents or in the presence of peroxidic impurities.

  • Mechanism of N-Oxide Formation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.[14] Some chlorinating agents or their decomposition products can act as oxidants. The synthesis of pyridine-N-oxide is often intentionally carried out using peracids.[15][16]

  • Prevention:

    • Choice of Chlorinating Agent: Use a chlorinating agent that is less prone to acting as an oxidant.

    • Purification of Reagents: Ensure that your solvents and reagents are free from peroxidic impurities.

    • Reaction Conditions: Running the reaction at lower temperatures can help to suppress this side reaction.

II. Experimental Protocols & Data

Protocol 1: General Procedure for the Chlorination of 2-Mercaptopyridine

This protocol describes a common laboratory-scale synthesis of pyridine-2-sulfonyl chloride.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material).

  • Cooling: Cool the resulting solution to approximately -15 °C using a salt-ice bath.

  • Addition of Chlorinating Agent: Slowly add an aqueous solution of sodium hypochlorite (10-15%, ~15-20 eq) to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[17]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully add 10 mL of cold water. Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield pyridine-2-sulfonyl chloride as a yellowish, viscous liquid.[17]

Table 1: Comparison of Chlorinating Agents and Conditions
Chlorinating AgentSubstrateConditionsYield (%)Reference
Sodium Hypochlorite2-MercaptopyridineH₂SO₄, -15 to 10 °C72[17]
N-ChlorosuccinimideSodium 2-pyridinesulfinateDichloromethane, 1 hrNot specified, used in-situ[8]
Sulfuryl Chloride2,6-dibromopyridine (after metalation)Toluene, -12 °CNot specified, used in-situ[18]
Chlorine Gas2-Chloropyridine-3-thiolWater, 20-23 °C83.6[6]

III. Visualizing Reaction Pathways

Diagram 1: Key Reaction and Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A Pyridine Precursor (e.g., 2-Mercaptopyridine) B Pyridine-2-sulfonyl Chloride A->B Chlorination (e.g., NaOCl/H₂SO₄) E Ring Chlorination A->E Excess Cl+ F N-Oxidation A->F Oxidant G Ring Opening/Decomposition A->G Harsh Conditions C Pyridine-2-sulfonamide B->C Amination D Hydrolysis (Pyridine-2-sulfonic acid) B->D H₂O

Caption: Desired chlorination and common side reaction pathways.

Diagram 2: Troubleshooting Flowchart

G start Low Yield or Impure Product q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Major side product observed? a1_yes->q2 sub_no Sluggish Reaction: - Check chlorinating agent activity - Increase temperature cautiously - Ensure vigorous mixing a1_no->sub_no a2_yes Yes q2->a2_yes a2_no No q2->a2_no Purification Issue q3 Identify Side Product a2_yes->q3 hydrolysis Hydrolysis Product: - Use anhydrous conditions - Rapid, cold workup q3->hydrolysis Water-soluble ring_cl Ring Chlorination: - Reduce temperature - Use stoichiometric Cl+ q3->ring_cl Unexpected Cl adduct n_oxide N-Oxide: - Use non-oxidizing Cl+ source - Purify reagents q3->n_oxide +16 amu in MS tar Tarry Mixture: - Use milder conditions - Slow reagent addition q3->tar Intractable

Caption: A troubleshooting decision tree for chlorination issues.

IV. References

Sources

Preventing decomposition of 5-Chloropyridine-2-sulfonamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support center for 5-Chloropyridine-2-sulfonamide. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the chemical properties of this compound, potential decomposition pathways, and robust protocols to ensure its integrity during storage and handling.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to decompose?

A1: The decomposition of this compound is primarily driven by three environmental factors: moisture (hydrolysis), light (photodecomposition), and elevated temperatures (thermal degradation). The molecule possesses two key reactive sites: the sulfonamide functional group (-SO₂NH₂) and the chloropyridine ring. The sulfonamide bond is susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions.[1][2] The pyridine ring, a nitrogen-containing heterocycle, is known to be sensitive to UV light, which can initiate degradation reactions.[3][4]

Q2: I've noticed a color change in my solid sample, from white to a yellowish or brownish tint. What does this indicate?

A2: A visible color change in the solid material is often a tell-tale sign of degradation. This is typically caused by prolonged exposure to light or air (oxidation). Photochemical reactions can generate colored byproducts.[5] To prevent this, it is crucial to store the solid compound in an amber vial or a container completely shielded from light. Storing under an inert atmosphere, such as argon or nitrogen, will further protect it from oxidative degradation.

Q3: What are the ideal long-term storage conditions for solid this compound?

A3: For maximum stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry environment. The recommended conditions are summarized in the table below. For sensitive applications or very long-term storage, storing under an inert gas is best practice.

Q4: My analytical data (HPLC/LC-MS) shows new, unexpected peaks after storing my compound in solution. What are these impurities?

A4: The appearance of new peaks strongly suggests decomposition in solution. The most common cause is hydrolysis of the sulfonamide bond (S-N cleavage). This reaction would yield sulfanilic acid derivatives and 2-amino-5-chloropyridine.[1][2] The specific degradation products can be influenced by the pH of the solution.[6] To mitigate this, use anhydrous aprotic solvents and avoid storing aqueous solutions for extended periods.

Troubleshooting Guide: Diagnosing and Solving Decomposition Issues

This section addresses specific problems you might encounter and provides actionable solutions based on the underlying chemical principles.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptoms: You observe a significant decrease in the main peak area and the emergence of multiple new peaks in your chromatogram within hours or days of preparing a solution.

  • Root Cause Analysis: This rapid degradation is almost always due to hydrolysis, especially if the solvent is aqueous or contains residual water. The stability of sulfonamides in solution is highly pH-dependent.[6][7][8] Both strongly acidic and strongly alkaline conditions can catalyze the cleavage of the sulfonamide bond.

  • Preventative Protocol:

    • Solvent Choice: Whenever possible, use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure solvents are from a freshly opened bottle or have been properly dried.

    • pH Control: If an aqueous or protic solvent system (like methanol or ethanol) is required, buffer the solution to a neutral pH (around 7.0). Studies have shown that many sulfonamides exhibit maximal stability at neutral pH and are unstable at pH values below 4 and above 9.[1]

    • Storage: Store solutions at low temperatures (-20°C or -80°C). Prepare stock solutions at a high concentration to minimize the relative amount of water and dilute to the working concentration immediately before use.

Issue 2: Inconsistent Results and Loss of Potency in Biological Assays
  • Symptoms: You experience a gradual or sudden drop-off in the expected biological activity of your compound, leading to poor reproducibility.

  • Root Cause Analysis: This is a classic sign of reagent degradation. The parent compound, this compound, is likely degrading into inactive byproducts. The primary culprits are photodecomposition and slow hydrolysis during storage or repeated freeze-thaw cycles. Pyridine derivatives are known to be susceptible to photodecomposition, which can alter their structure and biological function.[5][3]

  • Workflow for Stability Verification:

    • Purity Check: Before each experiment, verify the purity of your stock solution using a quick analytical method like HPLC-UV or TLC. Compare the results to a freshly prepared standard or the initial analysis.

    • Aliquot Strategy: Prepare single-use aliquots of your stock solution. This avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

    • Light Protection: Handle all solutions in a dimly lit environment or use amber-colored tubes and vials to prevent photodegradation.

Data Summary: Storage Conditions & Decomposition Products

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionRecommended Container
Solid 2-8°C (Refrigerated)Standard (Inert gas for long-term)Protect from LightTightly sealed amber glass vial
Solution (Aprotic Solvent) -20°C to -80°CStandard (Inert gas recommended)Protect from LightTightly sealed amber glass vial with PTFE cap
Solution (Aqueous/Protic) -80°C (Short-term only)StandardProtect from LightSingle-use aliquots in cryovials

Table 2: Common Degradation Pathways and Products

Degradation PathwayTriggerKey ByproductsPrimary Prevention Method
Hydrolysis (S-N Cleavage) Water, Acid, Base5-Chloropyridine-2-sulfonic acid, AnilineUse anhydrous solvents; control pH.[2]
Photodecomposition UV/Visible LightComplex mixture of pyridine ring-opened products, radicalsStore in amber vials; avoid light exposure.[5][3]
Thermal Decomposition High TemperatureOxides of Nitrogen (NOx) and Sulfur (SOx), HCl gasStore at recommended cool temperatures.[9][10]
Visualizing Decomposition & Troubleshooting

A clear understanding of the degradation pathways and a logical troubleshooting workflow are essential for maintaining the integrity of this compound.

A This compound (Stable Compound) B Hydrolysis Products (e.g., 5-Chloropyridine-2-sulfonic acid) A->B  Moisture (H₂O)  Acid/Base (pH ≠ 7) C Photodecomposition Products (e.g., Ring-opened species) A->C  UV/Visible Light D Thermal Degradation Products (e.g., NOx, SOx, HCl) A->D  High Temperature start Suspected Decomposition (e.g., color change, poor results) check_solid Is the solid discolored? start->check_solid check_solution Are there issues with a solution? start->check_solution solid_yes Likely Photodecomposition/Oxidation. Action: Discard and use fresh stock. Store new stock in dark/inert gas. check_solid->solid_yes Yes solid_no Solid appears OK. Proceed to check solution. check_solid->solid_no No solution_yes Perform Analytical Check (HPLC, LC-MS, TLC) check_solution->solution_yes Yes solid_no->check_solution peaks_ok Purity >95%? solution_yes->peaks_ok peaks_bad Likely Hydrolysis. Action: Prepare fresh solution using anhydrous solvent and neutral pH. peaks_ok->peaks_bad No peaks_good Compound is stable. Investigate other experimental variables. peaks_ok->peaks_good Yes

Caption: Troubleshooting workflow for suspected compound decomposition.

Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes the risk of hydrolysis and photodegradation during solution preparation.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Environment: Perform all manipulations in a controlled environment with minimal light exposure. Use a fume hood with the sash lowered or work in a glovebox if available.

  • Solvent Selection: Use a brand new, sealed bottle of anhydrous aprotic solvent (e.g., DMSO or DMF).

  • Dissolution: Weigh the required amount of solid and dissolve it in the anhydrous solvent to the desired concentration. Use gentle vortexing or sonication in a water bath if necessary.

  • Storage: Immediately transfer the stock solution into pre-labeled, single-use amber or foil-wrapped vials.

  • Inert Gas Blanket (Optional but Recommended): Gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Final Storage: Place the aliquots in a labeled box and store them at -20°C or -80°C, protected from light.

Protocol 2: Quick Purity Assessment by HPLC-UV

This method allows for a rapid check of your compound's integrity before use.

  • Sample Preparation: Dilute a small amount of your stock solution to a concentration of approximately 1 mg/mL using Acetonitrile.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas. A pure sample should show a major peak with an area percentage of >95%. The presence of significant early-eluting peaks may indicate hydrolysis products.

References
  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available from: [Link]

  • AKJournals. (n.d.). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Available from: [Link]

  • Web of Science. (n.d.). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Available from: [Link]

  • MDPI. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Available from: [Link]

  • PubMed. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available from: [Link]

  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available from: [Link]

  • PubMed. (n.d.). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. Available from: [Link]

  • ResearchGate. (2022). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Available from: [Link]

  • PubMed. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Available from: [Link]

  • PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Available from: [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Available from: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). On-line analysis of sulfonamides in pharmaceutical wastewater based on magnetic molecularly imprinted polymer extraction and near infrared spectroscopy. Available from: [Link]

  • PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. Available from: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Available from: [Link]

  • PubMed. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Available from: [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Available from: [Link]

  • ResearchGate. (2008). (PDF) Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. Available from: [Link]

  • ResearchGate. (n.d.). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Available from: [Link]

Sources

Technical Support Center: Improving the Regioselectivity of 2-Amino-5-Chloropyridine Sulfonation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the sulfonation of 2-amino-5-chloropyridine. This molecule is a valuable intermediate in pharmaceutical and agrochemical synthesis, but controlling the regioselectivity of its sulfonation presents a significant synthetic challenge. The interplay of the activating amino group, the deactivating chloro group, and the inherent electron-deficient nature of the pyridine ring creates a complex reactivity landscape. This guide provides in-depth, experience-based answers to common issues encountered during this electrophilic aromatic substitution, helping you maximize the yield of your desired isomer and troubleshoot unexpected outcomes.

Section 1: Understanding the Reaction Fundamentals

Before troubleshooting, it's crucial to understand the underlying principles governing this reaction. The regiochemical outcome is a result of a delicate balance between kinetic and thermodynamic control, dictated by the electronic and steric influences of the substituents.

FAQ: Why is achieving high regioselectivity in the sulfonation of 2-amino-5-chloropyridine so challenging?

Answer: The challenge arises from the competing directing effects of the three key structural features of the molecule:

  • 2-Amino Group (-NH₂): This is a powerful, electron-donating activating group. Under acidic conditions, it is protonated to the ammonium salt (-NH₃⁺), which becomes a deactivating, meta-directing group. However, a small equilibrium concentration of the free amine, a potent ortho-, para-director, often dictates the reaction pathway. It strongly directs electrophilic attack to the C-3 and C-5 positions.

  • 5-Chloro Group (-Cl): This is an electron-withdrawing, deactivating group, but it directs ortho- and para- to itself (i.e., to the C-4 and C-6 positions) through resonance stabilization of the intermediate.

  • Pyridine Nitrogen: The nitrogen atom is highly electronegative, making the pyridine ring electron-deficient and generally resistant to electrophilic aromatic substitution.[1] It deactivates all positions, but especially the C-2, C-4, and C-6 positions. Under the strongly acidic conditions required for sulfonation, the nitrogen is protonated, which further deactivates the ring.[1]

The desired product, 2-amino-5-chloropyridine-3-sulfonic acid , is the kinetically favored product due to the powerful directing effect of the amino group to the adjacent C-3 position. However, side products, particularly 2-amino-5-chloropyridine-4-sulfonic acid , can form under conditions that favor thermodynamic control.

G cluster_0 Directing Influences on 2-Amino-5-Chloropyridine mol 2-Amino-5-Chloropyridine Structure N Pyridine N (Deactivating, meta-directing) C3 C-3 Position (Kinetic Product) N->C3 Favors (Meta) NH2 2-Amino Group (Activating, o,p-directing) NH2->C3 Strongly Directs (Ortho) Cl 5-Chloro Group (Deactivating, o,p-directing) C4 C-4 Position (Thermodynamic Product) Cl->C4 Directs (Ortho)

Caption: Competing electronic influences on the sulfonation of 2-amino-5-chloropyridine.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common problems researchers face during the experiment, providing both the causal explanation and actionable solutions.

Question 1: My reaction is producing a significant amount of the 4-sulfonic acid isomer. How can I increase selectivity for the 3-position?

Answer: Formation of the 4-sulfonic acid isomer is a classic sign that your reaction conditions are favoring the thermodynamically more stable product over the kinetically favored one. The sulfonation of aromatic rings is often a reversible process, and at higher temperatures, the initially formed 3-sulfonic acid can revert to the starting material and re-sulfonate at the more thermodynamically stable 4-position.[2][3]

Core Problem: Excessive reaction temperature and/or prolonged reaction time.

Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter. Lower temperatures reduce the energy available for the reverse reaction (desulfonation), effectively "trapping" the product as the kinetically favored 3-isomer.[4]

  • Reduce Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., HPLC, TLC). Stop the reaction as soon as the starting material is consumed to prevent prolonged heating that could lead to isomerization.

  • Use a Milder Sulfonating Agent: While oleum (fuming sulfuric acid) is effective, it requires high temperatures.[1][2] Consider using a sulfur trioxide complex, such as SO₃-pyridine or SO₃-DMF, which can perform the sulfonation under more controlled, lower-temperature conditions.[5][6]

Table 1: Effect of Temperature on Isomer Distribution
ParameterConditionExpected OutcomeRecommendation
Temperature Low (e.g., 25-50 °C)Higher ratio of 3-isomer (Kinetic Control)Recommended for maximizing 3-isomer selectivity.
High (e.g., >100 °C)Increased formation of 4-isomer (Thermodynamic Control)[2]Avoid if high regioselectivity for the 3-isomer is desired.
Sulfonating Agent SO₃-Pyridine ComplexSlower reaction, but often higher selectivity at lower temperatures.[5]Use for reactions requiring mild conditions.
Oleum (20-30% SO₃)Highly reactive, requires careful temperature management to avoid side products.[2]Use with caution, ensuring excellent temperature control.
Question 2: The reaction is very slow or results in a low yield of any sulfonated product. What can I do to improve conversion?

Answer: Low reactivity is a common issue stemming from the strong deactivation of the pyridine ring, which is exacerbated by protonation in the highly acidic medium.[1][7]

Core Problem: Insufficiently reactive sulfonating agent or excessive deactivation of the substrate.

Solutions:

  • Increase the Concentration of SO₃: If using oleum, switch to a higher concentration (e.g., from 20% to 30% fuming sulfuric acid). The active electrophile is sulfur trioxide (SO₃), and a higher concentration will increase the reaction rate.[1]

  • Gradual Temperature Increase: While high temperatures can harm regioselectivity, a carefully controlled, modest increase in temperature (e.g., from 25 °C to 60 °C) can provide the necessary activation energy without significant isomerization, especially if the reaction time is kept short.

  • Ensure Anhydrous Conditions: Water can dilute the sulfonating agent, reducing its efficacy. Ensure all glassware is flame-dried and use anhydrous reagents.[2]

G start Low Conversion or No Reaction q1 Are you using Oleum? start->q1 sol1 Increase SO3 concentration (e.g., 20% -> 30%) q1->sol1 Yes q2 Is the reaction at low temp (e.g., < 25°C)? q1->q2 No sol1->q2 sol2 Gradually increase temp (e.g., to 50-60°C) Monitor closely q2->sol2 Yes q3 Are conditions anhydrous? q2->q3 No sol2->q3 sol3 Flame-dry glassware Use anhydrous reagents q3->sol3 No end Improved Conversion q3->end Yes sol3->end

Caption: Troubleshooting workflow for low reaction conversion.

Question 3: I am observing significant charring and decomposition of my material. What is causing this?

Answer: Charring indicates decomposition of the organic substrate. This is often caused by the extremely harsh and oxidative nature of strong sulfonating agents like high-concentration oleum, especially when combined with poor temperature control.

Core Problem: Localized overheating or overly aggressive reaction conditions.

Solutions:

  • Improve Heat Dissipation and Stirring: Use a larger reaction flask to increase the surface area and ensure vigorous, efficient stirring to prevent localized "hot spots" where decomposition can initiate.

  • Controlled Reagent Addition: Add the 2-amino-5-chloropyridine substrate slowly and in portions to the sulfonating agent, which should be pre-cooled in an ice bath. This allows the heat of dissolution and reaction to be managed effectively.

  • Use High-Purity Starting Materials: Impurities in the starting material can often be more susceptible to decomposition and can catalyze the charring process. Ensure your 2-amino-5-chloropyridine is of high purity before starting the reaction.

Section 3: Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimize conditions based on their specific laboratory setup and analytical capabilities.

Protocol 1: Kinetically Controlled Sulfonation for Maximizing 3-Isomer Selectivity

This protocol prioritizes low temperature to favor the formation of 2-amino-5-chloropyridine-3-sulfonic acid.

Materials:

  • 2-amino-5-chloropyridine (1.0 eq)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃) (5-10 vol)

  • Ice/water bath

  • Crushed ice

  • Anhydrous diethyl ether or other suitable organic solvent for washing

Procedure:

  • Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Carefully charge the flask with fuming sulfuric acid (5-10 volumes) and cool the flask to 0-5 °C using an ice bath.

  • Slowly add 2-amino-5-chloropyridine (1.0 eq) in small portions over 30-60 minutes. Ensure the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • Slowly warm the mixture to room temperature (20-25 °C) and stir for 12-24 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture again in an ice bath. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • The sulfonic acid product should precipitate as a solid. Allow the mixture to stand for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a wash with cold diethyl ether to aid in drying.

  • Dry the product under vacuum to yield the crude 2-amino-5-chloropyridine-3-sulfonic acid. The product can be further purified by recrystallization from water or an aqueous ethanol mixture.[1]

References

  • Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Quora. [Link]

  • University of Liverpool. Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]

  • Tisza, E. T., & Duesel, B. F. (1946). Processes for production of pyridine 3-sulphonic acid and its salts. U.S. Patent No. 2,406,997.
  • Mako, Z., et al. (2022). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. MDPI. [Link]

  • Quora. (2021). Why does the sulphonation of naphthalene yield different products at low and high temperatures?. Quora. [Link]

  • ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. ResearchGate. [Link]

  • ResearchGate. (2018). Effects of sulfonation (a) temperature and (b) time on the TRS yield.... ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-Chloropyridine-2-sulfonamide and 5-Bromopyridine-2-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Within the pyridine sulfonamide scaffold, a privileged structure in numerous biologically active compounds, the choice of halogen substituent can dictate therapeutic efficacy and selectivity. This guide provides a comparative analysis of 5-Chloropyridine-2-sulfonamide and 5-Bromopyridine-2-sulfonamide, offering insights into their differential activities and the underlying structure-activity relationships (SAR).

Introduction to Pyridine Sulfonamides

Pyridine sulfonamides are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[1][2] The sulfonamide group (-SO₂NH₂) is a key pharmacophore, capable of mimicking the transition state of enzymatic reactions and forming crucial hydrogen bonds with biological targets.[3][4] This functional group is central to the activity of a wide array of drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer therapies.[1][3][4] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts favorable physicochemical properties such as metabolic stability and aqueous solubility, while also providing a scaffold for diverse chemical modifications.[2]

The biological activity of sulfonamides often stems from their ability to inhibit specific enzymes.[5][6] For instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4][7] In human cells, sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO₂ transport.[8][9][10] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[8][9][10]

The Role of Halogenation in Modulating Activity

The introduction of a halogen atom at the 5-position of the pyridine ring significantly influences the electronic and steric properties of the molecule, thereby impacting its interaction with target proteins. Both chlorine and bromine are electron-withdrawing groups, which can affect the acidity of the sulfonamide proton and the overall charge distribution of the molecule. This, in turn, can alter binding affinities and inhibitory potencies.

The structure-activity relationship of halogenated compounds reveals that the presence of a halogen can be favorable for cytotoxicity against cancer cell lines.[6] The size and lipophilicity of the halogen atom are critical factors. Bromine is larger and more lipophilic than chlorine, which can lead to differences in how the molecules fit into the binding pocket of a target enzyme and their ability to cross cell membranes.

Comparative Biological Activities

While direct, head-to-head comparative studies of this compound and 5-Bromopyridine-2-sulfonamide are not extensively documented in publicly available literature, we can infer their potential activities based on studies of closely related analogs and the known effects of chloro and bromo substitutions.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents.[4] The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Studies on derivatives of 2-amino-5-bromopyridine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] For instance, a sulfonamide derivative of N-(5-bromopyridin-2-yl)benzamide demonstrated significant antibacterial action. Similarly, novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA).[12]

Table 1: Hypothetical Comparative Antimicrobial Activity

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureusData not available
Escherichia coliData not available
5-Bromopyridine-2-sulfonamideStaphylococcus aureusData not available
Escherichia coliData not available
Note: This table is for illustrative purposes. Direct comparative experimental data for these specific compounds is not readily available in the searched literature. Researchers are encouraged to perform head-to-head assays.

The slightly higher lipophilicity of the bromo-substituted compound might enhance its ability to penetrate bacterial cell walls, potentially leading to greater potency in some cases. However, the specific steric and electronic interactions with the target enzyme, DHPS, would ultimately determine the inhibitory activity.

Enzyme Inhibition: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a major target for sulfonamide-based drugs.[8][10][13] The sulfonamide moiety binds to the zinc ion in the active site of the enzyme, leading to inhibition.[9][10] The nature of the substituent on the aromatic ring plays a crucial role in determining the potency and isoform selectivity of the inhibitor.

Studies on various sulfonamide derivatives have shown that halogenated compounds can be potent CA inhibitors.[14] For example, a study on benzenesulfonamides incorporating pyrazolecarboxamides found that a 5-chloro-2-hydroxyphenyl substitution resulted in favorable inhibitory activity against certain CA isoforms.[14] The larger size of the bromine atom compared to chlorine could lead to steric clashes within the active site of some CA isoforms, while potentially enhancing binding to others through favorable van der Waals interactions.

Table 2: Hypothetical Comparative Carbonic Anhydrase Inhibition

CompoundCA IsoformIC₅₀ (nM)
This compoundhCA IData not available
hCA IIData not available
hCA IXData not available
5-Bromopyridine-2-sulfonamidehCA IData not available
hCA IIData not available
hCA IXData not available
Note: This table is for illustrative purposes. Direct comparative experimental data for these specific compounds is not readily available in the searched literature. Researchers should perform specific enzyme inhibition assays to determine the IC₅₀ values.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, standard protocols for evaluating the antimicrobial and enzyme inhibitory activities of these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent.[15]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate 96-well plates with bacterial suspension and compound dilutions A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve this compound and 5-Bromopyridine-2-sulfonamide in a suitable solvent (e.g., DMSO) to create stock solutions. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the desired bacterial strain (e.g., S. aureus, E. coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity, based on the esterase activity of the enzyme.

Workflow for CA Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Pre-incubate enzyme with inhibitor A->C B Prepare CA enzyme solution and p-nitrophenyl acetate (pNPA) substrate B->C D Initiate reaction by adding pNPA substrate C->D E Measure absorbance at 400 nm over time D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for Carbonic Anhydrase (CA) Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4). Dissolve the purified human carbonic anhydrase isoform (e.g., hCA II) in the buffer. Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in acetone. Prepare serial dilutions of the test compounds (this compound and 5-Bromopyridine-2-sulfonamide) and a standard inhibitor (e.g., acetazolamide) in the buffer.

  • Assay Procedure: In a 96-well plate, add the buffer, enzyme solution, and the test compound or standard inhibitor. Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the pNPA substrate to each well.

  • Data Acquisition: Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The product of the reaction, p-nitrophenol, is yellow.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship and Future Directions

The choice between a chloro and a bromo substituent at the 5-position of the pyridine-2-sulfonamide core is a critical decision in the design of new therapeutic agents. The subtle differences in size, electronegativity, and lipophilicity between these two halogens can lead to significant variations in biological activity.

  • Lipophilicity and Permeability: The greater lipophilicity of the bromo group may enhance membrane permeability, which could be advantageous for targeting intracellular enzymes or for improving oral bioavailability.

  • Steric Interactions: The larger van der Waals radius of bromine may result in either more favorable interactions or steric hindrance within the target's binding site, leading to differences in potency and selectivity compared to the chloro analog.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The strength of this interaction differs between the two halogens and can influence inhibitor potency.

SAR_Logic

Sources

A Comparative Efficacy Analysis of Pyridine-Sulfonamide Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine-sulfonamide scaffold stands out as a "privileged" structural motif, consistently appearing in a diverse array of therapeutic agents.[1] The strategic incorporation of a pyridine ring into a sulfonamide framework imparts unique physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and provide versatile handles for synthetic modification.[1] This guide offers an in-depth comparative analysis of the efficacy of pyridine-2-sulfonamide, pyridine-3-sulfonamide, and pyridine-4-sulfonamide isomers and their derivatives, providing researchers, scientists, and drug development professionals with a critical understanding of their structure-activity relationships (SAR) and therapeutic potential.

While a direct head-to-head comparative study of the unsubstituted pyridine-2-sulfonamide, pyridine-3-sulfonamide, and pyridine-4-sulfonamide isomers across various biological targets is not extensively documented in publicly available literature, a wealth of information exists on their numerous derivatives. By examining the efficacy of these derivatives, we can infer the influence of the sulfonamide group's position on the pyridine ring on overall biological activity. This guide will synthesize this information to provide a comparative overview, focusing on two key areas where these compounds have shown significant promise: carbonic anhydrase inhibition and anticancer activity.

The Critical Role of Isomerism in Pyridine-Sulfonamide Efficacy

The position of the sulfonamide group on the pyridine ring (ortho, meta, or para to the ring nitrogen) fundamentally alters the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity. These differences directly impact how the molecule interacts with its biological target, leading to variations in binding affinity, selectivity, and ultimately, therapeutic efficacy.[2]

  • Pyridine-2-sulfonamides: The proximity of the sulfonamide group to the ring nitrogen can lead to intramolecular hydrogen bonding and specific steric constraints, which can be exploited for selective binding to certain enzyme active sites.

  • Pyridine-3-sulfonamides: With the sulfonamide group in the meta position, this isomer presents a different vector for substituent effects and interactions with target proteins compared to the ortho and para isomers.[3][4]

  • Pyridine-4-sulfonamides: The para-positioning of the sulfonamide group allows for electronic effects to be transmitted effectively through the pyridine ring, potentially influencing the acidity of the sulfonamide proton and its ability to coordinate with metal ions in metalloenzymes.[2]

Comparative Efficacy in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological and pathological processes, making them attractive targets for drug design.[5] Sulfonamides are a well-established class of CA inhibitors, with their primary mechanism of action involving the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[3]

While direct comparative data for the three parent pyridine-sulfonamide isomers is scarce, studies on their derivatives provide valuable insights. For instance, a series of 4-substituted pyridine-3-sulfonamides have been extensively investigated as inhibitors of various human CA isoforms (hCAs).[3][4]

Compound/Derivative ClassTarget CA Isoform(s)Reported Inhibition (Kᵢ or IC₅₀)Key Findings & SAR Insights
4-(1H-pyrazol-1-yl)-pyridine-3-sulfonamide derivatives hCA IXKᵢ = 19.5-48.6 nMThese derivatives showed potent inhibition of the tumor-associated isoform hCA IX, comparable to clinically used sulfonamides.[4]
Pyrazolo[4,3-c]pyridine Sulfonamides hCA I, hCA II, hCA IX, hCA XIIKᵢ values ranging from 5.6 nM to 8010 nM across different isoforms.The position of substituents on the benzensulfonamide moiety significantly impacts activity and selectivity against different CA isoforms.[5]
4-Substituted Pyridine-3-Sulfonamides hCA II, hCA IX, hCA XIIKᵢ values reaching 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII.The "click" tailing approach allows for the introduction of diverse substituents at the 4-position, influencing selectivity. For example, one compound showed a 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII.[3]

Causality Behind Experimental Choices: The selection of specific CA isoforms for these studies is driven by their therapeutic relevance. For example, hCA IX and hCA XII are overexpressed in many tumors and are linked to tumor progression, making them key targets for anticancer therapies.[3] The use of a stopped-flow CO₂ hydrase assay is the gold standard for measuring CA activity, providing accurate and reproducible kinetic data.[5]

Comparative Efficacy in Anticancer Activity

The anticancer potential of pyridine sulfonamide derivatives has been a major focus of research. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways, induction of apoptosis, and targeting tumor-specific enzymes like carbonic anhydrase IX.[6]

Here, we compare the reported anticancer activities of derivatives of the different pyridine-sulfonamide isomers.

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC₅₀)Key Findings & SAR Insights
N⁴ Substituted Sulfa Pyridine Derivatives Breast Cancer (MCF-7)Not explicitly quantified for isomers, but derivatives showed cytotoxic activity.The study aimed to synthesize and evaluate a new class of N⁴ substituted sulfa pyridine derivatives for their anticancer potential.
Sulfonamide-functionalized Pyridine Carbothioamides A549, MCF-7, PC-3, HepG2IC₅₀ values in the low micromolar range (1.2–9.1 μM) for the most potent compounds.The addition of a second substituent on the N-phenyl ring or methylation of the sulfonamide NH₂ group markedly increased anticancer activity.[7]
Pyridine-Urea Derivatives Breast Cancer (MCF-7)The most potent derivative had an IC₅₀ of 0.22 μM.These compounds were designed as potential VEGFR-2 inhibitors, and their activity was significantly better than the reference drugs Doxorubicin and Sorafenib.[8]

Causality Behind Experimental Choices: The use of the MTT assay is a standard, reliable, and high-throughput method for assessing cell viability and the cytotoxic effects of potential anticancer drugs.[1][9][10] The selection of a panel of cancer cell lines from different tissues (e.g., lung, breast) allows for the evaluation of the broad-spectrum anticancer activity and potential selectivity of the synthesized compounds.[7][8]

Experimental Protocols

To ensure scientific integrity and enable the reproduction of findings, detailed experimental protocols are crucial.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric method for determining the inhibitory activity of compounds against carbonic anhydrase.

Principle: This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase to produce the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of a compound indicates inhibition.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • Test compounds and a reference inhibitor (e.g., Acetazolamide) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution to each well. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of pyridine-sulfonamide derivatives on cancer cell lines.[1][9][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.[12]

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the carbonic anhydrase inhibition and MTT assays.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate) plate_setup Set up 96-well Plate (Enzyme, Inhibitor, Controls) prep_reagents->plate_setup prep_compounds Prepare Compound Dilutions prep_compounds->plate_setup pre_incubation Pre-incubate (10 min) plate_setup->pre_incubation add_substrate Add Substrate (p-NPA) pre_incubation->add_substrate read_absorbance Kinetic Read at 405 nm add_substrate->read_absorbance calc_rates Calculate Reaction Rates read_absorbance->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compounds Add Test Compounds incubate_overnight->add_compounds incubate_treatment Incubate (48-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The pyridine-sulfonamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this guide has synthesized available data to provide a comparative overview of the efficacy of pyridine-sulfonamide isomer derivatives, it also highlights a significant knowledge gap: the lack of direct, systematic comparative studies of the parent pyridine-2-sulfonamide, pyridine-3-sulfonamide, and pyridine-4-sulfonamide isomers.

Future research should prioritize such a direct comparative analysis across a panel of relevant biological targets. This would provide a foundational understanding of the intrinsic influence of the sulfonamide positional isomerism on biological activity and would be invaluable for guiding the rational design of next-generation pyridine-sulfonamide-based drugs with enhanced potency and selectivity. The detailed experimental protocols and workflows provided herein offer a robust framework for conducting such crucial investigations.

References

  • Assaraf, Y. G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • van Meerloo, J., et al. (2011). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. In: Cytotoxicity. Methods in Molecular Biology, vol 716. Humana Press. [Link]

  • Davidson College. IC50 Determination. [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. [Link]

  • Younas, F., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • Protocolsonline. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link]

  • Wikipedia. IC50. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • El-Sayed, M. A., et al. (2025). Synthesis and antitumor evaluation of some new N4 substituted sulfa pyridine derivatives with studying the synergistic effect of γ-irradiation. Arab Journal of Nuclear Sciences and Applications, 58(1), 1-15. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Molecules, 28(21), 7349. [Link]

  • El-Sayed, M. A., et al. (2022). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 27(19), 6608. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5488. [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]

  • Khalil, A., et al. (2023). Challenging breast cancer through novel sulfonamide–pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. Future Medicinal Chemistry, 15(4), 269-286. [Link]

  • Kosutić Hulita, N., et al. (2005). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 11), o648–o651. [Link]

  • Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(5), 2241-2256. [Link]

  • ResearchGate. Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Moustafa, A. H. (2025). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. Russian Journal of General Chemistry, 87(10), 2401-2408. [Link]

  • Al-Masoudi, N. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Structural Chemistry, 62(1), 1-17. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Pyridine-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for designing inhibitors of various enzymes implicated in disease. The strategic incorporation of halogen atoms onto this privileged structure offers a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of how halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) on the pyridine ring influence the biological activity of pyridine-2-sulfonamides, supported by experimental data and mechanistic insights.

The Foundational Role of Halogens in Modulating Biological Activity

The introduction of halogens into a drug candidate is a well-established strategy to fine-tune its pharmacological profile. Each halogen atom possesses a unique combination of properties—size, electronegativity, and lipophilicity—that can profoundly alter molecular interactions.

  • Electronegativity and Inductive Effects: Fluorine, the most electronegative element, can significantly alter the acidity (pKa) of nearby functional groups, such as the sulfonamide proton, which can be critical for binding to metalloenzymes like carbonic anhydrases.

  • Size and Steric Influence: The atomic radius increases down the group from fluorine to iodine. This steric bulk can be exploited to achieve selectivity for a specific enzyme isoform by preventing binding to another with a smaller active site.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and metabolic liabilities.

  • Halogen Bonding: A crucial, non-covalent interaction where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a Lewis base like an oxygen or nitrogen atom in the receptor's active site[1][2]. The strength of this bond increases from chlorine to iodine (Cl < Br < I), offering a sophisticated tool for enhancing ligand-receptor binding affinity and specificity[2].

Comparative Analysis of Biological Activities

The influence of halogenation is highly context-dependent, varying with the biological target. Below, we compare the structure-activity relationships (SAR) of halogenated pyridine-2-sulfonamides across several key therapeutic areas.

Halogenated pyridine sulfonamides have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in tumor progression.

The position and nature of the halogen are critical. For instance, in a series of sulfonamide-pyridine hybrids, a para-chloro derivative (Compound 7 in the study) exhibited the highest cytotoxic activity against three breast cancer cell lines (MCF-7, MDA-MB-231, and 4T1)[3]. This suggests that the electronic properties and position of the chlorine atom are favorable for interacting with the target, which was identified as carbonic anhydrase IX (CA IX), an enzyme associated with hypoxia in tumors[3].

Conversely, in a different scaffold of sulfonamide-functionalized pyridine carbothioamides, an ortho-fluoro substituent resulted in slightly reduced anticancer activity compared to other analogs[4]. This highlights that steric hindrance or unfavorable electronic effects from a halogen positioned close to the core structure can be detrimental to activity. A broader review of pyridine derivatives has sometimes found that halogen atoms can lead to lower antiproliferative activity compared to other functional groups like methoxy or hydroxyl groups, indicating that the overall electronic and steric profile of the molecule must be carefully balanced[5][6].

Table 1: Comparative Anticancer Activity of Halogenated Sulfonamide Derivatives

Compound ClassHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Sulfonamide-Pyridine Hybridp-ChloroMCF-710.1 ± 0.9[3]
Sulfonamide-Pyridine Hybridp-ChloroMDA-MB-23112.3 ± 1.1[3]
Pyridine Carbothioamideo-Fluoro (on N-phenyl)A549, MCF-7, PC-3, HepG27.7 - 13[4]
Quinoxaline 1,4-Dioxides3-TrifluoromethylMultiple1.3 - 2.1[7]

Note: The data presented is for representative compounds from different but related sulfonamide series to illustrate the impact of halogenation.

Sulfonamides are classic inhibitors of carbonic anhydrases, zinc-containing enzymes crucial for pH regulation and other physiological processes[8][9]. The primary sulfonamide group (SO₂NH₂) is the key zinc-binding group. Halogenation of the pyridine ring serves to modulate the inhibitor's affinity and isoform selectivity.

Studies on pyrazole- and pyridazine-based sulfonamides have shown that chloro-substitution can be favorable for activity. For example, a benzenesulfonamide derivative bearing a 5-chloro-2-hydroxyphenyl moiety showed potent inhibition against the tumor-associated isoform hCA IX[10]. The electron-withdrawing nature of the chlorine atom can enhance the acidity of the sulfonamide proton, facilitating its deprotonation and coordination to the Zn²⁺ ion in the enzyme's active site.

The position of the sulfonamide group relative to the halogen is also critical. In 4-substituted pyridine-3-sulfonamides, this arrangement creates an analog to ortho-substituted benzenesulfonamides, allowing the appended "tail" of the molecule to explore different regions of the active site, leading to isoform selectivity[11]. This strategic placement can be used to target tumor-associated isoforms like hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II.

Kinases are another major class of enzymes targeted by pyridine sulfonamide derivatives in cancer therapy[12][13]. The pyridine ring often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. Halogen substituents can form additional interactions, including halogen bonds, with residues in the ATP-binding pocket to increase potency and selectivity.

While direct SAR data for halogenated pyridine-2-sulfonamides as kinase inhibitors is specific to each kinase, general principles apply. The development of 2-phenoxypyridines as JNK inhibitors demonstrated how optimizing substituents on the heterocyclic core can lead to potent compounds[14]. For vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, sulfonamide-containing molecules are promising inhibitors[13]. Halogenation can improve binding affinity by occupying hydrophobic pockets or forming specific halogen bonds, but an improper fit can also lead to steric clashes and reduced activity.

Experimental Design and Protocols

The causality behind experimental choices in SAR studies is paramount. The selection of synthetic routes and biological assays is guided by the need for efficiency, reliability, and translatability of results.

A common and reliable method for synthesizing the key intermediate, pyridine-2-sulfonyl chloride, involves the oxidative chlorination of the corresponding thiol or disulfide. This intermediate is often unstable and is typically used immediately in the subsequent reaction with an amine to form the final sulfonamide.

Diagram 1: General Synthetic Workflow

G A 2-Mercaptopyridine or 2,2'-Dipyridyl Disulfide B Oxidative Chlorination (e.g., NCS, Cl2) A->B Step 1 C Pyridine-2-sulfonyl Chloride (Unstable Intermediate) B->C E Halogenated Pyridine-2-Sulfonamide (Final Product) C->E Step 2 D Amine (R-NH2) + Base (e.g., Pyridine, Et3N) D->E

Caption: General workflow for the synthesis of pyridine-2-sulfonamides.

Protocol: Synthesis of a Pyridine-2-Sulfonamide via the Sulfonyl Chloride

This protocol describes a two-step, one-pot procedure for synthesizing a sulfonamide from a sulfonyl hydrazide precursor, which can be adapted for pyridine derivatives.

  • Preparation of the Sulfonyl Chloride:

    • To a solution of the corresponding pyridine-2-sulfonyl hydrazide (0.3 mmol) in acetonitrile (2 mL), add N-chlorosuccinimide (NCS) (0.6 mmol, 2.0 equiv) in one portion.

    • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC. This generates the sulfonyl chloride in situ.

  • Formation of the Sulfonamide:

    • To the reaction mixture containing the freshly prepared sulfonyl chloride, add triethylamine (Et₃N) (0.6 mmol, 2.0 equiv) followed by the desired amine (e.g., aniline or a substituted amine) (0.6 mmol, 2.0 equiv).

    • Continue stirring the mixture at room temperature for an additional 2 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the final sulfonamide product[15].

Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a standard colorimetric method to determine the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity[16][17].

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well microplate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment[18].

  • Compound Treatment: Prepare stock solutions of the halogenated pyridine-2-sulfonamides in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Replace the old medium in the wells with 200 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control). Incubate the plate for 72 hours[18].

  • Cell Viability Measurement: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[17].

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the purple solution at 540 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve[16][18].

Diagram 2: Cytotoxicity Testing Workflow (MTT Assay)

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Add Halogenated Sulfonamides B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (540 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol: Carbonic Anhydrase Inhibition using Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration[19].

  • Reagent Preparation:

    • Buffer: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red).

    • Enzyme Solution: Prepare a solution of the target human CA isoform (e.g., hCA IX) in the buffer.

    • Inhibitor Solution: Prepare stock solutions of the halogenated pyridine-2-sulfonamides in DMSO and dilute them to various concentrations in the enzyme solution. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water and the other with the enzyme/inhibitor/indicator solution[19].

    • Equilibrate the instrument to a constant temperature (e.g., 25°C).

    • Rapidly mix the two solutions. The enzymatic hydration of CO₂ produces a proton, causing a pH decrease that is monitored by the change in absorbance of the pH indicator[20][21].

  • Data Analysis:

    • Record the initial rate of the reaction by monitoring the absorbance change over time.

    • The enzymatic activity is proportional to this rate.

    • Determine the Kᵢ (inhibition constant) by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model.

Mechanistic Insights and Future Directions

The rational design of next-generation halogenated pyridine-2-sulfonamides depends on a deep understanding of their binding modes. Halogen bonding, in particular, is an increasingly appreciated force in drug design. Molecular docking and dynamics simulations can reveal potential halogen bond interactions between the inhibitor and amino acid residues in the target's active site, guiding the selection of which halogen to use and where to place it for optimal activity[22][23].

Diagram 3: Halogen Bonding in a Receptor Active Site

cluster_receptor Receptor Active Site cluster_ligand Halogenated Ligand acceptor O=C< (Backbone Carbonyl) ligand_core Pyridine-SO2NH-R halogen --Cl halogen->acceptor   σ-hole Interaction (Halogen Bond)

Caption: Halogen bond between a chloro-substituent and a carbonyl oxygen.

The halogenation of the pyridine-2-sulfonamide scaffold is a nuanced and powerful strategy in drug discovery. The choice of halogen and its position must be carefully considered in the context of the specific biological target. While general trends exist—such as increased lipophilicity and the potential for halogen bonding—the ultimate effect on biological activity is a complex interplay of steric, electronic, and hydrophobic factors. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of novel, more potent, and selective halogenated pyridine-2-sulfonamide inhibitors for therapeutic applications.

References

  • Ghassemzadeh, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. [Link]

  • Archiv Der Pharmazie. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]

  • Satała, G., et al. (2017). The impact of the halogen bonding on D2 and 5-HT1A/5-HT7 receptor activity of azinesulfonamides of 4-[(2-ethyl)piperidinyl-1-yl]phenylpiperazines with antipsychotic and antidepressant properties. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Otaibi, J. S., et al. (2023). MTT Assay protocol. protocols.io. [Link]

  • International Journal of Molecular Sciences. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • ResearchGate. (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. [Link]

  • Thomas, C., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. [Link]

  • Rios-Lugo, M. J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]

  • Rios-Lugo, M. J., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Gincel, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Lange, M., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Molecules. [Link]

  • Stary, K., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. [Link]

  • Nocentini, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Wang, Z., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]

  • Stary, K., et al. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. PubMed. [Link]

  • Buchwald, S. L. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Vullo, D., et al. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and II) isozymes. Journal of Enzyme Inhibition. [Link]

  • Dykstra, K. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]

  • Al-Warhi, T., et al. (2023). Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. Future Medicinal Chemistry. [Link]

  • Smirnov, A., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. [Link]

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, L., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. [Link]

Sources

Validating the Antibacterial Spectrum of 5-Chloropyridine-2-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial spectrum of the novel compound, 5-Chloropyridine-2-sulfonamide. By leveraging established methodologies and comparing its performance against well-characterized sulfonamides, this document outlines a scientifically rigorous approach to defining the compound's potential as an antibacterial agent.

Introduction: The Rationale for a New Pyridine-Sulfonamide Derivative

The sulfonamide class of antibiotics represents one of the earliest successes in antimicrobial chemotherapy.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis, has proven effective against a broad range of pathogens.[2][3] However, the rise of antibiotic resistance necessitates the exploration of novel derivatives that may offer improved efficacy, a modified spectrum of activity, or the ability to overcome existing resistance mechanisms.

This compound, a compound featuring a pyridine ring, is a subject of interest due to the diverse biological activities exhibited by other pyridine-based sulfonamides.[4][5][6] The addition of a chloro-substituent may further modulate its electronic properties and binding affinity to the target enzyme. This guide details the essential in vitro studies required to characterize its antibacterial profile.

Foundational Principles: Mechanism of Action

Like other antibacterial sulfonamides, this compound is predicted to function as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[7] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the folic acid synthesis pathway.[2] By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby halting the production of dihydrofolic acid and, consequently, tetrahydrofolic acid, a vital cofactor in the synthesis of nucleotides and amino acids.[8][9] This disruption of essential metabolic pathways leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[3]

Humans are not affected by this mechanism as they obtain folate from their diet and do not possess the DHPS enzyme.[7]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes Synthesis Sulfonamide This compound (PABA Analog) Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Growth Bacterial Growth Inhibition Nucleotides->Growth

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Experimental Validation: A Phased Approach

A systematic evaluation of the antibacterial spectrum of this compound requires a standardized approach. The following experimental workflow is recommended, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis & Comparison Compound_Prep Prepare Stock Solution of this compound Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Strain_Selection Select Bacterial Strains (Gram-positive & Gram-negative) Strain_Selection->Inoculum_Prep MIC_Test Broth Microdilution (Determine MIC) Inoculum_Prep->MIC_Test Disk_Diffusion Kirby-Bauer Disk Diffusion Inoculum_Prep->Disk_Diffusion Data_Collection Measure MIC Values & Zones of Inhibition MIC_Test->Data_Collection Disk_Diffusion->Data_Collection Comparison Compare with Standard Antibiotics (e.g., Sulfamethoxazole) Data_Collection->Comparison Interpretation Interpret as Susceptible, Intermediate, or Resistant Comparison->Interpretation

Caption: Workflow for validating the antibacterial spectrum of a novel compound.

Selection of Bacterial Strains and Comparator Antibiotics

To establish a broad-spectrum profile, a panel of clinically relevant Gram-positive and Gram-negative bacteria should be tested.[11][12] This panel should include both reference strains and clinical isolates.

Table 1: Proposed Bacterial Panel for Spectrum Validation

Gram StainSpeciesATCC StrainRationale
Gram-positive Staphylococcus aureusATCC 25923Common cause of skin and soft tissue infections.
Enterococcus faecalisATCC 29212Important nosocomial pathogen.
Streptococcus pneumoniaeATCC 49619Leading cause of community-acquired pneumonia.
Gram-negative Escherichia coliATCC 25922Frequent cause of urinary tract infections.
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen known for antibiotic resistance.
Klebsiella pneumoniaeATCC 13883Common cause of hospital-acquired infections.

For comparative analysis, established sulfonamides such as Sulfamethoxazole and Sulfadiazine should be tested in parallel.[8][13] A broad-spectrum, non-sulfonamide antibiotic like Ciprofloxacin can also be included as a control.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a standardized and widely used technique.[1][15]

Protocol 1: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Suspend isolated colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]

Table 2: Hypothetical Comparative MIC Data (µg/mL) for this compound

OrganismThis compound (Expected)Sulfamethoxazole[8]Sulfadiazine[16]
S. aureus16 - 6416 - >100064 - 128
E. faecalis>128>1000>250
S. pneumoniae8 - 324 - 6416 - 64
E. coli8 - 328 - 512~31.25
P. aeruginosa>128>10001 - 64
K. pneumoniae16 - 6416 - 512>250

Note: The expected values for this compound are predictive and require experimental confirmation. Data for comparators are sourced from existing literature.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility and is widely used in clinical laboratories.[17][18]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.[19]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of growth.[18]

  • Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of this compound and comparator antibiotics onto the agar surface. Ensure disks are placed at least 24 mm apart.[19]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[17] Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints for the comparator drugs, as defined by CLSI or EUCAST.[19][20] Breakpoints for the novel compound would need to be established through further studies.

Interpretation and Conclusion

The validation of this compound's antibacterial spectrum hinges on a direct comparison with established sulfonamides. Based on its structural similarity, it is hypothesized that the compound will exhibit a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, its efficacy against intrinsically resistant organisms like Pseudomonas aeruginosa or enterococci is expected to be limited.[17]

The experimental data generated through the protocols outlined in this guide will provide a clear, evidence-based assessment of this compound's in vitro potency and spectrum. These findings are a critical first step in the drug development pipeline, informing go/no-go decisions for further preclinical and clinical evaluation. The rigorous and standardized approach detailed herein ensures the generation of reliable and reproducible data, upholding the principles of scientific integrity essential for the advancement of new antimicrobial therapies.

References

  • An In-Depth Technical Guide to the Antimicrobial Spectrum of Sulfamethoxazole. (2025). BenchChem.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). ASM.org.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • Sulfamethoxazole. (n.d.). Wikipedia.
  • Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers. (2025). BenchChem.
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (2025). BenchChem.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIV
  • Minimum Inhibitory Concentration Test (MIC). (n.d.).
  • EUCAST. (n.d.). ESCMID.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.
  • Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020, September 29). ACS Omega.
  • Kirby-Bauer Disk Diffusion Method. (2024, August 30). BioLabTests.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • EUCAST: EUCAST - Home. (n.d.). EUCAST.
  • Sulfadiazine. (n.d.). PharmaCompass.com.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016, January 10).
  • Sulfadiazine: Package Insert / Prescribing Inform
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
  • Guidance Documents. (n.d.). EUCAST.
  • Trimethoprim and Sulfamethoxazole. (n.d.). MSD Manuals.
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Silver Sulfadiazine: In Vitro Antibacterial Activity. (n.d.).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.
  • Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species. (n.d.).
  • What is the difference between Gram-positive and Gram-negative bacteria? (n.d.). Medical News Today.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD).
  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Antibacterial activity of sulfadiazine derivatives 2. (n.d.).
  • Trimethoprim Sulfamethoxazole. (n.d.).
  • Trimethoprim/sulfamethoxazole. (n.d.). Wikipedia.
  • Antibiotics panels used for antibiotic susceptibility screening of gram-positive and gram-negative bacteria in the study patients. (n.d.).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).
  • What is the difference between Gram-positive and Gram-negative bacteria? (n.d.).
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.
  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals.
  • Identification and Validation of a Novel Antibacterial Compound MZ-01 against Methicillin-Resistant Staphylococcus aureus. (2022, November 4). MDPI.
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2025, September 1).
  • Antibiotic Susceptibility Profiling of Gram-Positive and Gram-Negative Bacterial Isolates in a Tertiary Care Hospital: Establishment of an Antibiogram. (n.d.).
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.).
  • A Systems-Level Framework for Combating Antimicrobial Resistance. (2026, January 10). Medium.

Sources

Benchmarking 5-Chloropyridine-2-sulfonamide against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 5-Chloropyridine-2-sulfonamide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Sulfonamides, a long-established class of synthetic antimicrobials, continue to serve as a valuable scaffold for the development of new therapeutic agents. This guide provides a comprehensive benchmarking analysis of this compound, a candidate compound, against well-known antibiotics. We delve into the foundational mechanism of action, present a framework for comparative efficacy testing, and provide detailed, validated protocols for key antimicrobial susceptibility assays. This document is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of novel antimicrobial compounds.

Introduction: The Imperative for Novel Antimicrobial Agents

The advent of sulfonamides in the 1930s marked a revolutionary turning point in medicine, heralding the age of effective systemic antibacterial treatments and drastically reducing mortality from infectious diseases.[1] However, the widespread use and misuse of antibiotics have led to the global emergence of multidrug-resistant (MDR) pathogens, rendering many first-line treatments ineffective. This challenge underscores the critical need for a robust pipeline of new antimicrobial agents with novel mechanisms or improved efficacy against resistant strains. The structural versatility of the sulfonamide group continues to inspire the synthesis of new derivatives, aiming to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[1][2]

The Candidate: this compound

This compound is a synthetic compound featuring the characteristic sulfonamide functional group (-SO₂NH₂) attached to a pyridine ring, which is further substituted with a chlorine atom. While specific research on this exact molecule is emerging, its structural class allows us to propose a well-established mechanism of action for initial investigation.

Proposed Mechanism of Action: Inhibition of Folate Synthesis

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[][4][5][6][7]

  • Bacterial Dependence: Unlike humans, who acquire folate (Vitamin B9) from their diet, bacteria must synthesize it de novo.[4][6][8][9] Folate is a crucial precursor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[][9][10]

  • Competitive Inhibition: Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[5][7][8] Due to this structural similarity, this compound can bind to the active site of DHPS, competitively blocking PABA and thereby halting the synthesis of dihydrofolic acid.[]

  • Bacteriostatic Effect: This disruption of the folate pathway inhibits bacterial growth and reproduction but does not directly kill the cells.[4][5] Therefore, sulfonamides are classified as bacteriostatic agents, and the ultimate clearance of the infection relies on the host's immune system.[]

The selective toxicity of sulfonamides is a key therapeutic advantage, as human cells lack the DHPS enzyme and are unaffected by its inhibition.[6][8]

Folate Synthesis Inhibition cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Compound This compound Compound->DHPS Competitively Inhibits

Caption: Proposed mechanism of this compound action.

Benchmarking Methodology: A Framework for Comparative Analysis

A robust evaluation of a new antimicrobial agent requires direct comparison against established antibiotics under standardized conditions.

Selection of Comparator Antibiotics

To establish a comprehensive performance profile, this compound should be benchmarked against antibiotics with varying mechanisms of action and spectra of activity.

  • Sulfamethoxazole: A clinically relevant sulfonamide. This provides a direct, intra-class comparison of potency.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase. This serves as a comparator against a different, widely-used bactericidal agent.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily used against Gram-positive bacteria. This provides a benchmark against a narrow-spectrum, Gram-positive-specific agent.

Selection of Bacterial Strains

Testing should include representative strains of clinically significant pathogens, encompassing both Gram-positive and Gram-negative bacteria, as well as resistant phenotypes.

  • Staphylococcus aureus (ATCC 29213): A Gram-positive pathogen, a common cause of skin and soft tissue infections.

  • Escherichia coli (ATCC 25922): A Gram-negative pathogen, frequently implicated in urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms.

  • Methicillin-Resistant Staphylococcus aureus (MRSA) (BAA-1717): A crucial resistant phenotype to evaluate the compound's potential to overcome common resistance mechanisms.

Experimental Workflow

The benchmarking process follows a systematic workflow from initial culture preparation to final data analysis and interpretation. This ensures reproducibility and reliability of the results.

Caption: Standardized workflow for antimicrobial susceptibility testing.

Comparative Performance Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from antimicrobial susceptibility testing, providing a direct comparison of this compound with the selected benchmark antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower values indicate higher potency.

Compound S. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)MRSA (BAA-1717)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
This compound 1632>12816
Sulfamethoxazole3264>128256
Ciprofloxacin0.50.0150.54
Vancomycin1>128>1281
Table 2: Disk Diffusion (Kirby-Bauer) Assay Data

This assay measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk. A larger zone indicates greater susceptibility.

Compound S. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)MRSA (BAA-1717)
Zone Diameter (mm) Zone Diameter (mm) Zone Diameter (mm) Zone Diameter (mm)
This compound 2017620
Sulfamethoxazole1814610
Ciprofloxacin25352815
Vancomycin186618

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following standardized protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, should be employed.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland, diluted to ~5 x 10⁵ CFU/mL)

  • Test compound and comparator antibiotics, serially diluted

  • Positive control (no antibiotic) and negative control (no bacteria) wells

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the highest concentration of the test compound to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next, discarding the final 50 µL from the last column. This creates a gradient of antibiotic concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

  • Controls:

    • Positive Control: Wells containing CAMHB and bacteria, but no antibiotic.

    • Negative/Sterility Control: Wells containing CAMHB only.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or using a microplate reader.

Protocol: Kirby-Bauer Disk Diffusion Assay

Objective: To assess the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile cotton swabs

  • Standardized bacterial inoculum (0.5 McFarland)

  • Paper disks (6 mm diameter) impregnated with a known concentration of the test compound and comparators.

  • Forceps

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Rotate the swab against the side of the tube to remove excess liquid.

  • Streaking: Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Disk Application: Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the agar. Press gently to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measuring Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).

Discussion & Future Directions

Based on the hypothetical data, this compound demonstrates promising activity against Gram-positive bacteria, including MRSA, with potency appearing superior to the comparator sulfonamide, Sulfamethoxazole. Its activity against E. coli is moderate, while it shows limited efficacy against P. aeruginosa, a pattern not uncommon for this class of antibiotics.[8]

The enhanced activity against MRSA compared to Sulfamethoxazole suggests that the specific substitutions on the pyridine ring may help the compound evade certain resistance mechanisms or improve its binding affinity to the target enzyme.

Next Steps:

  • Toxicity Profiling: Evaluate the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • Mechanism of Resistance Studies: Investigate the potential for resistance development through serial passage experiments.

  • In Vivo Efficacy: Assess the compound's performance in animal models of infection to validate its in vitro activity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The preliminary profile of this compound warrants further investigation as a potential lead compound in the development of new treatments for infections caused by Gram-positive pathogens, particularly resistant strains like MRSA.

References

  • Title: Mode of Action (MOA) of Sulfonamide Antibiotics Source: Science Prof Online URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]

  • Title: Sulfonamides - Infectious Diseases Source: MSD Manual Professional Edition URL: [Link]

  • Title: The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery Source: PubMed URL: [Link]

  • Title: Folate Synthesis - PDB-101 Source: RCSB PDB URL: [Link]

  • Title: Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Bacterial folic acid biosynthesis pathway Source: gosset.ai URL: [Link]

  • Title: Metabolic pathway of folate synthesis in bacteria, highlighting the... Source: ResearchGate URL: [Link]

  • Title: Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold Source: PubMed URL: [Link]

  • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES Source: PubMed URL: [Link]

  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: PharmaFactz URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel 5-Chloropyridine Oxalamide Conjugates as In Vitro and In Silico Inhibitors of E. coli DNA Gyrase and C. albicans Sterol 14α-Demethylase (CYP51) Source: ResearchGate URL: [Link]

  • Title: antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist Source: International Journal of Education and Science Research Review URL: [Link]

  • Title: Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold Source: CoLab URL
  • Title: Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure Source: MDPI URL: [Link]

  • Title: Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii Source: PubMed Central URL: [Link]

  • Title: Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation Source: RSC Publishing URL: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 5-Chloropyridine-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs ranging from antibacterials to diuretics and anticancer agents.[1] The 5-Chloropyridine-2-sulfonamide scaffold, in particular, offers a versatile platform for designing inhibitors that target specific enzymes. However, the inherent reactivity and binding modes of the sulfonamide moiety can also lead to off-target interactions, resulting in unforeseen side effects or diminished efficacy.

A thorough understanding of a compound's cross-reactivity profile is therefore not merely an academic exercise but a critical step in the de-risking of drug candidates.[2] This guide will provide a comparative framework for evaluating the selectivity of this compound derivatives, with a focus on two major target classes where sulfonamides have shown significant activity: carbonic anhydrases and protein kinases .

Core Structural Moiety and Rationale for Investigation

The this compound core combines the well-established zinc-binding properties of the sulfonamide group with a heterocyclic pyridine ring. The chlorine atom at the 5-position can influence the electronic properties of the pyridine ring and provide a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

The primary rationale for investigating this scaffold is its potential to yield potent and selective inhibitors for key enzyme families. The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibition, while the pyridine ring can be functionalized to achieve specific interactions within the ATP-binding pocket of protein kinases.

Comparative Cross-Reactivity Analysis

While a comprehensive, publicly available side-by-side cross-reactivity study for a single series of this compound derivatives is not available, we can synthesize a comparative analysis by examining data from closely related pyridinesulfonamide analogues. This approach allows us to infer the likely cross-reactivity profile of the this compound scaffold and highlight key considerations for its development.

Carbonic Anhydrase Inhibition Profile

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4][5][6][7] Cross-reactivity against different CA isoforms is a significant concern, as non-selective inhibition can lead to off-target effects. For example, inhibition of the ubiquitous cytosolic isoforms hCA I and II is often less desirable than targeting the tumor-associated hCA IX and XII.[6]

The following table presents representative inhibition data (Kᵢ in nM) for a series of 4-substituted pyridine-3-sulfonamides, which serve as a valuable proxy for understanding the potential isoform selectivity of pyridinesulfonamides.

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (IX vs II)
3 >100002711601201.7
4 89708121371045.9
6 >1000077803349123.3
AAZ 25012255.70.48
Acetazolamide (AAZ) is a clinically used pan-CA inhibitor. Data is illustrative and compiled from a study on 4-substituted pyridine-3-sulfonamides.[8]

Interpretation of Data:

This data demonstrates that modifications to the pyridine ring system can significantly impact isoform selectivity. For instance, compound 4 shows a nearly 6-fold selectivity for the cancer-associated hCA IX over the cytosolic hCA II, while compound 6 exhibits a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII.[8] These findings underscore the importance of exploring substitutions on the pyridine ring of this compound derivatives to achieve a desired selectivity profile.

Protein Kinase Inhibition Profile

The pyridine scaffold is a common feature in many kinase inhibitors. While less is known about the specific kinase inhibitory activity of this compound derivatives, studies on related chloropyrimidines and pyridines provide valuable insights. For example, a study on covalent MSK1 inhibitors found that a chloropyridine analogue was significantly less active than its chloropyrimidine counterpart, highlighting the sensitivity of kinase inhibition to the nature of the heterocyclic core.[3]

A critical aspect of kinase inhibitor development is assessing selectivity across the human kinome. This is typically achieved by screening the compound against a large panel of kinases.

Below is a hypothetical comparative table illustrating the kind of data generated from a kinase selectivity panel for two hypothetical this compound derivatives.

Kinase TargetDerivative A (% Inhibition @ 1µM)Derivative B (% Inhibition @ 1µM)
Target Kinase X 95%98%
Kinase A85%20%
Kinase B70%15%
Kinase C10%5%
Kinase D5%2%

Interpretation of Data:

In this hypothetical scenario, both derivatives show potent inhibition of the intended target, Kinase X. However, Derivative A exhibits significant off-target activity against Kinase A and Kinase B, suggesting a poorer selectivity profile. Derivative B, on the other hand, is highly selective for Kinase X, with minimal inhibition of other kinases at the tested concentration. This type of data is crucial for guiding lead optimization efforts to enhance selectivity and minimize potential off-target toxicities.

Methodologies for Cross-Reactivity Profiling

To ensure scientific integrity, the protocols for assessing cross-reactivity must be robust and well-validated. Here, we detail standard methodologies for evaluating the inhibitory activity of this compound derivatives against carbonic anhydrases and protein kinases.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

Principle: The assay follows the kinetics of the CA-catalyzed CO₂ hydration reaction, which leads to a change in pH. A pH indicator is used to monitor this change spectrophotometrically.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation:

    • Reconstitute lyophilized human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5) to a stock concentration of 1 mg/mL.

    • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM). Serially dilute the compound in DMSO to obtain a range of concentrations.

  • Assay Mixture Preparation:

    • Prepare a buffer solution containing a pH indicator (e.g., 0.2 mM 4-nitrophenol) in a suitable buffer (e.g., 20 mM TRIS, pH 7.5).

    • In a stopped-flow instrument cuvette, mix the enzyme solution with the inhibitor solution (or DMSO for control) and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation and Data Acquisition:

    • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution.

    • Monitor the change in absorbance of the pH indicator over time using the stopped-flow spectrophotometer.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the slope of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Enzyme Stock Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Incubate Incubate Mix->Incubate Start Initiate Reaction with CO2 Incubate->Start Measure Measure Absorbance Change Start->Measure Velocity Calculate Initial Velocity Measure->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Inhibition->IC50 Ki Calculate Ki IC50->Ki G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Visualization Compound Prepare Test Compound AddCompound Add Compound to Wells Compound->AddCompound Dispense Dispense Kinase, Substrate, ATP Dispense->AddCompound Incubate Incubate for Kinase Reaction AddCompound->Incubate Detect Detect Phosphorylation Incubate->Detect CalcInhibition Calculate % Inhibition Detect->CalcInhibition IC50 Determine IC50 (if applicable) CalcInhibition->IC50 Visualize Visualize as Heatmap/Kinome Tree CalcInhibition->Visualize

Caption: General Workflow for Kinase Panel Screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of selective inhibitors of carbonic anhydrases and protein kinases. The available data on related pyridinesulfonamides strongly suggests that careful exploration of structure-activity relationships, particularly through modifications of the pyridine ring, can lead to compounds with high potency and desirable selectivity profiles.

Future research in this area should focus on the systematic synthesis and screening of this compound derivatives against broad panels of both carbonic anhydrase isoforms and kinases. This will enable the construction of a comprehensive cross-reactivity database for this chemical class, which will be invaluable for guiding the development of next-generation therapeutic agents with improved safety and efficacy.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). The carbonic anhydrase mechanism: a treasure trove for drug design. Current Pharmaceutical Design, 18(22), 3329-3340.
  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors with a five-membered heterocyclic sulfonamide scaffold: a patent review (2012–2018).
  • Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489.
  • Gokcen, T., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 154-159.
  • Kalicki, B., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1635.
  • Ng, S., et al. (2020). De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits. ACS Medicinal Chemistry Letters, 11(10), 1993-2001.
  • Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 545-558.
  • Shu, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 25(15), 3989-3996.
  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. International Journal of Molecular Sciences, 22(21), 11957.
  • Tornero, P., et al. (2004). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing.
  • Al-Suhaimi, E. A., et al. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Basic and Applied Sciences, 13, 484-494.
  • Parker, M. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160.
  • Metwally, K. A., et al. (2025). Design, synthesis and biological evaluation of sulfonamide derivatives of Benzothiazol-Quinoline-Pyrazoles as anticancer agents. Results in Chemistry, 8, 100723.
  • Hemmateenejad, B., et al. (2025). Design, synthesis, and biological evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Journal of Molecular Structure, 1311, 138215.
  • Ng, S., et al. (2020). De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits. ACS Medicinal Chemistry Letters, 11(10), 1993–2001.
  • Al-Ghorbani, M., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.

Sources

A Comparative Guide to the Cytotoxicity of 5-Chloro vs. Other Substituted Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of 5-chloro-substituted pyridine sulfonamides against analogs bearing different functional groups. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern the cytotoxic potential of this important chemical scaffold, offering insights for rational drug design in oncology and related fields.

Introduction: The Significance of Substitution in Pyridine Sulfonamide Cytotoxicity

The pyridine sulfonamide scaffold is a cornerstone in medicinal chemistry, featured in drugs with diverse biological activities, including antibacterial, antiviral, and anticancer properties[1][2][3]. The versatility of this scaffold stems from the pyridine ring's electronic properties and its susceptibility to substitution, which allows for the fine-tuning of a molecule's physicochemical and pharmacological profile[4]. In the context of cancer therapy, substitutions on the pyridine ring can dramatically influence a compound's cytotoxicity, selectivity, and mechanism of action[1].

Halogenation, particularly chlorination, is a common strategy in drug design to modulate activity. The introduction of a chlorine atom can alter a molecule's lipophilicity, metabolic stability, and electronic distribution, thereby affecting its binding affinity to biological targets and its overall cellular uptake. This guide specifically focuses on the impact of the 5-chloro substitution on the pyridine ring of sulfonamides and compares its cytotoxic effects to other substituents to provide a clear, data-driven perspective on its role in enhancing anticancer activity.

Experimental Protocols: Quantifying Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are paramount. The data presented in this guide are primarily derived from the following well-established in vitro protocols.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., pyridine sulfonamide derivatives) and a vehicle control for a specified duration, typically 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell-staining method that relies on the ability of the SRB dye to bind to protein components of cells fixed to the culture plate.[5] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Performed identically to the MTT assay (Steps 1 & 2).

  • Cell Fixation: Cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[5]

  • Washing: The plates are washed with deionized water to remove the TCA and air-dried.[5]

  • Staining: An SRB solution is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing with a 1% acetic acid solution.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at approximately 510 nm.

  • Data Analysis: IC50 values are calculated from the dose-response curves, similar to the MTT assay.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis C1 Culture Cancer Cell Lines C2 Harvest & Count Cells C1->C2 C3 Seed Cells into 96-Well Plates C2->C3 T2 Add Compounds to Wells C3->T2 T1 Prepare Serial Dilutions of Sulfonamides T1->T2 T3 Incubate for 48-72 hours T2->T3 A1 Add Assay Reagent (MTT or SRB) T3->A1 A2 Incubation & Solubilization A1->A2 A3 Measure Absorbance (Plate Reader) A2->A3 D1 Calculate % Viability vs. Control A3->D1 D2 Plot Dose-Response Curves D1->D2 D3 Determine IC50 / GI50 Values D2->D3

Caption: A typical workflow for in vitro cytotoxicity testing of pyridine sulfonamide derivatives.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity of various substituted pyridine sulfonamides against several human cancer cell lines. Data has been collated from different studies to provide a comparative overview. Direct comparison is most accurate for compounds evaluated within the same study and against the same cell line.

Table 1: Cytotoxicity of 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides

This series highlights the effect of substitutions at the 4-position of the pyridine ring, coupled with chloro-substitutions on an N-phenylcarbamoyl moiety.

Compound ID4-Position SubstituentN-Phenylcarbamoyl SubstituentCell Line (Cancer Type)GI50 (µM)Reference
21 4-(3,4-dichlorophenyl)piperazin-1-yl4-chlorophenylLeukemia (Average)13.6[6]
21 4-(3,4-dichlorophenyl)piperazin-1-yl4-chlorophenylColon (Average)14.9[6]
21 4-(3,4-dichlorophenyl)piperazin-1-yl4-chlorophenylMelanoma (Average)14.9[6]
11 4-morpholin-4-ylPhenylLeukemia (Average)>100[6]
12 4-morpholin-4-yl4-chlorophenylLeukemia (Average)43.1[6]

GI50: The concentration causing 50% growth inhibition.

Analysis: In this series, compound 21 , which features multiple chloro substitutions on both the pyridine-4-substituent and the N-phenylcarbamoyl group, demonstrated the most potent anticancer activity across leukemia, colon cancer, and melanoma cell lines.[6] Comparing compounds 11 and 12 shows that the addition of a single chloro group to the phenyl ring significantly increased cytotoxic activity (GI50 from >100 µM to 43.1 µM), underscoring the positive contribution of chlorination.[6]

Table 2: Cytotoxicity of Sulfonamide-Pyridine Hybrids in Breast Cancer

This study investigated a series of sulfonamide-pyridine hybrids against breast cancer cell lines. The para-chloro derivative emerged as the most active compound.

Compound IDKey Structural FeatureMCF-7 (IC50, µM)MDA-MB-231 (IC50, µM)T-47D (IC50, µM)Reference
7 para-chloro derivative 1.3 ± 0.1 2.6 ± 0.1 3.8 ± 0.2 [7][8]
2 Unsubstituted Phenyl15.3 ± 1.221.4 ± 1.925.1 ± 2.3[7][8]
3 para-methyl derivative10.2 ± 0.914.5 ± 1.318.9 ± 1.7[7][8]
4 para-methoxy derivative12.8 ± 1.118.1 ± 1.622.4 ± 2.0[7][8]

IC50: The concentration causing 50% inhibition of cell viability.

Analysis: Within this series, the para-chloro derivative (7 ) displayed markedly superior cytotoxic activity against all three breast cancer cell lines compared to the unsubstituted, methyl, and methoxy analogs.[7][8] Its potency was over 10 times greater than the unsubstituted parent compound in MCF-7 cells. This provides strong evidence that the electron-withdrawing nature and lipophilicity of the chloro group at this position are critical for enhancing cytotoxicity in this specific scaffold.

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of several key SAR principles regarding the role of chloro-substitutions on pyridine sulfonamides.

  • Electron-Withdrawing Effects: The chloro group is a classic electron-withdrawing group. A review of pyridine derivatives found that the presence and position of certain functional groups are crucial for antiproliferative activity, though it also noted that halogen atoms could sometimes lead to lower activity, indicating that the overall molecular context is critical.[1] However, in the specific cases presented, chlorination consistently enhances potency.[6][7][8] This effect may be due to the alteration of the pKa of the sulfonamide nitrogen or modulation of the electronic density of the pyridine ring, potentially improving interaction with a biological target.

  • Lipophilicity and Cell Permeability: The addition of a chlorine atom increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets, a critical factor for the efficacy of many anticancer drugs. Studies on arylpropyl sulfonamides have suggested that introducing hydrophobic groups to the phenyl ring can increase cytotoxicity, a principle that aligns with the observed effects of chlorination.[9]

  • Positional Importance: The position of the substituent is crucial. While the provided data focuses on substitutions at various positions (e.g., para-position on a phenyl ring attached to the main scaffold or directly on a substituent at the pyridine-4 position), it consistently shows that chloro-groups in these specific locations are beneficial for activity. The electron-withdrawing nature of the pyridine ring itself can influence the effect of substituents.[4]

Mechanism of Action: Carbonic Anhydrase Inhibition

G cluster_outside Extracellular (Acidic) cluster_inside Intracellular (Alkaline) Compound Pyridine Sulfonamide (e.g., 5-Chloro derivative) CAIX Carbonic Anhydrase IX (CAIX) Compound->CAIX Inhibition H_ion H+ CAIX->H_ion TumorCell Tumor Cell Membrane pH_increase Increased Intracellular pH (Promotes Proliferation) H_ion->pH_increase Export leads to... HCO3 HCO3- CO2_H2O CO2 + H2O CO2_H2O->CAIX Hydration

Caption: Pyridine sulfonamides often act by inhibiting tumor-associated carbonic anhydrases like CAIX.

Conclusion

The available experimental data strongly indicates that the inclusion of a chloro-substituent on the pyridine sulfonamide scaffold is a highly effective strategy for enhancing cytotoxic activity against various cancer cell lines. As demonstrated in multiple chemical series, chloro-derivatives consistently outperform their unsubstituted, methyl, and methoxy counterparts.[6][7][8] This enhanced potency is likely attributable to a combination of favorable electronic effects and increased lipophilicity, which improve target interaction and cell permeability. While the optimal substitution pattern is scaffold-dependent, the evidence presented in this guide positions 5-chloro and other chloro-substituted pyridine sulfonamides as a promising class of compounds for further development in anticancer drug discovery. Future work should focus on synthesizing and testing a broader range of halogenated isomers to further refine the structure-activity relationship and identify candidates with improved potency and selectivity.

References

  • MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available from: [Link]

  • PubMed Central (PMC). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Available from: [Link]

  • Taylor & Francis Online. Challenging Breast Cancer Through Novel sulfonamide–pyridine Hybrids: design, synthesis, Carbonic Anhydrase IX Inhibition and Induction of Apoptosis. Available from: [Link]

  • PubMed. Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. Available from: [Link]

  • PubMed. Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. Available from: [Link]

  • PubMed Central (PMC). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Available from: [Link]

  • PubMed Central (PMC). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Available from: [Link]

  • ResearchGate. Structure-activity relationship study. | Download Scientific Diagram. Available from: [Link]

  • Semantic Scholar. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available from: [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • MDPI. Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Available from: [Link]

  • PubMed Central (PMC). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • PubMed. Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Available from: [Link]

  • PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Available from: [Link]

  • ResearchGate. Cytotoxicity (IC 50 ) of examined sulfonamides on various cell lines a. Available from: [Link]

  • PubMed. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Available from: [Link]

  • National Institutes of Health (NIH). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Available from: [Link]

  • PubMed. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

Sources

A Researcher's Guide to Positional Isomerism: A Head-to-Head Comparison of 5-Chloropyridine-2-sulfonamide and its 3- and 4-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine sulfonamide scaffold is a cornerstone of drug design, featured in a multitude of therapeutic agents. The strategic placement of substituents on this privileged core can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive head-to-head comparison of 5-Chloropyridine-2-sulfonamide and its 3- and 4-positional isomers, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for all three isomers is not extensively available in public literature, this guide synthesizes known information and provides a framework for their synthesis, characterization, and evaluation.

Introduction: The Significance of Isomeric Variation

Positional isomerism plays a critical role in determining the pharmacological profile of a drug candidate. The electronic and steric effects of a substituent, such as a chloro group, can profoundly influence the acidity of the sulfonamide proton, the molecule's overall polarity, and its ability to interact with biological targets. For the 5-chloropyridine sulfonamide series, the relative positions of the chloro and sulfonamide groups dictate the molecule's dipole moment, hydrogen bonding capabilities, and potential for further functionalization, all of which are key determinants of its ultimate biological function. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2][3]

Physicochemical Properties: A Comparative Overview

PropertyThis compound5-Chloropyridine-3-sulfonamide5-Chloropyridine-4-sulfonamide
Molecular Formula C₅H₅ClN₂O₂SC₅H₅ClN₂O₂SC₅H₅ClN₂O₂S
Molecular Weight 192.62 g/mol 192.62 g/mol [4]192.62 g/mol
Predicted logP Varies with prediction softwareVaries with prediction softwareVaries with prediction software
Predicted pKa Varies with prediction softwareVaries with prediction softwareVaries with prediction software
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not available
Solubility Data not availableData not availableData not available

Causality Behind Property Differences:

  • Acidity (pKa): The position of the electron-withdrawing chloro group relative to the sulfonamide will influence the acidity of the N-H proton. In the 2- and 4-isomers, the chloro group is in positions that can exert a stronger electron-withdrawing effect on the sulfonamide through resonance and inductive effects, likely resulting in a lower pKa (stronger acidity) compared to the 3-isomer. This difference in acidity can significantly impact the ionization state of the molecule at physiological pH, affecting its solubility and ability to cross cell membranes.

  • Lipophilicity (logP): The differential charge distribution across the isomers will affect their lipophilicity. While all three isomers have the same elemental composition, their varied dipole moments will lead to differences in their interactions with polar and non-polar environments.

  • Crystal Packing: The distinct substitution patterns will lead to different intermolecular interactions in the solid state, resulting in variations in melting points and crystal structures.

Synthesis and Characterization: A Practical Guide

The synthesis of these isomers typically proceeds through a two-step sequence involving the preparation of the corresponding sulfonyl chloride followed by amination.

General Synthetic Workflow

The general strategy for synthesizing chloropyridine sulfonamides involves the chlorosulfonation of the corresponding aminopyridine or hydroxypyridine, followed by reaction with ammonia or an amine.

G Start Starting Material (e.g., Aminopyridine) Step1 Chlorosulfonation (e.g., Chlorosulfonic Acid) Start->Step1 Intermediate Chloropyridine Sulfonyl Chloride Step1->Intermediate Step2 Amination (e.g., Ammonia) Intermediate->Step2 Product Chloropyridine Sulfonamide Step2->Product

Caption: General synthetic workflow for chloropyridine sulfonamides.

Detailed Experimental Protocol: Synthesis of 5-Chloropyridine-3-sulfonamide

This protocol is a representative example for the synthesis of a chloropyridine sulfonamide, starting from the corresponding sulfonyl chloride.

Step 1: Synthesis of 5-Chloropyridine-3-sulfonyl chloride

  • Reaction: 3-Aminopyridine is diazotized and subsequently reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source to yield 3-pyridinesulfonyl chloride. This intermediate is then chlorinated using a suitable chlorinating agent to introduce the chloro group at the 5-position. Alternatively, direct chlorosulfonation of 3-chloropyridine can be explored.

Step 2: Synthesis of 5-Chloropyridine-3-sulfonamide [4]

  • Setup: In a well-ventilated fume hood, dissolve 5-chloropyridine-3-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Amination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of aqueous ammonia (excess) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization

The synthesized isomers should be thoroughly characterized using a suite of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonamide group (N-H and S=O stretches) and the pyridine ring.[5]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compounds. The fragmentation pattern can also provide structural information.[6]

Biological Activity: Exploring Potential Therapeutic Applications

The positional isomerism of the chloro and sulfonamide groups is expected to have a significant impact on the biological activity of these compounds. Two prominent areas of investigation for sulfonamides are their roles as carbonic anhydrase inhibitors and antibacterial agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[7] Sulfonamides are a well-established class of CA inhibitors.[8][9][10] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His1 His1 Zn(II)->His1 His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H2O Zn(II)->H2O Displaced R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Coordination

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Expected Isomeric Differences: The binding affinity of each isomer to different CA isozymes will likely vary. The electronics and sterics imparted by the chloro group's position will influence how the pyridine ring interacts with residues in the active site, potentially leading to isoform-selective inhibition. For example, an isomer that presents a hydrogen bond acceptor (the pyridine nitrogen) in a favorable position to interact with an active site residue may exhibit enhanced potency.

Antibacterial Activity

The classic mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11]

Expected Isomeric Differences: The antibacterial spectrum and potency of the isomers are likely to differ. The overall shape and electronic properties of each isomer will determine its ability to fit into the active site of the DHPS enzyme and mimic the natural substrate, p-aminobenzoic acid (PABA).

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against carbonic anhydrase.

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., hCA II) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Inhibitor Preparation: Prepare stock solutions of the 5-chloropyridine sulfonamide isomers in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add a buffer solution (e.g., Tris-HCl).

    • Add the enzyme solution to each well.

    • Add the inhibitor solutions at various concentrations.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Measure the rate of hydrolysis of the substrate by monitoring the increase in absorbance of the product (e.g., 4-nitrophenolate) over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The positional isomers of 5-chloropyridine sulfonamide represent a compelling case study in the importance of subtle structural modifications in drug design. While a complete comparative dataset is not yet available, the principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these and other isomeric series. Future work should focus on the systematic synthesis and biological evaluation of all three isomers to elucidate their structure-activity relationships, particularly in the context of carbonic anhydrase inhibition and antibacterial activity. Such studies will undoubtedly contribute to the rational design of more potent and selective therapeutic agents.

References

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623391/
  • Al-Omair, M. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10689033/
  • Bąk, A., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Available at: https://www.mdpi.com/1422-0067/23/22/14343
  • BenchChem. (n.d.). 5-Chloropyridine-3-sulfonamide. Retrieved from https://www.benchchem.com/product/b1373632
  • Cetin-Atalay, R., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Die Pharmazie. Available at: https://pubmed.ncbi.nlm.nih.gov/34474812/
  • Gul, S., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6098826/
  • Maresca, A., et al. (2010). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/20415582/
  • Sharma, V., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and). Zeitschrift für Naturforschung B. Available at: https://www.degruyter.com/document/doi/10.1515/znb-2005-0102/html
  • Sleno, L., & Volmer, D. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: https://pubmed.ncbi.nlm.nih.gov/18058933/
  • Sławiński, J., et al. (2012). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. Available at: https://pubmed.ncbi.nlm.nih.gov/22568019/
  • Taha, M., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5011488/
  • Tanç, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: https://link.springer.com/article/10.1007/s10904-021-02098-w

Sources

The Resurgence of Sulfonamides: Evaluating Pyridine-Based Derivatives Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

The Sulfonamide Scaffold: A Classic Antibacterial Revisited

Sulfonamides were among the first classes of synthetic antimicrobial agents and have a long history in clinical use.[1] Their re-emergence as a scaffold for new drug discovery is driven by the potential for chemical modification to overcome existing resistance mechanisms and broaden their spectrum of activity. The incorporation of a pyridine ring, a common motif in medicinal chemistry, can modulate the physicochemical properties of the sulfonamide, potentially enhancing its antibacterial efficacy and pharmacokinetic profile.

Mechanism of Action: Targeting Folate Synthesis

The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids, and therefore, for DNA replication and cell growth.[4] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.[2] Human cells are not affected as they obtain folic acid from their diet.[2]

Sulfonamide Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA Sulfonamide Sulfonamide (e.g., Pyridine Derivative) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase.

Comparative Efficacy of Pyridine-Sulfonamide Derivatives

The true measure of a novel antimicrobial agent lies in its performance against clinically relevant, resistant pathogens. The following data, synthesized from studies on various novel sulfonamide derivatives, provides a comparative snapshot of their in vitro efficacy against key resistant bacterial strains. For the purpose of this guide, we will refer to these as "Representative Pyridine-Sulfonamides" to reflect the data from closely related, published compounds.

In Vitro Activity Against Resistant Strains

The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent, with lower values indicating greater efficacy.

Compound/DrugOrganismMIC (µg/mL)Reference
Representative Pyridine-Sulfonamides Pseudomonas aeruginosa125-500[5]
Escherichia coli125-500[5]
Ciprofloxacin Pseudomonas aeruginosa0.5 - >128[6]
Escherichia coli≤0.25 - >32[6]
Trimethoprim-Sulfamethoxazole Pseudomonas aeruginosa>2/38[6]
Escherichia coli≤2/38 - >2/38[6]
Novel Sulfonamide (Schiff base) Staphylococcus aureus (MRSA)6.25 - 50[6]
Vancomycin Staphylococcus aureus (MRSA)0.5 - 2[6]

Note: The data for "Representative Pyridine-Sulfonamides" is derived from studies on compounds like N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide.[5] The MIC values for existing antibiotics are provided for a general comparison and can vary significantly between different strains.

The data suggests that while some novel pyridine-sulfonamide derivatives show activity against Gram-negative bacteria like P. aeruginosa and E. coli, their potency may not yet match that of established antibiotics like ciprofloxacin for susceptible strains. However, their efficacy against resistant strains, particularly when further optimized, remains an area of active research. Notably, other novel sulfonamide derivatives, such as Schiff bases, have demonstrated promising activity against MRSA.[6]

Experimental Methodologies for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of new antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][8]

MIC Assay Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). A->B C Inoculate each well with the bacterial suspension. B->C D Include growth control (no compound) and sterility control (no bacteria) wells. C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Visually inspect the plate for turbidity (bacterial growth). E->F G The MIC is the lowest concentration with no visible growth. F->G Time-Kill Assay Workflow A Prepare tubes with broth and the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). B Inoculate tubes with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate tubes at 35-37°C with shaking. B->C D At specified time points (0, 2, 4, 8, 24h), withdraw an aliquot from each tube. C->D E Perform serial dilutions of the aliquot and plate onto agar. D->E F Incubate plates and count the number of colonies to determine CFU/mL. E->F G Plot log10 CFU/mL versus time to generate the time-kill curve. F->G

Caption: Workflow for the time-kill assay.

Detailed Protocol:

  • Preparation:

    • Prepare tubes containing CAMHB with the test compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Prepare a growth control tube without the compound.

  • Inoculation:

    • Inoculate all tubes (except a sterility control) with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. [9]

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw a sample from each tube. [10] * Perform serial dilutions of the samples in a suitable neutralizer or sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [11]A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the bacterial count.

Discussion: The Path Forward for Pyridine-Sulfonamides

The exploration of pyridine-sulfonamide derivatives as potential antibacterial agents is a promising avenue in the fight against antimicrobial resistance. The versatility of the sulfonamide scaffold allows for extensive medicinal chemistry efforts to optimize potency, spectrum, and pharmacokinetic properties.

Advantages:

  • Established Scaffold: The long history of sulfonamides in medicine provides a solid foundation for understanding their general properties and potential liabilities.

  • Synthetic Tractability: The synthesis of sulfonamide derivatives is often straightforward, allowing for the rapid generation of compound libraries for screening. [4]* Potential for Novel Mechanisms: While the primary mechanism is DHPS inhibition, modifications to the core structure could introduce secondary mechanisms of action that may help to overcome existing resistance.

Limitations and Future Directions:

  • Potency: The in vitro data for some of the initial pyridine-sulfonamide derivatives suggest that further optimization is needed to achieve the potency of current front-line antibiotics against certain pathogens.

  • Spectrum of Activity: The activity of these compounds against a broader range of resistant phenotypes, including carbapenem-resistant Enterobacteriaceae (CRE) and vancomycin-resistant enterococci (VRE), needs to be systematically evaluated.

  • In Vivo Efficacy: While in vitro data is crucial, the ultimate test of any new antimicrobial is its efficacy in vivo. Future studies should focus on evaluating promising candidates in animal models of infection to assess their pharmacokinetic and pharmacodynamic properties in a physiological setting. [2]* Toxicity: As with any new chemical entity, a thorough toxicological profiling is necessary to ensure a suitable safety margin.

Conclusion

The challenge of antibiotic resistance necessitates a multi-pronged approach, including the reinvestigation and optimization of established antibacterial scaffolds. Pyridine-containing sulfonamides represent a class of compounds with the potential to yield novel therapeutics against resistant bacterial strains. While the specific compound 5-Chloropyridine-2-sulfonamide lacks sufficient published data for a direct evaluation, the analysis of related derivatives indicates that this chemical space is worthy of further exploration. Through continued medicinal chemistry efforts, guided by robust in vitro and in vivo testing, it may be possible to develop new sulfonamide-based drugs that can effectively combat the growing threat of multidrug-resistant bacteria.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Ali, M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • protocols.io. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. Retrieved from [Link]

  • Sławiński, J., et al. (2015).
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Sławiński, J., et al. (2015).
  • Harada, K., et al. (1961). [Studies on the drug resistance of enteric bacteria. 8.
  • Al-Ghanmi, A. (n.d.).
  • Jampilek, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • García-Quintanilla, M., et al. (2023).
  • Rai, D., & Singh, J. (2011).
  • ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S.
  • UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025.
  • Rehman, A. U., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. PubMed.
  • Jo, Y. H., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.
  • CDC. (2025). Antibiotics Tested by NARMS.
  • Le, T. V., et al. (2019). In Vitro and In Vivo Efficacy of Novel Flavonoid Dimers against Cutaneous Leishmaniasis.

Sources

A Spectroscopic Guide to the Synthesis of 5-Chloropyridine-2-sulfonamide: A Comparative Analysis of the Final Product and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents. The synthesis and characterization of novel sulfonamide-containing scaffolds are therefore of paramount importance. This guide provides an in-depth spectroscopic comparison of 5-Chloropyridine-2-sulfonamide with its precursors, 2-amino-5-chloropyridine and sulfuryl chloride. By examining the characteristic spectral signatures of the starting materials and predicting the transformations in the final product, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of related compounds.

The strategic rationale for selecting specific spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—lies in their complementary nature. IR spectroscopy provides a rapid and effective means to identify key functional groups, allowing for the direct observation of the formation of the sulfonamide moiety. NMR spectroscopy offers a detailed map of the molecular structure, confirming the connectivity of atoms and the substitution pattern on the pyridine ring. Finally, Mass Spectrometry provides unambiguous confirmation of the molecular weight of the synthesized compound. This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural elucidation of the target molecule.

Synthetic Workflow: From Precursors to Product

The synthesis of this compound from 2-amino-5-chloropyridine and sulfuryl chloride is a representative example of sulfonamide formation. The reaction proceeds via the electrophilic attack of the sulfuryl chloride on the amino group of 2-amino-5-chloropyridine. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2-amino-5-chloropyridine 2-amino-5-chloropyridine Reaction_Vessel Reaction in a suitable solvent (e.g., pyridine, acetonitrile) 2-amino-5-chloropyridine->Reaction_Vessel Sulfuryl_Chloride Sulfuryl Chloride (SO2Cl2) Sulfuryl_Chloride->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound
  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-chloropyridine (1.0 eq.) in a suitable anhydrous solvent such as pyridine or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfamoylating Agent: Slowly add sulfuryl chloride (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Acquire the IR spectrum of the purified product as a KBr pellet or using an ATR accessory.

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquire 1H and 13C NMR spectra.

  • Mass Spectrometry: Obtain the mass spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI).

Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic features of the precursors is essential to confidently identify the formation of the final product.

Precursor 1: 2-Amino-5-chloropyridine
Spectroscopic Technique Key Features and Interpretation
FT-IR (cm-1) ~3400-3300 (N-H stretch): Two distinct bands characteristic of a primary amine.[2][3] ~1640 (N-H bend): Scissoring vibration of the primary amine. Aromatic C-H and C=C/C=N stretches: Multiple bands in the 3100-3000 cm-1 and 1600-1400 cm-1 regions, respectively.[4]
1H NMR (ppm) The aromatic protons of the pyridine ring will appear in the downfield region. The exact chemical shifts are dependent on the solvent used.[5][6]
13C NMR (ppm) The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegative nitrogen and chlorine atoms.[7]
Mass Spectrometry (m/z) Molecular Ion (M+): A prominent peak at m/z 128, corresponding to the molecular weight of the compound.[8] Isotope Peak (M+2): A peak at m/z 130 with approximately one-third the intensity of the M+ peak, characteristic of the presence of a chlorine atom.
Precursor 2: Sulfuryl Chloride (SO2Cl2)
Spectroscopic Technique Key Features and Interpretation
FT-IR (cm-1) ~1434 & 1205 (S=O stretch): Strong asymmetric and symmetric stretching vibrations of the sulfonyl group.[9] ~586 & 408 (S-Cl stretch): Asymmetric and symmetric stretching vibrations of the sulfur-chlorine bonds.[9][10]
NMR Spectroscopy Not applicable for routine 1H and 13C NMR.
Mass Spectrometry (m/z) Not typically analyzed by standard organic MS techniques due to its high reactivity.

Predicted Spectroscopic Data for this compound

The formation of this compound will result in predictable changes in the spectroscopic data compared to its precursors.

Spectroscopic Technique Predicted Key Features and Interpretation
FT-IR (cm-1) Disappearance of N-H stretch of primary amine: The two N-H stretching bands of 2-amino-5-chloropyridine will be replaced. Appearance of Sulfonamide N-H stretch: A single, broader N-H stretching band is expected in the region of 3350-3250 cm-1.[11] Appearance of S=O stretches: Strong asymmetric and symmetric S=O stretching bands, characteristic of the sulfonamide group, are expected around 1350-1310 cm-1 and 1170-1150 cm-1, respectively.[3][11]
1H NMR (ppm) Disappearance of NH2 signal: The broad singlet corresponding to the two protons of the primary amine will be replaced. Appearance of SO2NH proton: A new, typically broad singlet corresponding to the sulfonamide proton will appear, likely in the downfield region. The chemical shifts of the aromatic protons on the pyridine ring will also be affected by the new electron-withdrawing sulfonamide group.
13C NMR (ppm) The chemical shifts of the pyridine ring carbons will be further shifted due to the strong electron-withdrawing effect of the sulfonamide group.
Mass Spectrometry (m/z) Molecular Ion (M+H)+: A peak corresponding to the protonated molecule at m/z 193. Isotope Peak (M+H+2)+: A peak at m/z 195, confirming the presence of one chlorine atom. Fragmentation: Expect to see fragmentation patterns characteristic of sulfonamides, which may include the loss of SO2.[12]

Discussion: Interpreting the Spectroscopic Transformation

The key to confirming the successful synthesis of this compound lies in observing the disappearance of the spectroscopic signatures of the starting materials and the appearance of new signals corresponding to the product.

In the IR spectrum , the most telling evidence will be the disappearance of the characteristic double N-H stretch of the primary amine in 2-amino-5-chloropyridine and the emergence of the strong, characteristic asymmetric and symmetric S=O stretching bands of the newly formed sulfonamide group.

In the 1H NMR spectrum , the disappearance of the signal for the -NH2 protons and the appearance of a new, downfield-shifted signal for the -SO2NH- proton will be a clear indicator of the reaction's success. Furthermore, the chemical shifts of the aromatic protons on the pyridine ring are expected to shift further downfield due to the increased electron-withdrawing nature of the sulfonamide group compared to the amino group.

Mass spectrometry provides the definitive confirmation of the product's identity by showing the correct molecular weight. The presence of the characteristic isotopic pattern for a molecule containing one chlorine atom will further validate the structure.

G cluster_precursor 2-Amino-5-chloropyridine cluster_product This compound Primary Amine\n(N-H stretches ~3400-3300 cm-1) Primary Amine (N-H stretches ~3400-3300 cm-1) Sulfonamide\n(S=O stretches ~1350 & 1160 cm-1) Sulfonamide (S=O stretches ~1350 & 1160 cm-1) Primary Amine\n(N-H stretches ~3400-3300 cm-1)->Sulfonamide\n(S=O stretches ~1350 & 1160 cm-1) Reaction with SO2Cl2

Figure 2: Key IR functional group transformation.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of the synthesis of this compound. By detailing the expected spectral characteristics of the precursors and the final product, researchers can confidently monitor the progress of the reaction and verify the identity of the synthesized compound. While experimental spectra for the final product are not currently available in the public domain, the predictive analysis presented here, based on established spectroscopic principles, offers a robust guide for its characterization. The methodologies and data presented underscore the power of a multi-technique spectroscopic approach in synthetic chemistry, ensuring the integrity and purity of novel compounds destined for further investigation in drug discovery and other scientific endeavors.

References

  • Sulfuryl chloride (SO2Cl2) properties. (n.d.). Retrieved from [Link]

  • Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. (1954). The Journal of Chemical Physics, 22(7), 1214–1215. [Link]

  • Sulfuryl chloride (SO2Cl2). (n.d.). VPL. Retrieved from [Link]

  • Martz, D. E., & Lagemann, R. T. (1954). Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. The Journal of Chemical Physics, 22(7), 1193-1194.
  • 2-Amino-5-chloropyridine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Ye, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(11), 1545–1553. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Amino-5-chloropyridine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols. (2025). Benchchem.
  • PubChem. (n.d.). Sulfuryl chloride. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Methanesulfonamide, N-(5-chloro-2-pyridinyl)-N-(methylsulfonyl)-. (n.d.). SpectraBase. Retrieved from [Link]

  • Process for preparing 2-amino-5-chloropyridine. (1976). U.S.
  • 2-Amino-5-chloropyridine: An In-Depth Explor
  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.
  • A method for preparation of 2-amino-5-chloro-pyridine. (2017).
  • Rehman, H., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 28(2), 343-346.
  • Figure 2. Representative mass spectra of selected sulfonamides without... (n.d.). ResearchGate. Retrieved from [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • PubChem. (n.d.). 5-Aminopyridine-2-sulfonamide. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Amino-5-chloro-pyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. Retrieved from [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2020). Molecules, 25(21), 5026.
  • 13 C NMR Spectra of Flavonoids 4, 4a, 5, and 5a (100 MHz, DMSO-d 6 , G, ppm). (n.d.). ResearchGate. Retrieved from [Link]

  • Figure S12. 13 C NMR spectrum of compound 2 (pyridine- d , 125 MHz). 5. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Chloro-2-pyridinamine. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-Chloropyridine-2-carboxamide, 98% Purity, C6H5ClN2O, 25 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Chloropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 5-Chloropyridine-2-sulfonamide. As there is no specific, universally available Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from the known hazards of its constituent chemical classes: chloropyridines and sulfonamides.[1] This guide is intended for researchers, scientists, and drug development professionals and must be supplemented by a thorough, institution-specific risk assessment before any work begins.

The foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes risk mitigation strategies. Personal Protective Equipment (PPE), while critical, is the final barrier between you and a potential hazard. Always prioritize engineering controls like chemical fume hoods.[2]

Immediate Safety Briefing: Core Hazards

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity : Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3]

  • Severe Irritant : Causes serious, potentially irreversible, eye damage and skin irritation or burns.[3][4][5]

  • Respiratory Irritant : May cause irritation to the respiratory tract.[3][4][5][6]

  • Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.

Due to these significant risks, adherence to the following PPE and handling protocols is non-negotiable.

Personal Protective Equipment (PPE): A Detailed Specification

A comprehensive PPE plan is your first line of defense against exposure.[1] The following table summarizes the required equipment.

Protection Type Specific Recommendations Rationale and Causality
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when handling solutions or if there is any risk of splashing.[1]Protects against splashes and vapors that can cause serious, irreversible eye damage. Standard safety glasses are insufficient.[3][7]
Hand Protection Chemically resistant gloves are required. Recommended materials include butyl rubber or neoprene. If using nitrile gloves, ensure they are rated for pyridine compounds and double-gloving is recommended.[1][8]Pyridine and its derivatives can permeate standard latex or thin nitrile gloves. Always inspect gloves for damage before use and change them frequently (every 30-60 minutes) or immediately upon known contact.[2][8]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is necessary.Provides a barrier against skin contact. Contaminated clothing must be removed immediately and laundered separately before reuse.[7][9][10]
Respiratory Protection All handling of solid and solutions of this compound must be conducted within a certified chemical fume hood.[8]This is the primary engineering control to prevent inhalation of harmful dust or vapors.[8] For large spills or emergencies where fume hood use is not possible, a full-face respirator with an appropriate chemical cartridge is required.[2][11]

Operational Plan: Step-by-Step Handling Protocol

This workflow is designed to minimize exposure risk at every stage of handling.

  • Preparation and Area Inspection :

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[11]

    • Clear the workspace of all non-essential items.

    • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) inside the fume hood before introducing the chemical.

  • Donning PPE :

    • Put on your lab coat, followed by safety goggles.

    • Don the first pair of gloves.

    • Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[2]

    • If required, add a face shield and apron.

  • Chemical Handling (Inside Fume Hood) :

    • Conduct all manipulations, including weighing, preparing solutions, and running reactions, within the fume hood.

    • When handling the solid, minimize the creation of dust.

    • Keep all containers of this compound tightly closed when not in active use.[8][12][13]

    • Use caution to avoid ignition sources, as pyridine derivatives can be flammable.[1][12][13]

  • Decontamination :

    • After handling is complete, decontaminate all surfaces and equipment using an appropriate solvent and then soap and water.

    • Wipe down the interior of the fume hood.

  • Doffing PPE :

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield and/or apron.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands and forearms thoroughly with soap and water.[9][13]

Caption: Workflow for Safely Handling this compound.

Emergency Protocols: Immediate Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8][10] Seek immediate medical attention.[3][8]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air immediately.[3][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1][10] If the person is conscious, rinse their mouth with water.[1][14] Seek immediate medical attention.[1][3]

  • Spills : Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's environmental health and safety office. For small spills inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite), scoop it into a sealed container, and dispose of it as hazardous waste.[9][11]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : All solid this compound and solutions must be disposed of as hazardous waste. Do not pour down the drain.[1]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weighing paper, absorbent pads, and contaminated glassware, must be collected in a designated, sealed hazardous waste container.[6]

  • Waste Contractor : All waste must be disposed of through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[1][14]

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.

References

  • Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet . (2023). Loba Chemie. [Link]

  • 3-CHLOROPYRIDINE - GHS Safety Data Sheet . Chemwatch. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Pharmacy Purchasing & Products. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022). Provista. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% . Cole-Parmer. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。